Ophiopogonin D
Description
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O16/c1-18-9-12-44(54-16-18)19(2)30-28(60-44)15-26-24-8-7-22-13-23(45)14-29(43(22,6)25(24)10-11-42(26,30)5)57-41-38(59-40-36(52)34(50)31(47)20(3)55-40)37(32(48)21(4)56-41)58-39-35(51)33(49)27(46)17-53-39/h7,18-21,23-41,45-52H,8-17H2,1-6H3/t18-,19+,20+,21-,23-,24-,25+,26+,27-,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38-,39+,40+,41+,42+,43+,44-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKHGNFKBPFJCB-LYLKFOBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317339 | |
| Record name | Ophiopogonin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
855.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945619-74-9, 65604-80-0 | |
| Record name | Ophiopogonin D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945619-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ophiopogonin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065604800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ophiopogonin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 945619-74-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ophiopogonin D: A Multifaceted Approach to Disrupting Cancer Cell Proliferation and Survival
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Ophiopogonin D (OP-D), a steroidal glycoside extracted from the root of Ophiopogon japonicus, has emerged as a promising natural compound with potent anti-cancer activities.[1][2][3][4] Traditionally used in Chinese medicine for various ailments, recent scientific investigations have begun to unravel the intricate molecular mechanisms through which OP-D exerts its cytotoxic and anti-proliferative effects on cancer cells.[2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cancer cells, synthesizing findings from preclinical studies. We will delve into the core signaling pathways modulated by OP-D, its impact on fundamental cellular processes such as apoptosis and cell cycle progression, and its potential to inhibit metastasis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound in oncology.
Introduction: The Therapeutic Potential of this compound
This compound is a natural product that has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-oxidant, and notably, anti-cancer effects.[1][3][4] Its multifaceted impact on cancer cells, targeting multiple oncogenic signaling pathways simultaneously, makes it an attractive candidate for further investigation and development as a potential therapeutic agent.[2][5][6] This guide will systematically explore the molecular intricacies of OP-D's action, providing a foundation for future research and drug discovery efforts.
Modulation of Key Oncogenic Signaling Pathways
This compound's anti-cancer efficacy stems from its ability to interfere with several critical signaling cascades that are frequently dysregulated in cancer.
Inhibition of the NF-κB, PI3K/Akt, and AP-1 Pathways in Lung Cancer
In human lung cancer cells, this compound has been shown to suppress cell proliferation by modulating multiple oncogenic signaling pathways.[2][5][7] It effectively blocks both basal and cytokine-induced proliferation by downregulating the expression of various oncogenic gene products.[2] This is achieved through the suppression of the Nuclear Factor-kappa B (NF-κB), Phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt), and Activator protein-1 (AP-1) signaling pathways.[2][7][8] OP-D's inhibitory action on NF-κB is mediated by interfering with IκB kinase activation, which in turn prevents the phosphorylation and subsequent degradation of IκBα.[2]
Caption: this compound inhibits the STAT3 signaling pathway.
Regulation of the p53/c-Myc Axis in Colorectal Cancer
In colorectal cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis by activating the tumor suppressor protein p53 and inhibiting the oncoprotein c-Myc. [1][9]The activation of p53 is mediated through the ribosomal proteins L5 and L11. [1][9]Furthermore, OP-D inhibits c-Myc expression through the regulation of CNOT2 and shortens the half-life of the c-Myc protein. [1][3][9]This dual action on p53 and c-Myc effectively halts the cell cycle and promotes apoptosis. [1]OP-D also downregulates the expression of cell cycle regulatory proteins Cyclin D1 and CDK4 and inhibits the phosphorylation of AKT in a dose-dependent manner. [1][3]
| Cancer Type | Key Molecular Targets | Observed Effects |
|---|
| Colorectal Cancer | p53, c-Myc, CNOT2, Cyclin D1, CDK4, p-AKT | Increased apoptosis, inhibited cell proliferation, cell cycle arrest. [1][3][9]|
Induction of Apoptosis: Multiple Converging Pathways
A central mechanism of this compound's anti-cancer activity is the induction of programmed cell death, or apoptosis.
Caspase-Dependent and Independent Apoptosis
This compound has been shown to induce apoptosis through both caspase-dependent and -independent mechanisms. In human laryngocarcinoma cells, OP-D treatment leads to increased activity of caspase-3 and caspase-9. [7]In androgen-independent human prostate cancer cells, a derivative, this compound', induces apoptosis through a RIPK1-dependent, caspase-independent pathway. [10][11]This suggests that OP-D can trigger distinct apoptotic pathways depending on the cellular context.
RIPK1-Mediated Apoptosis in Prostate Cancer
In androgen-independent prostate cancer cells, this compound' induces apoptosis via a Receptor-Interacting Protein Kinase 1 (RIPK1)-related pathway. [10]This leads to increased protein expression of RIPK1 and Bim. [10]The induction of apoptosis is independent of caspases, highlighting a unique mechanism of action in this cancer type. [10][11]
Inhibition of Cancer Cell Metastasis
Metastasis is a major cause of cancer-related mortality. This compound has demonstrated the ability to interfere with the metastatic cascade at multiple steps.
Downregulation of Matrix Metalloproteinase-9 (MMP-9)
In melanoma and breast cancer cells, this compound inhibits cell adhesion and invasion by downregulating the expression and secretion of matrix metalloproteinase-9 (MMP-9). [12][13][14]MMP-9 is a key enzyme involved in the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis. The inhibition of MMP-9 is associated with the suppression of the p38 mitogen-activated protein kinase (MAPK) pathway. [12][14]
Caption: this compound inhibits metastasis via the p38/MMP-9 axis.
Regulation of the ITGB1/FAK/Src/AKT/β-catenin Signaling Axis in Triple-Negative Breast Cancer
In triple-negative breast cancer (TNBC) cells, this compound inhibits migration and invasion by regulating the ITGB1/FAK/Src/AKT/β-catenin signaling axis. [13]It achieves this by abolishing ITGB1 expression, which leads to reduced phosphorylation of FAK, Src, and AKT, and upregulation of nuclear β-catenin. [13]
Experimental Protocols for Studying this compound's Effects
To facilitate further research, this section provides standardized protocols for key in vitro assays used to evaluate the anti-cancer effects of this compound.
Cell Viability and Proliferation Assays
5.1.1. CCK-8 Assay for Cell Viability
This assay is used to determine the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 20-40 µM) for 24, 48, or 72 hours. [1][3][4]3. Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
5.1.2. Colony Formation Assay for Proliferative Effects
This assay assesses the long-term proliferative capacity of cancer cells after treatment with this compound.
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treatment: Treat the cells with this compound for 24 hours.
-
Incubation: Remove the drug-containing medium, wash with PBS, and culture the cells in fresh medium for 10-14 days, changing the medium every 3 days.
-
Staining: Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Quantification: Count the number of colonies (containing >50 cells) in each well.
Apoptosis and Cell Cycle Analysis
5.2.1. Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Western Blot Analysis for Protein Expression
This technique is used to detect changes in the expression levels of specific proteins involved in the signaling pathways affected by this compound.
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins (e.g., p-STAT3, c-Myc, MMP-9), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
To evaluate the in vivo anti-tumor activity of this compound, a xenograft model is utilized. [10]
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., PC3 or DU145) into the flank of immunodeficient mice (e.g., BALB/c nude mice). [10]2. Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer this compound (e.g., 2.5 and 5.0 mg/kg/day, intraperitoneally) or a vehicle control to the mice for a specified period. [10]4. Monitoring: Measure tumor volume and body weight regularly. [10]5. Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers). [10]
Conclusion and Future Directions
This compound has demonstrated significant potential as a multi-targeted anti-cancer agent. Its ability to modulate key oncogenic signaling pathways, induce apoptosis, and inhibit metastasis in a variety of cancer cell types underscores its therapeutic promise. The data suggests that OP-D can abrogate diverse signaling cascades linked to tumorigenesis and may be used in combination with conventional chemotherapeutic agents for enhanced efficacy. [2]Future research should focus on elucidating the complete spectrum of its molecular targets, optimizing its delivery, and evaluating its safety and efficacy in more advanced preclinical and clinical settings. The comprehensive understanding of this compound's mechanism of action provided in this guide will be instrumental in advancing its development as a novel cancer therapeutic.
References
- Health Sciences. (2025, June 22). This compound: Significance and symbolism.
- Spandidos Publications. (2015, March 24). Ophiopogonin‑D suppresses MDA‑MB‑435 cell adhesion and invasion by inhibiting matrix metalloproteinase‑9.
- Ko, H. M., Jee, W., Park, D. I., Park, S., Park, Y. R., Jang, H. J., & Jung, J. H. (2022, December 9). This compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2. PubMed Central.
- Lee, J. H., Kim, C., Lee, S. G., Sethi, G., & Ahn, K. S. (2018, February 1). This compound modulates multiple oncogenic signaling pathways, leading to suppression of proliferation and chemosensitization of human lung cancer cells. PubMed.
- AACR Journals. (2022, June 15). Abstract 864: this compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2.
- ResearchGate. (2024, July 18). (PDF) this compound: review of pharmacological activity.
- Ko, H. M., Lee, S. H., Jee, W., Jung, J. H., Kim, K. I., Jang, H. J., et al. (2022, December 8). This compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2. Frontiers.
- ResearchGate. (n.d.). Ophiopogonin B induces autophagy and sensitizes cells to apoptosis....
- Frontiers. (n.d.). This compound: review of pharmacological activity.
- PubMed. (n.d.). Ophiopogonin-D suppresses MDA-MB-435 cell adhesion and invasion by inhibiting matrix metalloproteinase-9.
- PubMed. (2022, December 9). This compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2.
- ResearchGate. (n.d.). This compound (OP-D) blocks the Stat3/Jak signaling pathway. (A) The....
- NIH. (2018, April 30). This compound′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells.
- MDPI. (2018, November 8). This compound, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma.
- PubMed Central. (2024, July 18). This compound: review of pharmacological activity.
- Frontiers. (2018, April 29). This compound′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells.
- ResearchGate. (2025, October 16). This compound, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma.
Sources
- 1. This compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound modulates multiple oncogenic signaling pathways, leading to suppression of proliferation and chemosensitization of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 [frontiersin.org]
- 4. This compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wisdomlib.org [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells [frontiersin.org]
- 12. Molecular Medicine Reports [spandidos-publications.com]
- 13. Frontiers | this compound: review of pharmacological activity [frontiersin.org]
- 14. Ophiopogonin-D suppresses MDA-MB-435 cell adhesion and invasion by inhibiting matrix metalloproteinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Ophiopogonin D: A Deep Dive into its Modulation of Inflammatory Signaling Pathways
A Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Inflammation is a complex biological response fundamental to health and disease. Its dysregulation is a hallmark of numerous chronic conditions, creating a significant need for novel therapeutic agents. Ophiopogonin D (OP-D), a steroidal glycoside isolated from the tuber of Ophiopogon japonicus, has emerged as a promising natural compound with potent anti-inflammatory properties.[1][2] This in-depth technical guide provides a comprehensive overview of the signaling pathways modulated by this compound in the context of inflammation. We will explore its mechanisms of action, focusing on the core signaling cascades of Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Phosphatidylinositol 3-Kinase (PI3K)/Akt. This guide is designed for researchers, scientists, and drug development professionals, offering not only a review of the current literature but also detailed experimental protocols and the rationale behind their application to facilitate further investigation into the therapeutic potential of this compound.
Introduction: The Therapeutic Promise of this compound in Inflammation
This compound is a C27 steroid glycoside that has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects.[1][2][3] Its therapeutic potential has been investigated in a range of inflammatory-related diseases such as atopic dermatitis, diabetic nephropathy, and colitis.[2][4][5] The primary focus of this guide is to dissect the molecular mechanisms that underpin its anti-inflammatory efficacy. Understanding how this compound interacts with and modulates key inflammatory signaling pathways is crucial for its development as a potential therapeutic agent.
The rationale for focusing on natural compounds like this compound lies in their inherent biological activity and often favorable safety profiles. As our understanding of the intricate signaling networks that drive inflammation deepens, so does our ability to identify and characterize natural products that can selectively target these pathways.
Core Inflammatory Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by intervening in several critical signaling cascades. This section will delve into the specifics of its interaction with the NF-κB, MAPK, and PI3K/Akt pathways.
The NF-κB Signaling Pathway: A Central Hub for Inflammation
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of the inflammatory response. In an unstimulated state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
This compound has been shown to be a potent inhibitor of the NF-κB signaling pathway.[6] Studies have demonstrated that OP-D can inhibit the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB in response to inflammatory stimuli.[3][7] This inhibitory action effectively dampens the downstream expression of NF-κB target genes, thereby reducing the inflammatory response. Molecular docking simulations have suggested that this compound may directly interact with the REL-homology domain of NF-κB-p65, which could interfere with its nuclear translocation.[6]
Visualizing the NF-κB Pathway Inhibition by this compound
Caption: this compound modulates MAPK signaling.
The PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival, proliferation, and metabolism. [5]Emerging evidence also points to its significant role in inflammation. The activation of this pathway can have both pro- and anti-inflammatory consequences depending on the cellular context.
Recent studies have indicated that this compound can influence the PI3K/Akt pathway. For instance, in the context of myocardial ischemia-reperfusion injury, this compound was found to activate the PI3K/Akt/eNOS signaling pathway, which has cardioprotective effects. [5]In cancer cell lines, this compound has been shown to inhibit the phosphorylation of Akt, suggesting a role in suppressing cell proliferation. [7][8]The precise role of this compound in modulating the PI3K/Akt pathway in inflammatory cells warrants further investigation to fully elucidate its contribution to the overall anti-inflammatory effect.
Visualizing the PI3K/Akt Pathway Interaction with this compound
Caption: this compound interacts with the PI3K/Akt pathway.
Experimental Workflows for Investigating this compound's Anti-inflammatory Effects
To rigorously assess the anti-inflammatory properties of this compound and elucidate its mechanisms of action, a series of well-established in vitro and in vivo experimental models and assays are employed.
In Vitro Model: LPS-Stimulated Macrophages
Rationale for Model Selection: Macrophages are key players in the innate immune response and are central to the initiation and resolution of inflammation. The RAW 264.7 murine macrophage cell line is a widely used and well-characterized model for studying inflammation. [9]Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through Toll-like receptor 4 (TLR4), triggering robust inflammatory responses, including the activation of NF-κB and MAPK pathways and the production of pro-inflammatory mediators. [9]This model provides a controlled and reproducible system to screen for the anti-inflammatory effects of compounds like this compound and to dissect the underlying molecular mechanisms.
Experimental Workflow Diagram
Caption: In vitro workflow for this compound analysis.
Key Experimental Protocols
Objective: To determine the effect of this compound on the phosphorylation and expression of key proteins in the NF-κB and MAPK signaling pathways.
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes for phosphorylation events).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Objective: To quantify the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the cell culture supernatant following treatment with this compound and LPS stimulation.
Protocol:
-
Sample Collection: After cell treatment as described above, collect the cell culture supernatants.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. [10]This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the standards and samples (supernatants) to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of the cytokine in the samples.
Objective: To measure the mRNA expression levels of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), in response to this compound treatment.
Protocol:
-
RNA Extraction: Following cell treatment, extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: Perform real-time PCR using SYBR Green or TaqMan probes with specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key inflammatory markers and signaling molecules as reported in the literature.
Table 1: Effect of this compound on Pro-inflammatory Mediators
| Mediator | Cell/Animal Model | Stimulus | This compound Concentration | Effect | Reference |
| TNF-α | HUVECs | Angiotensin II | 10, 20, 40 µM | Dose-dependent decrease in secretion | [7] |
| IL-6 | HUVECs | Angiotensin II | 10, 20, 40 µM | Dose-dependent decrease in secretion | [7] |
| iNOS | RAW 264.7 cells | LPS | Not specified | Inhibition of expression | [11] |
| COX-2 | RAW 264.7 cells | LPS | Not specified | Inhibition of expression | [11] |
Table 2: Modulation of Signaling Pathway Components by this compound
| Pathway Component | Cell/Animal Model | Stimulus | This compound Concentration | Effect | Reference |
| p-p65 (nuclear) | Mouse Colitis Model | DSS | Not specified | Decreased levels | [6] |
| IκBα degradation | HUVECs | Angiotensin II | 10, 20, 40 µM | Inhibition | [7] |
| p-p38 | Not specified | Not specified | Not specified | Inhibition of phosphorylation | [7] |
| p-Akt | Human colon cancer cells | - | 20-40 µM | Inhibition of phosphorylation | [8] |
Future Directions and Unexplored Signaling Pathways
While significant progress has been made in understanding the anti-inflammatory mechanisms of this compound, several areas warrant further investigation.
-
NLRP3 Inflammasome: The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system that, upon activation, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. [12]Given this compound's ability to suppress IL-1β production, investigating its direct effects on NLRP3 inflammasome activation is a logical and crucial next step.
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another key signaling cascade in cytokine signaling and inflammation. While some studies have linked this compound to STAT3 inhibition in cancer, its role in modulating JAK/STAT signaling in inflammatory cells remains to be thoroughly explored. [13]
Conclusion
This compound is a promising natural compound with well-documented anti-inflammatory properties. Its ability to modulate multiple key signaling pathways, particularly the NF-κB and MAPK cascades, provides a strong mechanistic basis for its therapeutic potential. This technical guide has provided an in-depth overview of the current understanding of this compound's effects on inflammatory signaling, supplemented with detailed experimental protocols to facilitate further research. Future studies focusing on its impact on the NLRP3 inflammasome and the JAK/STAT pathway will undoubtedly provide a more complete picture of its anti-inflammatory profile and pave the way for its potential development as a novel therapeutic agent for a range of inflammatory diseases.
References
-
Qiao, Y., Jiao, H., Wang, F., & Niu, H. (2020). This compound of Ophiopogon japonicus ameliorates renal function by suppressing oxidative stress and inflammatory response in streptozotocin-induced diabetic nephropathy rats. Brazilian Journal of Medical and Biological Research, 53(7), e9628. [Link]
-
Huang, X., Wang, Y., Zhang, Z., Wang, Y., Chen, X., Wang, Y., & Gao, Y. (2018). This compound Reduces Myocardial Ischemia-Reperfusion Injury via Upregulating CYP2J3/EETs in Rats. Molecules, 23(10), 2623. [Link]
-
Ko, H. M., Jee, W., Lee, D., Jang, H. J., & Jung, J. H. (2022). This compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2. Frontiers in Pharmacology, 13, 974468. [Link]
-
Chen, K. Q., Wang, S. Z., Lei, H. B., & Liu, X. (2024). This compound: review of pharmacological activity. Frontiers in Pharmacology, 15, 1401627. [Link]
-
Lee, J. H., Kim, C., Lee, S. G., Sethi, G., & Ahn, K. S. (2018). This compound, a Steroidal Glycoside, Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma. Cancers, 10(11), 427. [Link]
-
PubChem. (n.d.). This compound'. PubChem Compound Summary for CID 46173859. Retrieved January 30, 2026, from [Link].
-
Swanson, K. V., Deng, M., & Ting, J. P. (2019). The NLRP3 inflammasome: molecular activation and regulation to therapeutics. Nature Reviews Immunology, 19(8), 477–489. [Link]
-
Ko, H. M., Jee, W., Lee, D., Jang, H. J., & Jung, J. H. (2022). This compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2. Frontiers in pharmacology, 13, 974468. [Link]
-
Ko, H. M., Jee, W., Lee, D., Jang, H. J., & Jung, J. H. (2022). This compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2. Frontiers in pharmacology, 13, 974468. [Link]
-
Chen, K. Q., Wang, S. Z., Lei, H. B., & Liu, X. (2024). This compound: review of pharmacological activity. Frontiers in Pharmacology, 15, 1401627. [Link]
-
Wang, Y., Chien, P. T., & Chien, C. T. (1998). Opposing Effects of Jun Kinase and p38 Mitogen-Activated Protein Kinases on Cardiomyocyte Hypertrophy. Molecular and Cellular Biology, 18(3), 1146–1156. [Link]
-
de Oliveira, J. R., de Oliveira, E. B., & da Silva, J. A. (2022). Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. Inflammation Research, 71(5-6), 635–649. [Link]
-
Haj-Mirzaian, A., Ahangar, N., Ramezani-Dakhel, A., & Dehpour, A. R. (2017). Maprotiline inhibits COX2 and iNOS gene expression in lipopolysaccharide-stimulated U937 macrophages and carrageenan-induced paw edema in rats. Iranian Journal of Basic Medical Sciences, 20(1), 58–66. [Link]
-
Wang, L., Yang, H., Qiao, L., & Wang, J. (2022). This compound Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice. Inflammation, 45(4), 1645–1657. [Link]
-
Wilson, R., 3rd, & Urrutia, R. A. (2018). LPS-stimulated NF-κB p65 dynamic response marks the initiation of TNF expression and transition to IL-10 expression in RAW 264.7 macrophages. Journal of leukocyte biology, 104(5), 987–997. [Link]
-
Chen, Y. C., Lin, Y. L., & Chen, C. Y. (2020). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. Antioxidants, 9(6), 488. [Link]
-
Kim, D. H., Kim, S., & Kim, D. E. (2021). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine, 42(4), 1-10. [Link]
-
National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants. [Link]
-
The JAK/STAT-signaling pathway in macrophage reprogramming. - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
-
Huang, T. H. W., Tran, V. H., Duke, R. K., Tan, S., Chrubasik, S., Roufogalis, B. D., & Duke, C. C. (2006). Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappaB activation. Journal of ethnopharmacology, 104(1-2), 149–155. [Link]
-
Yuan, G., Lv, H., Tang, W., Zhang, X., & Sun, H. (2017). Immunostimulatory Effects of Chitooligosaccharides on RAW 264.7 Mouse Macrophages via Regulation of the MAPK and PI3K/Akt Signaling Pathways. Marine drugs, 15(7), 223. [Link]
-
Zengin, G., Llorent-Martínez, E. J., & Mollica, A. (2020). Glycyrrhiza glabra L. Extracts Prevent LPS-Induced Inflammation in RAW264.7 Cells by Targeting Pro-Inflammatory Cytokines, Mediators and the JAK/STAT Signaling Pathway. Molecules, 25(18), 4228. [Link]
-
Kim, H. J., Lee, J. H., Kim, S. J., & Kim, B. W. (2019). Increasing ERK phosphorylation by inhibition of p38 activity protects against cadmium-induced apoptotic cell death through ERK/Drp1/p38 signaling axis in spermatocyte-derived GC-2spd cells. Toxicology and applied pharmacology, 383, 114774. [Link]
-
Sereda, M., & Ponomarev, E. D. (2023). JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions. Journal of Neuroinflammation, 20(1), 253. [Link]
-
Zhang, X., Li, Y., Liu, Y., Li, F., & Li, Z. (2017). The effects of PB on neutralizing LPS activities. (A1, B1) RAW264.7 and MPMs were stimulated by 10 and 1 000 ng·mL-1 LPS respectively. The LPS was pretreated with 30 μg·mL-1 PB for 1, 5 or 24 h at 37 ℃, and then cultured with cells (1 × 105cells/well). Chinese Journal of Oceanology and Limnology, 35(4), 856-865. [Link]
-
Chen, K. Q., Wang, S. Z., Lei, H. B., & Liu, X. (2024). This compound: review of pharmacological activity. Frontiers in pharmacology, 15, 1401627. [Link]
-
Samavedi, S., & Whittington, C. F. (2024). TRPV4 channel-mediated mechanotransduction in macrophages regulates collagen degradation. Biomedicines, 12(1), 205. [Link]
-
Zahid, A., Li, B., & Kombe, A. J. K. (2019). Pharmacological Inhibitors of the NLRP3 Inflammasome. Frontiers in immunology, 10, 2538. [Link]
-
Yin, H., Du, G., & Wu, X. (2017). The inhibition of LPS-induced inflammation in RAW264.7 macrophages via the PI3K/Akt pathway by highly N-acetylated chitooligosaccharide. Carbohydrate polymers, 174, 508–515. [Link]
-
Woo, M. S., Kim, H. J., & Lee, G. (2012). Puerarin inhibits iNOS, COX-2 and CRP expression via suppression of NF-κB activation in LPS-induced RAW264.7 macrophage cells. Food and chemical toxicology, 50(5), 1545–1550. [Link]
-
The JAK/STAT signaling pathway in macrophage polarization. IFN, interferon; IL, interleukin. - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
-
Leong, M. P., & Tan, C. S. (2022). Functional Roles of JNK and p38 MAPK Signaling in Nasopharyngeal Carcinoma. International journal of molecular sciences, 23(3), 1108. [Link]
-
Kim, J. Y., Park, S. J., & Kim, Y. (2021). Processed Scutellaria baicalensis Georgi Extract Alleviates LPS-Induced Inflammatory and Oxidative Stress through a Crosstalk between NF-κB and KEAP1/NRF2 Signaling in Macrophage Cells. Antioxidants, 10(7), 1038. [Link]
-
iNOS and COX-2 expression RAW264.7 cells were pre-treated with samples... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
-
Lee, J. H., & Kim, Y. S. (2021). Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san. Journal of Korean Medicine, 42(4), 11-23. [Link]
-
Zhu, X., Liu, B., & Ma, S. (2016). Agmatine Reduces Lipopolysaccharide-Mediated Oxidant Response via Activating PI3K/Akt Pathway and Up-Regulating Nrf2 and HO-1 Expression in Macrophages. PloS one, 11(10), e0163638. [Link]
-
Corbi, G., Quintavalle, C., & Conti, V. (2019). Impact of JAK/STAT inhibitors on human monocyte-derived-macrophages stimulated by cigarette smoke extract and lipopolysaccharide. Journal of cellular and molecular medicine, 23(11), 7436–7445. [Link]
-
Immunofluorescence staining to p-p65 and iNOS in LPS-induced RAW 264.7... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
-
Li, H., Wang, Y., & Zhang, Y. (2021). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Bioengineered, 12(1), 3536–3546. [Link]
-
Kim, E. K., Choi, E. J., & Kim, S. (2015). Activation of ERK and p38 Reduces AZD8055-Mediated Inhibition of Protein Synthesis in Hepatocellular Carcinoma HepG2 Cell Line. Molecules and cells, 38(10), 918–924. [Link]
-
N´Djie, J. N., M´Baye, G., & Guisset, C. (2005). Role of oxidative stress in ERK and p38 MAPK activation induced by the chemical sensitizer DNFB in a fetal skin dendritic cell line. Toxicology, 213(1-2), 134–142. [Link]
Sources
- 1. Frontiers | this compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 [frontiersin.org]
- 2. This compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound of Ophiopogon japonicus ameliorates renal function by suppressing oxidative stress and inflammatory response in streptozotocin-induced diabetic nephropathy rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Reduces Myocardial Ischemia-Reperfusion Injury via Upregulating CYP2J3/EETs in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 10. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Puerarin inhibits iNOS, COX-2 and CRP expression via suppression of NF-κB activation in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Negative regulation of NLRP3 inflammasome signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | this compound: review of pharmacological activity [frontiersin.org]
Technical Whitepaper: Pharmacological Profile of Ophiopogonin D
This guide provides a comprehensive pharmacological profile of Ophiopogonin D (OP-D) , a bioactive steroidal glycoside isolated from Ophiopogon japonicus.[1][2][3][4][5] It is designed for researchers and drug development professionals, focusing on molecular mechanisms, validated experimental protocols, and safety considerations.
Executive Summary
This compound (OP-D) is a C29 spirostanol saponin and a primary bioactive constituent of Radix Ophiopogonis.[2][3][6] Unlike its structural analog this compound' (which exhibits cardiotoxicity), OP-D is distinguished by a potent cardioprotective and anti-neoplastic profile.
Its primary therapeutic value lies in its ability to function as an endogenous inducer of CYP2J2 epoxygenase , leading to increased biosynthesis of epoxyeicosatrienoic acids (EETs). This mechanism underpins its efficacy in mitigating myocardial ischemia/reperfusion (MI/R) injury and vascular inflammation. Concurrently, OP-D exhibits a distinct anti-cancer mechanism in colorectal and lung carcinomas by targeting the CNOT2/c-Myc axis and inducing nucleolar stress.
Chemical Identity & Physicochemical Properties
| Property | Description |
| IUPAC Name | (3β,25R)-Spirosta-5,25(27)-dien-3-yl O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside |
| CAS Number | 38971-41-4 |
| Molecular Formula | C₄₄H₇₀O₁₆ |
| Molecular Weight | 855.02 g/mol |
| Classification | Steroidal Saponin (Spirostanol type) |
| Solubility | Soluble in DMSO (>10 mg/mL), Methanol; Poorly soluble in water. |
| Stability | Stable in lyophilized form at -20°C for 2 years. Solutions in DMSO should be used within 24 hours or aliquoted/frozen at -80°C. |
Pharmacokinetics (ADME)
OP-D follows a two-compartment open model upon intravenous administration.[1] Researchers designing in vivo studies must account for its rapid elimination phase.
-
Absorption: Low oral bioavailability due to high molecular weight and glycosidic structure.
-
Distribution: Rapid distribution into highly perfused tissues (Heart, Liver, Kidney).
-
Metabolism: Subject to deglycosylation by intestinal microbiota.
-
Elimination: Short half-life (
min IV in rats). -
Drug-Drug Interactions: OP-D is a CYP2J2 inducer . It may alter the pharmacokinetics of co-administered drugs metabolized by CYP epoxygenases or those that are substrates for P-gp, although direct P-gp inhibition data is limited.
Mechanistic Pharmacodynamics
The pharmacological utility of OP-D is defined by two distinct signaling axes: the CYP2J2/EETs pathway (Cardiovascular) and the CNOT2/c-Myc axis (Oncology).
Cardiovascular Protection: The CYP2J2/EETs Axis
OP-D acts as a transcriptional activator of CYP2J2 (or its rat ortholog CYP2J3).[1][3]
-
Metabolism: CYP2J2 metabolizes Arachidonic Acid into Epoxyeicosatrienoic acids (EETs) .
-
Signaling: EETs act as autocrine factors, activating PPARα .
-
Effect: Activated PPARα inhibits the nuclear translocation of NF-κB , suppressing pro-inflammatory cytokines (TNF-α, IL-6) and preventing endothelial apoptosis.
Visualization of CV Mechanism:
Caption: OP-D mediates cardioprotection via the CYP2J2-EETs-PPARα axis, ultimately inhibiting NF-κB driven inflammation.[1]
Oncology: The CNOT2/c-Myc & Nucleolar Stress Axis
In Colorectal Cancer (CRC) and NSCLC models, OP-D exhibits cytotoxicity at concentrations of 20–40 μM .[6]
-
c-Myc Inhibition: OP-D downregulates CNOT2 (CCR4-NOT transcription complex subunit 2), which destabilizes c-Myc , shortening its half-life.[6][9]
-
Nucleolar Stress: OP-D depletes nuclear transport proteins IPO7 and XPO1 , causing ribosomal stress. This triggers the release of ribosomal proteins L5/L11 , which bind to MDM2, stabilizing and activating p53 .
Validated Experimental Protocols
Protocol A: Assessment of CYP2J2 Induction in HUVECs
Objective: To validate the cardioprotective potency of an OP-D batch.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at
cells/well in 6-well plates. -
Treatment:
-
Starve cells in serum-free medium for 6 hours.
-
Treat with OP-D at 5, 10, and 20 μM for 24 hours. (Include 0.1% DMSO vehicle control).
-
Note: Concentrations >40 μM may be cytotoxic to HUVECs.[7]
-
-
Angiotensin II Challenge (Optional): To test protection, add Ang II (1 μM) for the final 12 hours of treatment.
-
Readout (Western Blot):
-
Lyse cells using RIPA buffer with protease inhibitors.
-
Primary Antibody: Anti-CYP2J2 (1:1000).
-
Internal Control: GAPDH or β-actin.
-
-
Validation Criteria: A dose-dependent increase in CYP2J2 protein levels (>2-fold at 20 μM) confirms bioactivity.
Protocol B: Evaluation of Anti-Proliferative Effect (Colorectal Cancer)
Objective: To assess cytotoxicity and c-Myc downregulation.[6]
-
Cell Model: HCT116 or HT29 cells.
-
Dosing: Treat cells with OP-D gradient (0, 10, 20, 40 μM ) for 24 and 48 hours.
-
Viability Assay: Use CCK-8 or MTT assay. Calculate IC50 (Typical range: 20–30 μM).
-
Mechanistic Check (qPCR/Western):
Visualization of Experimental Workflow:
Caption: Standardized workflow for assessing OP-D induced CYP2J2 upregulation in endothelial models.
Safety & Toxicology Profile
Crucial Distinction: Researchers must distinguish This compound from This compound' (OP-D') .
-
This compound (OP-D): Cardioprotective.[1][2][3][4][10][11] Low toxicity.[12][13]
-
This compound' (OP-D'): Cardiotoxic .[11] Induces mitophagy-related mitochondrial damage and cardiomyocyte apoptosis.[14]
Safety Summary for OP-D:
-
Cytotoxicity: Non-toxic to HUVECs and cardiomyocytes at concentrations < 40 μM.
-
Hemolysis: Potential hemolytic activity at high concentrations (characteristic of saponins); avoid direct blood contact in high concentrations without formulation (e.g., liposomes).
-
Acute Toxicity: Generally well-tolerated in rodent models at therapeutic doses (1-10 mg/kg IP).
References
-
Huang, X. Y., et al. (2018). "this compound reduces myocardial ischemia-reperfusion injury via upregulating CYP2J3/EETs in rats."[1][3] Cellular Physiology and Biochemistry. Link
-
Chen, K. Q., et al. (2024). "this compound:[3][5][15] review of pharmacological activity." Frontiers in Pharmacology. Link
-
Ko, H. M., et al. (2022). "this compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2." Frontiers in Pharmacology. Link
-
Huang, X., et al. (2017). "this compound has an endothelial protective effect via activating the CYP2J2-PPARα pathway in HUVECs."[1][3] Phytomedicine. Link
-
Lei, S., et al. (2022). "this compound'-induced mitophagy and mitochondrial damage are associated with dysregulation of the PINK1/Parkin signaling pathway in AC16 cells."[14] Journal of Applied Toxicology. (Cited for differential toxicity vs OP-D).[1][3][12] Link
Sources
- 1. This compound: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound: review of pharmacological activity [frontiersin.org]
- 5. This compound: review of pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | this compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 [frontiersin.org]
- 10. pharmrxiv.de [pharmrxiv.de]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | this compound′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Technical Guide to Ophiopogonin D in Cardiovascular Protection Research
This document provides an in-depth technical exploration of Ophiopogonin D (OP-D), a steroidal glycoside isolated from the tuber of Ophiopogon japonicus. Traditionally used in Chinese medicine, OP-D is now emerging as a potent, multi-target agent for cardiovascular protection.[1][2][3] This guide synthesizes current research to provide drug development professionals and cardiovascular researchers with a comprehensive understanding of OP-D's mechanisms, validated experimental models, and future research trajectories.
The Molecular Basis of this compound's Cardioprotective Efficacy
This compound exerts its cardiovascular benefits not through a single mechanism, but by modulating a network of interconnected cellular processes. Its efficacy stems from its ability to counteract key pathological events in heart disease, including programmed cell death, inflammation, oxidative stress, and metabolic dysregulation.
Inhibition of Cardiomyocyte Ferroptosis
Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, is a critical driver of cardiac injury, particularly in the context of doxorubicin-induced cardiotoxicity.[4][5] this compound has been demonstrated to directly counter this process by restoring the β-catenin/GPX4 signaling pathway.[4][5][6]
Mechanism of Action: Doxorubicin and other insults can suppress the activity of β-catenin, a key transcriptional regulator. This leads to the downregulation of its target gene, Glutathione Peroxidase 4 (GPX4), a crucial enzyme that neutralizes lipid reactive oxygen species (ROS) and prevents ferroptosis.[4] this compound treatment has been shown to increase β-catenin expression, which in turn promotes GPX4 transcription and protein expression.[5][6] This restored GPX4 activity enhances the cardiomyocyte's ability to detoxify lipid peroxides, thereby inhibiting ferroptosis and preserving cardiac tissue.[4][6]
Caption: this compound's Anti-Ferroptosis Signaling Pathway.
Anti-Inflammatory and Endothelial Protective Effects
Chronic inflammation is a cornerstone of cardiovascular diseases like atherosclerosis and cardiac hypertrophy.[7] this compound confers significant anti-inflammatory benefits, primarily by modulating Cytochrome P450 (CYP) epoxygenases and the nuclear factor-kappa B (NF-κB) signaling cascade.[3][7][8]
Mechanism of Action: OP-D upregulates the expression of CYP2J2 and CYP2J3, enzymes highly expressed in cardiovascular tissues that convert arachidonic acid into epoxyeicosatrienoic acids (EETs).[3][8][9] EETs are potent signaling molecules with anti-inflammatory properties.[3] Increased levels of EETs, facilitated by OP-D, activate Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[10] This activation leads to the inhibition of the NF-κB pathway by preventing its nuclear translocation and suppressing the degradation of its inhibitor, IκBα.[10][11] The net result is a marked reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6, and adhesion molecules like VCAM-1, thereby protecting the vascular endothelium and mitigating inflammatory damage.[10][11]
Caption: this compound's Anti-Inflammatory Signaling Cascade.
Attenuation of Myocardial Ischemia-Reperfusion (I/R) Injury
Myocardial I/R injury is a complex phenomenon involving oxidative stress, apoptosis, and inflammation. OP-D provides comprehensive protection against I/R damage.[3][8][12] Its effects are mediated by the activation of pro-survival signaling pathways and potent antioxidant and anti-apoptotic actions.[3][8]
Mechanism of Action: The upregulation of CYP2J3/EETs by OP-D is also central to its effects against I/R injury.[8] EETs activate the PI3K/Akt signaling pathway, a key pro-survival cascade.[3][8] Activated Akt then phosphorylates and activates endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production, which has vasodilatory and cardioprotective effects. Concurrently, OP-D's ability to inhibit the NF-κB pathway, reduce oxidative stress, and prevent apoptosis contributes significantly to preserving myocardial tissue during reperfusion.[3][8]
Modulation of Autophagy and Endoplasmic Reticulum (ER) Stress
In the context of cardiotoxic insults like doxorubicin, excessive autophagy can lead to cell death.[13] this compound has been shown to mitigate this detrimental autophagic cell death by preserving mitochondrial integrity.[13][14] It achieves this by reducing the generation of mitochondrial ROS, a key trigger for excessive autophagy, thereby downregulating the activation of JNK and ERK signaling pathways.[13] Furthermore, OP-D protects cardiomyocytes by suppressing ER stress, as evidenced by its ability to prevent the upregulation of ER stress markers like GRP78, ATF6α, and CHOP.[15]
Experimental Framework for this compound Research
Validating the therapeutic potential of OP-D requires robust and reproducible experimental models. This section outlines field-proven protocols for both in vitro and in vivo investigations.
In Vitro Models & Protocols
This protocol details a workflow to evaluate OP-D's efficacy in preventing ferroptosis and apoptosis in a cardiomyocyte cell line.
-
Cell Line: H9c2 rat cardiomyoblasts or human iPSC-derived cardiomyocytes.
-
Core Workflow:
-
Cell Seeding: Plate H9c2 cells in 96-well plates (for viability assays) or 6-well plates (for protein/RNA analysis) and allow them to adhere for 24 hours.
-
Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 2-4 hours. Include a vehicle control group (e.g., 0.1% DMSO).
-
Induction of Injury: Add Doxorubicin (DOX) to a final concentration of 1 µM to all wells except the control group. Co-incubate with OP-D for 24 hours.[5]
-
Endpoint Analysis:
-
Cell Viability: Use MTT or CCK-8 assays to quantify cell viability.[9][15]
-
Ferroptosis Markers: Measure levels of malondialdehyde (MDA), glutathione (GSH), and intracellular Fe2+ using commercially available assay kits.[5]
-
Western Blotting: Analyze protein expression of key markers: β-catenin, GPX4, FTH1 (Ferritin Heavy Chain 1), and apoptosis markers (Cleaved Caspase-3, Bcl-2, Bax).[5]
-
ROS Detection: Use probes like DCFH-DA or MitoSOX Red to measure total cellular or mitochondrial ROS via fluorescence microscopy or flow cytometry.[13][15]
-
-
Caption: Workflow for In Vitro Analysis of OP-D in H9c2 Cells.
This protocol assesses OP-D's anti-inflammatory effects on endothelial cells.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Core Workflow:
-
Cell Culture: Culture HUVECs in endothelial growth medium.
-
Pre-treatment: Pre-treat confluent HUVECs with this compound (e.g., 5, 10, 20 µM) for 2 hours.
-
Inflammatory Stimulus: Induce inflammation with Angiotensin II (Ang II) (e.g., 1 µM) for 6-24 hours.[11]
-
Endpoint Analysis:
-
RT-qPCR: Quantify mRNA expression of TNF-α, IL-6, and VCAM-1.
-
Western Blotting: Analyze protein levels of key signaling molecules, including p-NF-κB, IκBα, CYP2J2, and PPARα.[10]
-
Immunofluorescence: Stain for NF-κB p65 subunit to visualize its nuclear translocation.
-
-
In Vivo Models & Protocols
This is the gold-standard model for assessing cardioprotection against heart attacks.
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Core Workflow:
-
Acclimatization: Acclimate animals for one week.
-
Drug Administration: Administer this compound (e.g., 2.5, 5, 10 mg/kg, i.p. or i.v.) or vehicle daily for a set period (e.g., 3-7 days) prior to surgery.
-
Surgical Procedure:
-
Endpoint Analysis:
-
Cardiac Function: Perform echocardiography before sacrifice to measure Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).[8]
-
Infarct Size Measurement: Excise the heart, slice the ventricles, and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The viable myocardium stains red, while the infarcted area remains pale.[8]
-
Serum Biomarkers: Collect blood to measure levels of lactate dehydrogenase (LDH) and creatine kinase (CK).[8]
-
Histology & Molecular Analysis: Fix heart tissue in formalin for H&E staining to observe myocardial structure.[8] Freeze other sections for Western blot or PCR analysis of pathways like PI3K/Akt/eNOS and NF-κB.[3][8]
-
-
Data Presentation: Summary of OP-D's Efficacy in I/R Injury
The following table summarizes representative quantitative outcomes from pre-clinical studies on I/R injury.
| Parameter | Model Group (I/R) | This compound Treated Group | Therapeutic Effect | Reference |
| Infarct Size (%) | ~50-60% | ~20-30% | ↓ Significant Reduction | [8] |
| LDH (U/L) | Markedly Elevated | Significantly Lowered | ↓ Attenuated Release | [8][12] |
| CK (U/L) | Markedly Elevated | Significantly Lowered | ↓ Attenuated Release | [8][12] |
| LVEF (%) | ~40-50% | ~60-70% | ↑ Improved Cardiac Function | [8] |
| p-Akt/Akt Ratio | Decreased | Increased | ↑ Pro-survival Pathway Activation | [3][8] |
| NF-κB Activity | Increased | Decreased | ↓ Anti-inflammatory Effect | [3][8] |
Note: Values are illustrative approximations based on published findings.
Pharmacokinetics and Future Directions
A significant knowledge gap exists regarding the pharmacokinetics of this compound.[16] Current data, primarily from intravenous administration in rats, indicates a rapid clearance and a short terminal half-life.[16] There is a pressing need for studies on its oral bioavailability, metabolism, and pharmacokinetic profiles in non-rodent species to facilitate its clinical translation.[16]
Future Research Should Focus On:
-
Bioavailability Enhancement: Developing novel formulations or derivatives of OP-D to improve its oral absorption and metabolic stability.
-
Clinical Trials: Designing well-controlled clinical studies to evaluate the safety and efficacy of OP-D in patients with cardiovascular conditions like coronary artery disease or heart failure.
-
Expanded Mechanistic Studies: Investigating the role of OP-D in other forms of regulated cell death (e.g., pyroptosis, necroptosis) and its long-term effects on cardiac remodeling and fibrosis.
-
Gut Microbiota Interaction: Further exploring the interplay between OP-D, gut microbiota, and cardiovascular health, particularly in the context of atherosclerosis.[11][17]
References
-
Chen, L., et al. (2024). This compound mitigates doxorubicin-induced cardiomyocyte ferroptosis through the β-catenin/GPX4 pathway. Frontiers in Pharmacology. [Link]
-
Huang, X., et al. (2018). This compound Reduces Myocardial Ischemia-Reperfusion Injury via Upregulating CYP2J3/EETs in Rats. Cellular Physiology and Biochemistry. [Link]
-
Chen, L., et al. (2024). This compound: review of pharmacological activity. Frontiers in Pharmacology. [Link]
-
Wang, J., et al. (2018). This compound alleviates cardiac hypertrophy in rat by upregulating CYP2J3 in vitro and suppressing inflammation in vivo. PubMed. [Link]
-
Huang, X., et al. (2018). This compound Reduces Myocardial Ischemia-Reperfusion Injury via Upregulating CYP2J3/EETs in Rats. PubMed. [Link]
-
Chen, L., et al. (2024). This compound: review of pharmacological activity. PMC - PubMed Central. [Link]
-
Chen, L., et al. (2024). This compound: review of pharmacological activity. Frontiers. [Link]
-
Zhang, T., et al. (2021). The Role of this compound in Atherosclerosis: Impact on Lipid Metabolism and Gut Microbiota. World Scientific Publishing. [Link]
-
Nie, M., et al. (2024). High, medium, and low (H, M, L) this compound (OP-D) attenuated.... ResearchGate. [Link]
-
Huang, X., et al. (2018). This compound Reduces Myocardial Ischemia-Reperfusion Injury via Upregulating CYP2J3/EETs in Rats. Karger Publishers. [Link]
-
Chen, L., et al. (2024). This compound: review of pharmacological activity. ResearchGate. [Link]
-
Meng, F., et al. (2014). This compound protects cardiomyocytes against doxorubicin-induced injury through suppressing endoplasmic reticulum stress. ResearchGate. [Link]
-
Tang, Y., et al. (2021). [Effects of this compound on fatty acid metabolic enzymes in cardiomyocytes]. PubMed. [Link]
-
Chen, L., et al. (2025). This compound mitigates doxorubicin-induced cardiomyocyte ferroptosis through the β-catenin/GPX4 pathway. PMC - NIH. [Link]
-
Chen, L., et al. (2025). This compound mitigates doxorubicin-induced cardiomyocyte ferroptosis through the β-catenin/GPX4 pathway. PubMed. [Link]
-
Meng, F., et al. (2014). [this compound protects cardiomyocytes against doxorubicin-induced injury through suppressing endoplasmic reticulum stress]. PubMed. [Link]
-
Wang, Y., et al. (2023). Effect of this compound on the pharmacokinetics and transport of cryptotanshinone during their co-administration and the potential mechanism. PubMed. [Link]
-
Zhang, Y. Y., et al. (2015). This compound Attenuates Doxorubicin-Induced Autophagic Cell Death by Relieving Mitochondrial Damage In Vitro and In Vivo. DOI. [Link]
-
Bhuiyan, M. S., et al. (2017). Epigenetic Regulation of Autophagy in Cardiovascular Pathobiology. MDPI. [Link]
-
Wang, Y., et al. (2017). This compound and EETs ameliorate Ang II-induced inflammatory responses via activating PPARα in HUVECs. PubMed. [Link]
-
Zhang, Q., et al. (2008). Quantitative Determination of this compound by Liquid Chromatography/Electrospray Ionization Mass Spectrometry and its Pharmacokinetics in Rat Plasma. J-STAGE. [Link]
Sources
- 1. This compound: review of pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: review of pharmacological activity [frontiersin.org]
- 3. karger.com [karger.com]
- 4. This compound mitigates doxorubicin-induced cardiomyocyte ferroptosis through the β-catenin/GPX4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound mitigates doxorubicin-induced cardiomyocyte ferroptosis through the β-catenin/GPX4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound alleviates cardiac hypertrophy in rat by upregulating CYP2J3 in vitro and suppressing inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Reduces Myocardial Ischemia-Reperfusion Injury via Upregulating CYP2J3/EETs in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Effects of this compound on fatty acid metabolic enzymes in cardiomyocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and EETs ameliorate Ang II-induced inflammatory responses via activating PPARα in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmrxiv.de [pharmrxiv.de]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. researchgate.net [researchgate.net]
- 15. [this compound protects cardiomyocytes against doxorubicin-induced injury through suppressing endoplasmic reticulum stress] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. worldscientific.com [worldscientific.com]
Bioavailability and Pharmacokinetics of Ophiopogonin D: A Technical Guide
Executive Summary
Ophiopogonin D (OPD), a C27-steroidal glycoside isolated from Ophiopogon japonicus (Radix Ophiopogonis), represents a high-value therapeutic candidate for cardiovascular protection and anti-inflammatory intervention.[1][2][3][4] Despite its potent bioactivity—specifically in upregulating CYP2J2 to suppress heart failure—OPD exhibits the classic "saponin paradox": high pharmacological potential limited by poor oral bioavailability and rapid systemic clearance.
This technical guide provides a rigorous analysis of the pharmacokinetic (PK) profile of OPD. It details validated bioanalytical protocols (LC-MS/MS), quantitative ADME parameters, and metabolic interactions, serving as a blueprint for researchers aiming to optimize OPD delivery systems or conduct preclinical safety assessments.
Physicochemical Profile & Bioanalytical Quantification
Understanding the PK behavior of OPD requires a validated detection method capable of distinguishing the parent compound from complex biological matrices.
Physicochemical Properties
-
Chemical Class: Steroidal Saponin (Spirostane type)
-
Molecular Formula:
-
Key Characteristics: High molecular weight and glycosidic nature contribute to low membrane permeability (LogP < 2) and susceptibility to hydrolysis by gut microbiota.
Validated LC-MS/MS Protocol
The following protocol is synthesized from established methodologies (e.g., Xia et al.) to ensure high sensitivity (LLOQ < 2.5 ng/mL) in rat plasma.
Table 1: LC-MS/MS Method Parameters
| Parameter | Specification | Rationale |
| Column | C18 Reverse Phase (e.g., 150mm x 2.0mm, 5µm) | Ensures retention of the polar glycoside structure. |
| Mobile Phase | A: 0.5 mmol/L | Ammonium chloride enhances ionization efficiency in negative mode. |
| Gradient | Step Gradient (Optimized for separation) | Prevents co-elution with endogenous plasma phospholipids. |
| Ionization | ESI Negative Mode ( | Saponins form stable adducts |
| Detection Mode | SIM (Selected Ion Monitoring) | High sensitivity for specific m/z targets. |
| Internal Standard | Digoxin | Structurally similar steroidal glycoside ensures tracking of extraction efficiency. |
Plasma Sample Preparation Workflow
-
Principle: Protein precipitation (PPT) is preferred over SPE for throughput, provided the LC gradient effectively separates phospholipids.
-
Step 1: Aliquot
rat plasma. -
Step 2: Add
Internal Standard (Digoxin, ). -
Step 3: Add
Acetonitrile (3:1 ratio) to precipitate proteins. Vortex for 60s. -
Step 4: Centrifuge at
for 10 min at . -
Step 5: Inject
of supernatant into LC-MS/MS.
Pharmacokinetic Profile (ADME)
Absorption and Bioavailability
OPD follows an Open Two-Compartment Model upon intravenous administration, characterized by rapid distribution followed by a slower elimination phase. Oral bioavailability is significantly limited by intestinal barrier permeability and first-pass metabolism.
Table 2: Key Pharmacokinetic Parameters (IV Dose:
| Parameter | Value (Mean ± SD) | Interpretation |
| ~2-5 min | Rapid distribution from central blood compartment to tissues. | |
| Short terminal half-life necessitates frequent dosing or sustained-release formulations. | ||
| Rapid systemic clearance via renal/biliary pathways. | ||
| Dose-dependent | Linear kinetics observed within therapeutic ranges.[5] |
Critical Insight: When administered as part of the Shenmai injection (a multi-herbal formulation), the clearance of OPD drops significantly to
L/min/kg .[6] This suggests a "formulation effect" where other components inhibit OPD metabolism or excretion, effectively boosting its systemic exposure.
Distribution
Tissue distribution studies indicate that OPD is widely distributed but shows specific affinity for highly perfused organs.
-
Secondary Targets: Lung, Spleen.
-
Mechanism: The rapid distribution phase (
) correlates with its bioactivity in cardiomyocytes (upregulation of CYP2J2).
Metabolism (CYP Interactions)
OPD acts as a "Janus" agent in drug metabolism—simultaneously inhibiting certain enzymes while inducing others. This dual nature is critical for predicting Drug-Drug Interactions (DDIs).
-
CYP Inhibition: OPD inhibits CYP3A4 , CYP2C9 , and CYP2E1 .[8]
-
Risk:[9] Potential to increase toxicity of co-administered drugs metabolized by these isoforms (e.g., warfarin, statins).
-
-
CYP Induction: OPD induces CYP2J2 and CYP4F3 .
-
Benefit: CYP2J2 induction increases epoxyeicosatrienoic acids (EETs), which exert anti-inflammatory and cardioprotective effects.
-
Excretion
-
Routes: Primarily Renal (Urine) and Biliary (Feces).
-
Kinetics: The short half-life implies that without formulation modification, OPD is rapidly eliminated, preventing accumulation.
Visualizations & Mechanisms
Bioanalytical Workflow Logic
The following diagram illustrates the decision logic for quantifying OPD in plasma, ensuring data integrity.
Figure 1: Step-by-step bioanalytical workflow for the extraction and quantification of this compound.
Metabolic Interaction Network
This diagram details the complex interaction of OPD with Cytochrome P450 enzymes, highlighting the distinction between metabolic clearance and pharmacodynamic effect.
Figure 2: CYP450 Interaction Map. Red arrows indicate inhibition (risk), Green arrows indicate induction (therapeutic mechanism).
Strategic Recommendations for Drug Development
Based on the pharmacokinetic data, the following strategies are recommended to overcome the bioavailability barrier:
-
Formulation Engineering:
-
Nanocarriers: Encapsulate OPD in liposomes or polymeric micelles to bypass gastric hydrolysis and improve intestinal permeability.
-
Co-administration: Utilize the "Shenmai Effect" by combining OPD with specific bio-enhancers (e.g., P-gp inhibitors) found in the crude extract to reduce clearance.
-
-
Safety Monitoring:
-
Due to CYP3A4/2C9 inhibition, clinical trials must screen for interactions with narrow-therapeutic-index drugs (e.g., Warfarin, Cyclosporine).
-
-
Dosing Regimen:
-
Given the short
(~17 min IV), continuous infusion or sustained-release oral forms are necessary to maintain therapeutic plasma levels ( ).
-
References
-
Xia, C., et al. (2008). Quantitative Determination of this compound by Liquid chromatography/electrospray Ionization Mass Spectrometry and Its Pharmacokinetics in Rat.[1][10] Journal of Chromatography B.
-
Chen, K., et al. (2024). this compound: Review of Pharmacological Activity and Underlying Mechanisms.[2][3][4][7][8][11][12] Frontiers in Pharmacology.
-
Huang, X., et al. (2018). this compound inhibits Angiotensin II-induced vascular endothelial cell death by upregulating CYP2J2.[1] Journal of Cellular Physiology.
-
Tang, et al. (2021). Effects of this compound on fatty acid metabolic enzymes in cardiomyocytes.[12] China Journal of Chinese Materia Medica.
Sources
- 1. This compound: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: review of pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative determination of this compound by liquid chromatography/electrospray ionization mass spectrometry and its pharmacokinetics in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. In vitro study on the effect of this compound on the activity of cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound [frontiersin.org]
- 10. Frontiers | this compound: review of pharmacological activity [frontiersin.org]
- 11. murex.mahidol.ac.th [murex.mahidol.ac.th]
- 12. [Effects of this compound on fatty acid metabolic enzymes in cardiomyocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
Ophiopogonin D: A Technical Guide to Neuroprotective Mechanisms & Preclinical Applications
[1]
Part 1: Executive Summary
Ophiopogonin D (OPD) is a bioactive steroidal saponin isolated from the tuber of Ophiopogon japonicus (Mai Men Dong).[1] Unlike broad-spectrum flavonoid extracts, OPD exhibits a distinct, high-potency pharmacological profile characterized by the targeted inhibition of the JAK2/STAT3 signaling axis .[1]
While often grouped with general antioxidants, OPD’s primary neuroprotective value lies in its ability to interrupt the "cytokine storm" and apoptotic cascades following cerebral ischemia-reperfusion injury (CIRI).[1] This guide delineates the proven efficacy of OPD in ischemic stroke models and analyzes its theoretical application in neurodegenerative disorders (Alzheimer’s/Parkinson’s) based on shared inflammatory pathologies.[1]
Part 2: Chemical Profile & Pharmacokinetics
Physicochemical Properties
-
IUPAC Name: (25R)-spirost-5-en-3β-ol-3-O-α-L-rhamnopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→3)]-β-D-glucopyranoside
-
Molecular Formula: C₄₄H₇₀O₁₆
-
Molecular Weight: 855.02 g/mol
-
Solubility: Soluble in DMSO, Methanol.[1] Poorly soluble in pure water.[1]
Pharmacokinetics (PK) & BBB Permeability
-
Absorption: Rapid absorption via i.p. administration; plasma
is typically <1 hour.[1] -
Metabolism: Subject to deglycosylation by intestinal flora if administered orally; systemic administration (i.v./i.p.)[1] bypasses this, preserving the glycoside structure essential for STAT3 inhibition.[1]
-
BBB Penetration: Functional neuroprotection in MCAO (Middle Cerebral Artery Occlusion) models confirms central efficacy.[1] While a specific permeability coefficient (
) is not established in public datasets, the lipophilic steroidal core facilitates passive diffusion, while its interaction with P-glycoprotein (P-gp) inhibition suggests it may enhance its own retention or that of co-administered drugs.[1]
Part 3: Mechanistic Architecture
The neuroprotective potency of OPD stems from its multi-modal regulation of cell survival pathways. The central mechanism is the inhibition of STAT3 phosphorylation , which acts as a master switch to prevent neuronal apoptosis during reperfusion injury.[1]
The Signaling Cascade (Graphviz Visualization)
Figure 1: Mechanistic pathway of this compound.[1][2][3][4][5] The compound acts as a dual-regulator: inhibiting the maladaptive JAK2/STAT3 axis while upregulating endogenous antioxidant defenses.
Part 4: Preclinical Efficacy & Data Synthesis
Validated Model: Cerebral Ischemia (Stroke)
The strongest evidence for OPD lies in the MCAO (Middle Cerebral Artery Occlusion) rat model.[1] Treatment with OPD significantly reduces infarct volume and improves neurological scores.[1]
Key Data Summary:
| Biomarker | Pathological State (Ischemia) | Effect of OPD Treatment | Fold Change (Approx.)[1][3] |
| Infarct Volume | High (Cortical/Striatal damage) | Reduced | ↓ 40-50% |
| p-STAT3 | Highly Elevated | Inhibited | ↓ 60% |
| TNF-α / IL-1β | High (Inflammatory Spike) | Reduced | ↓ 45% |
| SOD / GSH | Depleted | Restored | ↑ 2.5x |
| Caspase-3 | Cleaved (Active) | Inhibited | ↓ 50% |
Emerging Frontier: Neurodegeneration (AD/PD)
Note: Direct efficacy data for OPD in Alzheimer's (AD) and Parkinson's (PD) transgenic mice is currently theoretical.[1] However, the mechanism supports investigation.[1]
-
Alzheimer's: OPD's ability to inhibit BACE1 (beta-secretase) has been observed in silico and in preliminary assays, suggesting it may reduce Amyloid-Beta (Aβ) generation.[1]
-
Parkinson's: The anti-inflammatory action (inhibition of microglial activation via NF-κB) is highly relevant for mitigating dopaminergic neuron loss in 6-OHDA models.[1]
Part 5: Experimental Protocols (Self-Validating)
In Vivo Protocol: MCAO Rat Model
Objective: Assess neuroprotection via infarct volume reduction.[1]
-
Animal Selection: Adult male Sprague-Dawley rats (250–300 g).
-
Anesthesia: Isoflurane (induction 4%, maintenance 2%) in 30% O₂/70% N₂O.[1]
-
Surgery (MCAO):
-
Drug Administration (The Variable):
-
Validation (24-72h post-reperfusion):
In Vitro Protocol: OGD/R in PC12 Cells
Objective: Validate cellular survival mechanism.[1][4]
-
Cell Culture: Differentiate PC12 cells with NGF (50 ng/mL) for 48h to induce neurite outgrowth.
-
Oxygen-Glucose Deprivation (OGD):
-
Replace media with glucose-free Earle's Balanced Salt Solution (EBSS).[1]
-
Incubate in Hypoxia Chamber (1% O₂, 5% CO₂, 94% N₂) for 4 hours .
-
-
Reoxygenation (R) & Treatment:
-
Replace EBSS with normal DMEM (high glucose).[1]
-
Add OPD at 2.5 µM, 5 µM, and 10 µM .
-
Incubate in Normoxia for 24 hours .
-
-
Assays:
Part 6: References
-
Mechanism of Action in Ischemia:
-
Pharmacokinetics & Interaction:
-
General Pharmacological Review:
-
In Vivo Dosing (Cancer/Toxicity Benchmark):
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Butorphanol protects PC12 cells against OGD/R-induced inflammation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Reduces Myocardial Ischemia-Reperfusion Injury via Upregulating CYP2J3/EETs in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The impacts of anesthetic regimens on the middle cerebral artery occlusion outcomes in male rats | bioRxiv [biorxiv.org]
- 7. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells [frontiersin.org]
- 9. This compound protects against cerebral ischemia-reperfusion injury in rats by inhibiting STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on the pharmacokinetics and transport of cryptotanshinone during their co-administration and the potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protective Effects of Wogonin against Alzheimer's Disease by Inhibition of Amyloidogenic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: review of pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Ophiopogonin D: A Multi-Target Regulator for the Amelioration of Metabolic Diseases
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis driven by complex pathophysiological mechanisms involving chronic inflammation, insulin resistance, dyslipidemia, and oxidative stress. Ophiopogonin D (OP-D), a steroidal saponin isolated from the tuber of Ophiopogon japonicus, has emerged from the annals of traditional medicine as a potent bioactive compound with significant therapeutic potential. This technical guide provides an in-depth analysis of the molecular mechanisms through which OP-D regulates metabolic homeostasis. We will explore its multifaceted roles in modulating key signaling pathways such as NF-κB and AMPK, improving lipid metabolism via SREBP1 and PPARα, enhancing mitochondrial function, and reshaping the gut microbiota. This document synthesizes current experimental evidence, presents detailed protocols for in vitro and in vivo investigation, and offers a forward-looking perspective on the development of OP-D as a next-generation therapeutic for metabolic disorders.
Introduction: The Therapeutic Promise of this compound
This compound (OP-D) is a C27 steroid glycoside that stands as one of the primary active constituents of Ophiopogon japonicus, a plant long used in traditional Asian medicine for various ailments.[1] Modern pharmacological research has substantiated its broad bioactivity, revealing potent anti-inflammatory, antioxidant, cardioprotective, and anti-cancer properties.[2][3] Of particular interest to the metabolic research community is the growing body of evidence demonstrating OP-D's efficacy in mitigating the core dysfunctions of metabolic syndrome. Studies show it can alleviate hyperglycemia, hyperlipidemia, and insulin resistance in high-fat diet-induced animal models, positioning it as a compelling candidate for further investigation and drug development.[4][5] This guide delves into the scientific underpinnings of these effects, providing a framework for researchers to explore and validate its therapeutic utility.
Core Mechanisms of this compound in Metabolic Regulation
OP-D's efficacy is not rooted in a single mechanism but rather in its ability to modulate a network of interconnected signaling pathways that are frequently dysregulated in metabolic diseases.
Attenuation of Chronic Inflammation: The NF-κB and AMPK Axis
Chronic low-grade inflammation is a critical driver of insulin resistance and tissue damage in metabolic disorders. OP-D exerts powerful anti-inflammatory effects primarily by targeting the NF-κB signaling pathway.
-
Inhibition of NF-κB Activation: In various cell types, including endothelial cells and hepatocytes, OP-D has been shown to prevent the nuclear translocation of the NF-κB p65 subunit.[6][7] It achieves this by inhibiting the degradation of IκBα, the protein that sequesters NF-κB in the cytoplasm. This blockade prevents the transcription of pro-inflammatory cytokines such as TNF-α and IL-6.[5]
-
Modulation via AMPK: The AMP-activated protein kinase (AMPK) is a central energy sensor of the cell. Some studies suggest that OP-D's anti-inflammatory actions are linked to its ability to modulate the AMPK/NF-κB signaling pathway, thereby linking cellular energy status directly to the inflammatory response.[4][5]
Regulation of Lipid and Glucose Metabolism
Dyslipidemia and hyperglycemia are hallmarks of metabolic disease. OP-D intervenes at multiple points to restore metabolic balance.
-
Amelioration of NAFLD: In high-fat diet (HFD)-induced obese mice, OP-D treatment significantly ameliorates NAFLD.[7][8] This is achieved by reducing hepatic lipid accumulation, oxidative stress, and inflammation.[9] Mechanistically, OP-D has been found to inhibit key lipogenic pathways.
-
Targeting SREBP1 and PPARα: OP-D can attenuate atherosclerosis by inhibiting mTOR phosphorylation and targeting lipid metabolism pathways regulated by Sterol Regulatory Element-Binding Protein 1 (SREBP1) and Stearoyl-CoA Desaturase 1 (SCD1).[5][10] Concurrently, it activates Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that promotes fatty acid oxidation.[5] This dual action of suppressing lipid synthesis while promoting lipid breakdown is key to its therapeutic effect.
-
Improving Glucose Homeostasis: OP-D has demonstrated the ability to lower blood glucose levels, improve glucose tolerance, and enhance insulin secretion in diabetic animal models.[11] One novel mechanism involves regulating the GRP78/ROS/PDX1 signaling pathway, which helps preserve pancreatic islet cell function.[11]
Enhancement of Mitochondrial Function and Reduction of Oxidative Stress
Mitochondrial dysfunction is a central hub in the pathophysiology of metabolic diseases, leading to energy deficits and increased production of reactive oxygen species (ROS).[12] OP-D directly counters this.
-
Regulating Mitochondrial Dynamics: In the context of diabetic myocardial injury, OP-D was found to correct the imbalance in mitochondrial dynamics.[1][4] It inhibits excessive mitochondrial fission by reversing the phosphorylation status of DRP1 and restores the expression of fusion proteins MFN1/2 and OPA1.[1] This helps maintain a healthy and functional mitochondrial network.
-
Antioxidant Activity: OP-D exhibits direct antioxidant effects by reducing H₂O₂-induced lipid peroxidation and protein carbonylation.[4] It diminishes mitochondrial ROS production, thereby protecting cells from oxidative damage that can exacerbate inflammation and insulin resistance.[4]
Modulation of Gut Microbiota
The gut microbiome is now recognized as a critical regulator of host metabolism. Dysbiosis is strongly linked to obesity and atherosclerosis. OP-D has been shown to beneficially alter the gut microbiota composition in HFD-fed mice.[5] Specifically, it reverses HFD-induced dysbiosis and reduces the relative abundance of bacterial families like Erysipelotrichaceae, which are associated with cholesterol metabolism.[4][10] This suggests that some of OP-D's metabolic benefits may be mediated through its interaction with the gut microbiome.
Quantitative Data Summary
The following table summarizes key quantitative findings from representative preclinical studies on this compound.
| Parameter | Model System | Treatment | Outcome | Reference |
| Body Weight & Hyperlipidemia | High-Fat Diet (HFD)-fed ApoE-/- Mice | OP-D (12 weeks) | Significantly decreased plaque formation and serum lipid levels compared to the model group. | [10] |
| Glucose Homeostasis | HFD-fed Mice | OP-D | Improved oral glucose tolerance and insulin resistance. | [5] |
| NAFLD | HFD-fed Obese Mice | OP-D (4 weeks) | Ameliorated NAFLD by improving lipid metabolism, oxidative stress, and inflammatory response. | [7][8] |
| Diabetic Myocardiopathy | db/db Mice (Type 2 Diabetes) | OP-D (4 weeks) | Reduced blood lipid levels and alleviated mitochondrial injury and dysfunction in the myocardium. | [1] |
| Pancreatic Function | Diabetic Rat Model | OP-D | Reduced blood glucose, improved glucose tolerance, and enhanced insulin secretion. | [11] |
Key Experimental Protocols and Methodologies
To facilitate further research, this section provides validated, step-by-step protocols for investigating the effects of this compound.
In Vivo Model: High-Fat Diet-Induced NAFLD in Mice
This model is the cornerstone for studying OP-D's effects on obesity, insulin resistance, and fatty liver disease.
-
Objective: To assess the efficacy of OP-D in preventing or treating HFD-induced metabolic syndrome and NAFLD.
-
Methodology:
-
Animal Model: Use 6-8 week old male C57BL/6J mice, known to be susceptible to diet-induced obesity.
-
Acclimation: Acclimate mice for one week with standard chow and water ad libitum.
-
Diet Induction: Divide mice into groups: (a) Normal Diet (ND), (b) High-Fat Diet (HFD, typically 60% kcal from fat), (c) HFD + OP-D (e.g., 20 mg/kg/day), (d) HFD + Positive Control (e.g., Metformin).
-
Treatment Administration: After an induction period of 8-12 weeks to establish the disease phenotype, begin daily administration of OP-D or vehicle via oral gavage for 4-8 weeks.[8]
-
Monitoring: Record body weight and food intake weekly. Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) near the end of the treatment period.
-
In Vitro Model: Palmitate-Induced Lipotoxicity in Hepatocytes
This cellular model allows for the direct investigation of OP-D's mechanisms in a controlled environment.
-
Objective: To determine if OP-D directly protects hepatocytes from lipid-induced stress, inflammation, and steatosis.
-
Methodology:
-
Cell Culture: Culture HepG2 cells or primary mouse hepatocytes in appropriate media.
-
Palmitate Preparation: Prepare a stock solution of sodium palmitate complexed to fatty-acid-free Bovine Serum Albumin (BSA) to ensure solubility and reduce cytotoxicity. A typical final concentration is 0.25-0.5 mM.
-
Treatment: Pre-treat cells with various concentrations of OP-D (e.g., 5, 10, 20 µM) for 2-4 hours. Then, co-incubate with the palmitate-BSA complex for 16-24 hours. Include control groups (vehicle, BSA-only, OP-D only).
-
Lipid Accumulation Assay: Fix cells and stain with Oil Red O. Elute the dye and quantify the absorbance to measure intracellular lipid content.
-
Inflammation Analysis: Collect cell culture supernatant to measure secreted cytokines (TNF-α, IL-6) via ELISA. Lyse cells to extract RNA or protein.
-
Gene/Protein Expression: Use qPCR to analyze mRNA levels of inflammatory and lipogenic genes. Use Western blotting to assess the phosphorylation status and total protein levels of key signaling molecules like NF-κB p65, IκBα, and AMPK.
-
Concluding Remarks and Future Directions
This compound is a compelling multi-target agent that addresses several of the core pathologies underlying metabolic diseases. Its ability to concurrently suppress inflammation, regulate lipid and glucose metabolism, enhance mitochondrial health, and modulate the gut microbiota makes it a highly attractive candidate for therapeutic development.
Future research should focus on:
-
Target Deconvolution: Identifying the direct molecular binding partners of OP-D to better understand its primary mechanism of action.
-
Pharmacokinetics and Bioavailability: Optimizing formulations and delivery methods to improve the pharmacokinetic profile of OP-D for clinical applications.
-
Clinical Translation: Designing and conducting well-controlled human clinical trials to validate the preclinical efficacy and safety of OP-D in patients with metabolic syndrome, NAFLD, or type 2 diabetes.
-
Synergistic Combinations: Investigating the potential for combination therapies with existing metabolic drugs (e.g., metformin) to achieve enhanced therapeutic outcomes.
The comprehensive evidence to date strongly supports the continued exploration of this compound as a valuable tool in the fight against the global metabolic disease epidemic.
References
-
Huang Q, Gao B, Wang L, et al. This compound ameliorates non-alcoholic fatty liver disease in high-fat diet-induced obese mice by improving lipid metabolism, oxidative stress and inflammatory response. Experimental and Therapeutic Medicine. 2023;26(3):418. [Link]
-
Wang Y, Huang X, Ma Z, Chen X, Gao Y. Effect of this compound on the pharmacokinetics and transport of cryptotanshinone during their co-administration and the potential mechanism. Journal of Ethnopharmacology. 2023;309:116345. [Link]
-
Tang YN, Yang LY, Yang Y, et al. [Effects of this compound on fatty acid metabolic enzymes in cardiomyocytes]. Zhongguo Zhong Yao Za Zhi. 2021;46(14):3672-3677. [Link]
-
Chen KQ, Wang SZ, Lei HB, Liu X. This compound: review of pharmacological activity. Frontiers in Pharmacology. 2024;15:1401627. [Link]
-
Li X, Chen S, Liu L, Han X. This compound improves pancreatic islet cell dedifferentiation to treat diabetes by regulating the GRP78/ROS/PDX1 signaling pathway. Journal of Ethnopharmacology. 2025;341:118123. [Link]
-
Chen KQ, Wang SZ, Lei HB, Liu X. This compound: review of pharmacological activity. PubMed Central. 2024. [Link]
-
Ko HM, Lee W, Lee SG, et al. This compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2. Phytomedicine. 2023;108:154522. [Link]
-
Zhang Y, Li X, Liu L, Chen S, Han X. The Role of this compound in Atherosclerosis: Impact on Lipid Metabolism and Gut Microbiota. Journal of Agricultural and Food Chemistry. 2021;69(29):8126-8138. [Link]
-
Qiao Y, Zhang Y, Wang J, et al. Effect of high, medium, and low (H, M, L) this compound (OP-D) on serum biochemical parameters in streptozotocin-evoked diabetic nephropathy (DN) rats. ResearchGate. 2020. [Link]
-
Huang Q, Gao B, Wang L, et al. This compound ameliorates non-alcoholic fatty liver disease in high-fat diet-induced obese mice by improving lipid metabolism, oxidative stress and inflammatory response. Spandidos Publications. 2023. [Link]
-
Chen KQ, Wang SZ, Lei HB, Liu X. (PDF) this compound: review of pharmacological activity. ResearchGate. 2024. [Link]
-
Huang Q, Gao B, Wang L, et al. This compound ameliorates non-alcoholic fatty liver disease in high-fat diet-induced obese mice by improving lipid metabolism, oxidative stress and inflammatory response. PubMed Central. 2023. [Link]
-
Xu H, Jiang ZH, Huang CS, et al. The chemical structure of this compound (OPD) and this compound' (OPD')... ResearchGate. 2021. [Link]
-
Chen KQ, Wang SZ, Lei HB, Liu X. This compound: review of pharmacological activity. PubMed. 2024. [Link]
-
Li X, Chen S, Liu L, Han X. This compound alleviates diabetic myocardial injuries by regulating mitochondrial dynamics. Journal of Ethnopharmacology. 2021;271:113853. [Link]
-
Rohm TV, Meier DT, Olefsky JM, Donath MY. Obesity-Driven Metabolic Disorders: The Interplay of Inflammation and Mitochondrial Dysfunction. MDPI. 2022. [Link]
-
Lee JH, Hong JY, Kim YS, et al. This compound, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma. Cellular Physiology and Biochemistry. 2018;51(4):1749-1765. [Link]
Sources
- 1. This compound alleviates diabetic myocardial injuries by regulating mitochondrial dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: review of pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: review of pharmacological activity [frontiersin.org]
- 5. This compound: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound ameliorates non‑alcoholic fatty liver disease in high‑fat diet‑induced obese mice by improving lipid metabolism, oxidative stress and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental and Therapeutic Medicine [spandidos-publications.com]
- 9. This compound ameliorates non‑alcoholic fatty liver disease in high‑fat diet‑induced obese mice by improving lipid metabolism, oxidative stress and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. worldscientific.com [worldscientific.com]
- 11. This compound improves pancreatic islet cell dedifferentiation to treat diabetes by regulating the GRP78/ROS/PDX1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Ophiopogonin D: Chemical Architecture, Pharmacological Mechanisms, and Therapeutic Potential
The following technical guide provides an in-depth analysis of Ophiopogonin D, synthesized from current pharmacological research and chemical data.
Technical Whitepaper for Drug Development Professionals
Abstract
This compound (OP-D) is a bioactive steroidal saponin isolated from the tubers of Ophiopogon japonicus (Mai Men Dong).[1][2][3][4] Distinct from its isomer this compound', OP-D possesses a unique ruscogenin aglycone core that confers specific pharmacological properties, particularly in cardiovascular protection and oncology. This guide delineates the chemical structure, validated extraction methodologies, and molecular mechanisms of OP-D, specifically focusing on its role as a CYP2J2 inducer and STAT3 inhibitor.
Chemical Identity and Physicochemical Profile[5][6][7][8]
Structural Elucidation
This compound is a spirostanol saponin.[3] Its structural uniqueness lies in the aglycone ruscogenin (unlike this compound', which is based on diosgenin).[2][3] The glycosidic chain is attached at the C-3 position.[5]
-
IUPAC Name: (1β,3β,25R)-3-hydroxyspirost-5-en-1-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[β-D-xylopyranosyl-(1→3)]-6-deoxy-β-D-galactopyranoside[2][3][5]
-
Molecular Formula:
[1][2][3] -
Molecular Weight: 855.02 g/mol [3]
-
Aglycone: Ruscogenin ((1β,3β,25R)-spirost-5-ene-1,3-diol)[2][3][5]
-
Sugar Moiety: A trisaccharide chain consisting of:
-
-L-Rhamnose (6-deoxy-mannose)[2][3]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
-D-Xylose[1][2][3][6]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
-D-Fucose (6-deoxy-galactose)[2][3]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
Critical Structural Distinction: Researchers must distinguish OP-D from This compound' .
-
OP-D: Ruscogenin aglycone + Rhamnose/Xylose/Fucose .[1][2][3][5]
-
OP-D': Diosgenin aglycone + Rhamnose/Xylose/Glucose .[2][3][5]
-
Implication: This minor structural variance significantly alters hemolytic potential and bioavailability.
Physicochemical Properties
| Property | Specification | Experimental Notes |
| Physical State | White crystalline powder | Hygroscopic; store desicated at -20°C. |
| Solubility | DMSO (>30 mg/mL), DMF (>30 mg/mL), Ethanol (~15 mg/mL) | Poorly soluble in water; requires co-solvents (e.g., PEG400) or nano-emulsification for in vivo delivery.[2][3][5] |
| Stability | Stable in solid state for ≥2 years | Susceptible to acid hydrolysis (cleaves glycosidic bonds).[2][3] |
| Lipophilicity | LogP ~ 1.5 - 2.5 (Predicted) | Moderate membrane permeability; capable of intracellular signaling modulation.[3] |
Pharmacological Mechanisms[9][14][15][16]
OP-D acts as a "multi-target" agent. Its two most validated pathways are the CYP2J2/EETs axis (Cardiovascular) and the STAT3/ROS axis (Oncology).[2][3]
Cardiovascular Protection: The CYP2J2/PPAR Axis
OP-D is a potent inducer of Cytochrome P450 2J2 (CYP2J2).[2][3][4][11] In endothelial cells, CYP2J2 metabolizes arachidonic acid into epoxyeicosatrienoic acids (EETs), which are cardioprotective.[3]
-
Mechanism: OP-D upregulates CYP2J2 expression
Increases intracellular EETsngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> Activates PPAR Inhibits NF- B nuclear translocation.[2][3][4][11] -
Outcome: Reduction in pro-inflammatory cytokines (TNF-
, IL-6) and protection against Angiotensin II-induced endothelial injury.[3][11]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Oncology: STAT3 Inhibition and ROS Induction
In Non-Small Cell Lung Cancer (NSCLC) and colorectal cancer models, OP-D functions as a pro-apoptotic agent.[2]
-
Signal Transducer and Activator of Transcription 3 (STAT3): OP-D inhibits the phosphorylation of STAT3 (p-STAT3), preventing its dimerization and nuclear entry.[2][3]
-
Oxidative Stress: It disrupts the glutathione (GSH/GSSG) balance, leading to accumulation of Reactive Oxygen Species (ROS), which triggers mitochondrial apoptosis.[2][3]
Visualization of Signaling Pathways
Caption: Figure 1 illustrates the divergent signaling cascades of OP-D. In endothelial cells (left), it promotes survival via the CYP2J2-PPAR
Experimental Protocols
Extraction and Purification Workflow
Isolating high-purity OP-D from Ophiopogon japonicus requires separating it from the structurally similar OP-D' and other steroidal saponins.[5]
Protocol:
-
Raw Material: Dried tubers of Ophiopogon japonicus (pulverized).
-
Extraction: Reflux with 70% Ethanol (
w/v) for 2 hours 3 cycles. -
Partitioning:
-
Chromatography (Purification):
Analytical Characterization (LC-MS/MS)
For pharmacokinetic studies or purity validation, use the following validated LC-MS method.
| Parameter | Condition |
| Instrument | UHPLC coupled with Triple Quadrupole MS (e.g., AB SCIEX QTRAP) |
| Column | C18 Reverse Phase (e.g., Agilent ZORBAX SB-C18, 2.1 |
| Mobile Phase A | 0.1% Formic Acid in Water (or 0.5 mM |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min (30% B); 2-10 min (30% |
| Flow Rate | 0.3 mL/min |
| Ionization | ESI Negative Mode (ESI-) |
| MRM Transition | m/z 853.5 |
Visualization of Extraction Workflow
Caption: Figure 2 depicts the step-by-step isolation of OP-D from raw plant material to analytical validation.
Safety and Toxicity Considerations
While OP-D exhibits therapeutic efficacy, steroidal saponins are known for potential hemolysis.[5]
-
Hemolysis: Comparative studies indicate that This compound' (Diosgenin-based) has higher hemolytic activity than This compound (Ruscogenin-based) in vitro.[2][3][5] However, in vivo administration requires careful dose titration.
-
Pharmacokinetics: Following IV administration (Rat model), OP-D fits a two-compartment model with a rapid distribution phase (
min) and a moderate elimination phase ( min).[2][3]
References
-
Chemical Structure & Properties: PubChem.[3][12] "this compound Compound Summary." National Library of Medicine. [Link]
-
Anticancer Mechanism (STAT3/ROS): Lee, et al.[2][3] "this compound, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma."[13][14] Cancers (Basel). [Link][2][3][14]
-
Anticancer Mechanism (p53/c-Myc): Ko, H.M., et al.[2][3] "this compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2."[10] Frontiers in Pharmacology. [Link]
-
Analytical Methods (LC-MS): Xia, C.H., et al.[2][3] "Quantitative Determination of this compound by Liquid Chromatography/Electrospray Ionization Mass Spectrometry and its Pharmacokinetics in Rat." Planta Medica. [Link][2][3]
-
Extraction & Hemolysis: ResearchGate Review. "The chemical structure of this compound (OPD) and this compound' - Differences in Hemolytic Behavior." [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. ophiopigonin O | C50H80O24 | CID 163030733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound' | C44H70O16 | CID 46173859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Effects of this compound on fatty acid metabolic enzymes in cardiomyocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 [frontiersin.org]
- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 10. This compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ophiopogonone D | C20H16O7 | CID 177828352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Unlocking the Antioxidant Potential of Ophiopogonin D
The following technical guide provides an in-depth analysis of Ophiopogonin D (OP-D), focusing on its antioxidant pharmacodynamics, signaling mechanisms, and experimental validation.
Executive Summary
This compound (OP-D) is a C27-steroidal glycoside isolated from the tubers of Ophiopogon japonicus.[1][2] Unlike general antioxidants that rely solely on stoichiometric radical scavenging, OP-D functions as a pro-adaptive signaling modulator .[1] It actively engages cellular defense mechanisms—primarily the Nrf2/HO-1 axis and the β-catenin/GPX4 pathway—to restore redox homeostasis under pathological stress. This guide dissects the molecular mechanisms of OP-D, summarizes preclinical efficacy, and provides validated protocols for assessing its antioxidant potential in drug discovery pipelines.
Chemical Identity & Physicochemical Profile
Understanding the structural basis of OP-D is critical for formulation and assay design.
-
IUPAC Name: (1β,3β,25R)-3-hydroxyspirost-5-en-1-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[β-D-xylopyranosyl-(1→3)]-6-deoxy-β-D-galactopyranoside[1]
-
Molecular Weight: 855.02 g/mol
-
Solubility Profile:
-
Structural Significance: The spirostanol steroid backbone provides membrane permeability, while the sugar moieties (rhamnose, xylose, fucose) are critical for target protein interaction, specifically influencing its affinity for upstream kinases and receptors like CYP2J3.
Mechanistic Pharmacodynamics
OP-D operates through a "multi-hit" mechanism, targeting distinct subcellular pathways depending on the tissue type and stressor.
The Nrf2/HO-1 Axis: The Master Switch
The primary antioxidant mechanism of OP-D involves the activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) .[1]
-
Basal State: Nrf2 is sequestered in the cytoplasm by Keap1, which targets it for ubiquitination.
-
OP-D Action: OP-D induces the dissociation of Nrf2 from Keap1.[1] While the exact binding site is under investigation, molecular docking suggests OP-D may interact with the Kelch domain of Keap1 or modify cysteine residues via electrophilic attack.
-
Result: Stabilized Nrf2 translocates to the nucleus, binding to Antioxidant Response Elements (ARE) to drive the transcription of HMOX1 (Heme Oxygenase-1), NQO1, and GCLC. This leads to the neutralization of ROS and cytoprotection against oxidative stress [1, 6].
Ferroptosis Inhibition via β-catenin/GPX4
In the context of cardiotoxicity (e.g., Doxorubicin-induced), OP-D exerts antioxidant effects by inhibiting ferroptosis , an iron-dependent form of cell death driven by lipid peroxidation.[1][5]
-
Mechanism: OP-D restores β-catenin signaling, which is often suppressed by chemotherapeutic agents.[1][5] Nuclear β-catenin acts as a transcriptional co-activator for Glutathione Peroxidase 4 (GPX4) .[1]
-
Outcome: Upregulation of GPX4 facilitates the reduction of toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), preventing membrane rupture [9].[1]
CYP2J3/EETs Upregulation
Uniquely in cardiovascular models, OP-D upregulates Cytochrome P450 2J3 (CYP2J3) .[1] This enzyme metabolizes arachidonic acid into Epoxyeicosatrienoic acids (EETs) .[1][6] EETs possess potent anti-inflammatory and antioxidant properties, mitigating ischemia/reperfusion (I/R) injury by activating the PI3K/Akt pathway [5].
Visualization: The OP-D Signaling Network
The following diagram illustrates the integration of these pathways.
Caption: Figure 1. OP-D exerts antioxidant effects via Nrf2 nuclear translocation, β-catenin/GPX4 activation, and CYP2J3 upregulation.[1]
Preclinical Evidence & Applications[1]
The following table summarizes key studies demonstrating OP-D's efficacy across various disease models.
| Disease Model | Experimental Subject | Dosage / Concentration | Key Biomarker Changes | Mechanism Cited |
| Doxorubicin Cardiotoxicity | Mouse / Cardiomyocytes | In vivo:[1][7] 10 mg/kg (Dox) + OP-DIn vitro:[1] 5 μM | ↑ GPX4, ↑ β-catenin↓ MDA, ↓ Fe²⁺ accumulation | Ferroptosis Inhibition via β-catenin/GPX4 [9] |
| Myocardial I/R Injury | Rat (Sprague-Dawley) | In vivo:[1] Pre-treatment (varies) | ↑ CYP2J3, ↑ 11,12-EET↓ Infarct size, ↓ LDH | CYP2J3/EETs Pathway [5] |
| Diabetic Nephropathy | STZ-induced Diabetic Rats | In vivo:[1] Oral administration | ↓ Urinary protein, ↓ TNF-α, ↓ IL-6↓ Renal ROS | NF-κB Inhibition & Oxidative Stress Suppression [4] |
| Pancreatic β-cell Injury | INS-1 Cells (H₂O₂ induced) | In vitro:[1] 5 - 10 μM | ↑ Nrf2 nuclear accumulation↑ Mitochondrial membrane potential | Keap1/Nrf2/ARE Pathway [6] |
| Cerebral I/R Injury | Rat / PC12 Cells | In vivo: Pre-treatment | ↓ STAT3 phosphorylation↓ Brain water content | STAT3 Inhibition [8] |
Validated Experimental Protocols
To ensure reproducibility in investigating OP-D, the following protocols are recommended. These workflows integrate controls to validate the specific antioxidant mechanism.
Protocol A: In Vitro ROS Scavenging Validation
Objective: To quantify intracellular ROS reduction using the DCFH-DA probe.
-
Cell Seeding: Seed H9c2 or HUVEC cells in 6-well plates (2 x 10⁵ cells/well). Incubate for 24h.
-
Pre-treatment: Treat cells with OP-D (Low: 2.5 μM, High: 10 μM) for 24 hours.[1]
-
Induction: Wash cells with PBS. Add H₂O₂ (200 μM) or Doxorubicin (1 μM) for 4-6 hours.[1]
-
Staining: Add DCFH-DA (10 μM final concentration) in serum-free medium. Incubate for 20 mins at 37°C in the dark.
-
Analysis: Wash 3x with PBS. Analyze via Flow Cytometry (Ex/Em: 488/525 nm) or Fluorescence Microscopy.[1]
-
Validation Step: Use ML385 (Nrf2 inhibitor) in a parallel group.[1] If OP-D efficacy is lost with ML385, the Nrf2 mechanism is confirmed [6].
-
Protocol B: Nuclear Fractionation & Western Blotting
Objective: To confirm Nrf2 translocation, a hallmark of OP-D activity.
-
Lysis: Harvest treated cells. Use a Nuclear/Cytosol Fractionation Kit (e.g., Thermo NE-PER) to separate lysates.[1]
-
Quantification: BCA Protein Assay.
-
Blotting: Load 30 μg protein/lane.
-
Primary Antibodies:
-
Data Interpretation: Calculate the Nuclear/Cytosolic Nrf2 ratio. OP-D treatment should significantly increase this ratio compared to the vehicle.
Visualization: Experimental Workflow
Caption: Figure 2. Standardized workflow for validating OP-D antioxidant activity in vitro.
Challenges & Future Directions
While OP-D shows immense promise, translation to clinical settings faces specific hurdles:
-
Bioavailability: As a large saponin (MW ~855), oral bioavailability is limited.[1] Research into liposomal or nanoparticle formulations is essential to enhance systemic delivery.
-
Hemolysis Risk: Like many saponins, high concentrations of OP-D may induce hemolysis. Toxicity studies must carefully define the therapeutic window (typically safe < 40 μM in vitro) [2].[1]
-
Isomer Specificity: OP-D is often co-extracted with this compound'.[1] Isomers may have distinct hemolytic and pharmacological profiles, necessitating high-purity isolation for drug development [10].
References
-
He, M., et al. (2014).[1] Activation of the Nrf2/HO-1 Antioxidant Pathway Contributes to the Protective Effects of Lycium Barbarum Polysaccharides in the Rodent Retina after Ischemia-Reperfusion-Induced Damage. PLOS ONE.
-
MedChemExpress. This compound Product Information & Biological Activity. MedChemExpress.
-
Chen, M., et al. (2016).[1] This compound: review of pharmacological activity. Frontiers in Pharmacology.
-
Qiao, H., et al. (2020).[1] This compound of Ophiopogon japonicus ameliorates renal function by suppressing oxidative stress and inflammatory response in streptozotocin-induced diabetic nephropathy rats. Brazilian Journal of Medical and Biological Research.
-
Wang, Y., et al. (2018).[1] This compound Reduces Myocardial Ischemia-Reperfusion Injury via Upregulating CYP2J3/EETs in Rats. Cellular Physiology and Biochemistry.
-
Zhang, Y., et al. (2023).[1] This compound improves oxidative stress and mitochondrial dysfunction in pancreatic β cells induced by hydrogen peroxide through Keap1/Nrf2/ARE pathway. Chinese Journal of Physiology.
-
Huang, Y., et al. (2023).[1][2] This compound ameliorates non-alcoholic fatty liver disease in high-fat diet-induced obese mice. Experimental and Therapeutic Medicine.[1][2][4]
-
Li, X., et al. (2025).[1][5][8] This compound protects against cerebral ischemia-reperfusion injury in rats by inhibiting STAT3 phosphorylation. Canadian Journal of Physiology and Pharmacology.
-
Yi, H., et al. (2025).[1][5][8] This compound mitigates doxorubicin-induced cardiomyocyte ferroptosis through the β-catenin/GPX4 pathway. Frontiers in Pharmacology.[1]
-
Sun, W., et al. (2020).[1] Global metabolomic and lipidomic analysis reveals the potential mechanisms of hemolysis effect of this compound and this compound' in vivo. ResearchGate.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. This compound: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound mitigates doxorubicin-induced cardiomyocyte ferroptosis through the β-catenin/GPX4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Reduces Myocardial Ischemia-Reperfusion Injury via Upregulating CYP2J3/EETs in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [this compound protects cardiomyocytes against doxorubicin-induced injury through suppressing endoplasmic reticulum stress] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound protects against cerebral ischemia-reperfusion injury in rats by inhibiting STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Ophiopogonin D – Mechanisms of Immune Regulation & Therapeutic Application
[1]
Executive Summary
Ophiopogonin D (OP-D), a C27-steroidal glycoside isolated from Ophiopogon japonicus, has emerged as a potent immunomodulator with high specificity for the NF-κB and MAPK signaling axes. Unlike broad-spectrum corticosteroids, OP-D exhibits a distinct mechanism of action involving the direct physical occlusion of the NF-κB p65 REL-homology domain and the upregulation of the CYP2J2/EETs endothelial protective pathway.
This guide provides a technical analysis of OP-D’s immune-regulatory architecture, validated experimental protocols for researchers, and a synthesis of quantitative efficacy data. It is designed to support high-fidelity replication of anti-inflammatory assays and facilitate translational drug development.
Chemical & Pharmacological Profile
For researchers designing delivery systems, understanding the physicochemical limitations of OP-D is critical.
| Parameter | Specification |
| IUPAC Name | (25R)-spirost-5-en-3β,14α-diol 3-O-[α-L-rhamnopyranosyl-(1→2)]-[β-D-xylopyranosyl-(1→4)]-β-D-glucopyranoside |
| Formula | C44H70O16 |
| Molecular Weight | 855.07 g/mol |
| Solubility | Soluble in DMSO (>10 mg/mL), Methanol. Poorly soluble in water. |
| Stability | Stable at -20°C for 2 years (powder). Solutions in DMSO should be used within 24 hours or aliquoted/frozen. |
| Key Bioactivity | NF-κB p65 inhibition, CYP2J2 upregulation, MAPK modulation. |
Mechanistic Architecture of Immune Regulation
OP-D operates through a dual-modal mechanism that distinguishes it from standard anti-inflammatories.
Primary Mode: Direct NF-κB p65 Inhibition
Molecular docking studies confirm that OP-D binds with high affinity to the REL-homology domain (RHD) of the NF-κB p65 subunit.
-
Causality: By occupying the RHD, OP-D physically blocks the nuclear localization signal (NLS).
-
Outcome: This prevents the p65-p50 dimer from translocating into the nucleus, thereby silencing the transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).
Secondary Mode: The CYP2J2/EETs Axis
In endothelial contexts, OP-D upregulates CYP2J2 (Cytochrome P450 2J2).[1][2]
-
Mechanism: CYP2J2 metabolizes arachidonic acid into epoxyeicosatrienoic acids (EETs).
-
Effect: EETs potently inhibit IκBα degradation, providing an upstream "brake" on NF-κB activation before p65 is even released.
Pathway Visualization
The following diagram illustrates the signal transduction blockade mediated by OP-D.
Figure 1: Dual-mechanism of OP-D involving direct p65 binding and CYP2J2-mediated suppression.
Quantitative Impact Analysis
The following data summarizes OP-D efficacy across validated models. Note the dose-dependent reduction in key biomarkers.[1][2][3]
| Model System | Inducer | OP-D Dosage | Target Biomarker | Reduction / Effect | Ref |
| RAW264.7 Cells | LPS (1 µg/mL) | 5 - 20 µM | TNF-α | ~40-60% decrease (Dose-dependent) | [1, 2] |
| RAW264.7 Cells | LPS (1 µg/mL) | 10 µM | NF-κB p65 (Nuclear) | Significant blockade of translocation | [2] |
| Mouse Colitis | DSS (3%) | 5 mg/kg (Oral) | Disease Activity Index | Improved survival & mucosal integrity | [2] |
| HUVEC Cells | Ang II | 5 µM | VCAM-1 | Downregulated via CYP2J2 activation | [3] |
| NAFLD Mice | High Fat Diet | 5 mg/kg | Serum IL-6 | Restored to near-normal levels | [4] |
Experimental Framework: Validated Protocols
To ensure scientific integrity, the following protocol includes self-validating steps (e.g., MTT assay) to distinguish genuine anti-inflammatory activity from cytotoxicity.
Protocol: LPS-Induced Inflammation in RAW264.7 Macrophages
Objective: Quantify the inhibition of TNF-α and IL-6 secretion by OP-D.
Reagents
-
Media: DMEM + 10% FBS + 1% Pen/Strep.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Compound: OP-D stock (10 mM in DMSO).
Workflow Logic
-
Seeding: Cells must be in the log phase (approx. 70-80% confluence) to ensure consistent TLR4 expression.
-
Pre-treatment: OP-D is added 1 hour before LPS. This allows the compound to enter the cell and bind cytosolic targets (p65) or upregulate protective enzymes (CYP2J2) prior to the inflammatory cascade.
-
Validation: A "Vehicle Control" (DMSO only) and "LPS only" group are mandatory.
Step-by-Step Methodology
-
Seed Cells: Plate RAW264.7 cells at
cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2. -
Starvation (Optional but Recommended): Replace media with low-serum (0.5% FBS) media for 4 hours to synchronize cell cycles and reduce background noise.
-
Drug Treatment:
-
Replace media.
-
Add OP-D at gradients: 2.5, 5, 10, 20 µM . (Keep DMSO < 0.1%).
-
Incubate for 1 hour .
-
-
Induction: Add LPS (Final concentration: 1 µg/mL ) to all wells except the Negative Control.
-
Incubation: Incubate for 18-24 hours .
-
Supernatant Collection: Centrifuge plate at 1000g for 5 mins. Collect supernatant for ELISA (TNF-α, IL-6).
-
Viability Check (Self-Validation): Add MTT or CCK-8 reagent to the remaining cells to ensure cell viability is >90%. If viability drops below 80% at 20 µM, exclude that data point as cytotoxic.
Experimental Workflow Diagram
Figure 2: Standardized screening workflow for OP-D anti-inflammatory assessment.
Translational Challenges & Future Directions
While OP-D shows promise, researchers must address specific barriers to clinical translation:
-
Pharmacokinetics (PK): OP-D has low oral bioavailability and a short half-life due to rapid renal elimination.
-
Solution: Research is shifting toward nano-emulsion formulations to enhance solubility and retention [1].
-
-
Toxicity Window: While protective at 5-10 µM, concentrations >40 µM can induce cytotoxicity in certain non-cancerous cell lines. Dose-response studies must narrowly define the therapeutic index.
-
Isomer Specificity: OP-D is often found with its isomer this compound'. Researchers must verify compound purity (>98%) as the isomer may have differing hemolytic properties [1].
References
-
Chen, K. Q., et al. (2024).[2][6][7] "this compound: review of pharmacological activity." Frontiers in Pharmacology.
-
Wang, J., et al. (2022).[8][2] "this compound inhibiting epithelial NF-κB signaling pathway protects against experimental colitis in mice." Inflammation.[2][3][4][6][9][10][11][12]
-
Huang, X., et al. (2017).[2] "this compound protects against ang II-induced endothelial dysfunction by upregulating CYP2J2/EETs."[1][2] Journal of Cardiovascular Pharmacology.
-
Huang, Y., et al. (2023).[2] "this compound ameliorates non-alcoholic fatty liver disease in high-fat diet-induced obese mice."[2][12] Experimental and Therapeutic Medicine.
Sources
- 1. This compound: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effects of Aureusidin in LPS-stimulated RAW264.7 macrophages via suppressing NF-κB and activating ROS- and MAPKs-dependent Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: review of pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | this compound: review of pharmacological activity [frontiersin.org]
- 9. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 10. Anti‐inflammatory properties of ophioglonin derived from the fern Ophioglossum vulgatum L. via inactivating NF‐κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound ameliorates non‑alcoholic fatty liver disease in high‑fat diet‑induced obese mice by improving lipid metabolism, oxidative stress and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound ameliorates non‑alcoholic fatty liver disease in high‑fat diet‑induced obese mice by improving lipid metabolism, oxidative stress and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Executive Summary: The Safety-Efficacy Paradox
Title: Preliminary Toxicity Profiling of Ophiopogonin D: Mechanisms, Cytotoxicity, and In Vivo Safety Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals
This compound (OP-D), a C27-steroidal glycoside isolated from Ophiopogon japonicus, has emerged as a potent therapeutic candidate for cardiovascular disease and oncology. However, its clinical translation is complicated by a narrow therapeutic index and a complex toxicity profile that differs significantly from its isomer, this compound' (OP-D').
This technical guide synthesizes preliminary toxicity data to establish a baseline safety profile. A critical finding in current literature is the isomer-dependent toxicity : while OP-D exhibits a favorable safety profile in vitro compared to OP-D', both display hemolytic activity in vivo. Furthermore, OP-D demonstrates a unique "antagonistic protection" effect, where pretreatment with OP-D significantly attenuates the acute toxicity of OP-D' in murine models.
In Vitro Cytotoxicity Profiling
To establish a therapeutic window, it is essential to contrast the cytotoxic potency of OP-D against malignant cell lines versus its effects on normal somatic cells.
Comparative IC50 Analysis
Quantitative analysis reveals that OP-D exhibits selective cytotoxicity. In cancer models (e.g., PC3 prostate cancer, HCT116 colorectal cancer), OP-D induces apoptosis at low micromolar concentrations. Conversely, in normal endothelial and cardiac cells, OP-D often acts as a cytoprotective agent against oxidative stress, becoming toxic only at supraphysiological concentrations (>100 µM).
| Cell Line | Tissue Origin | IC50 / Toxic Threshold | Effect Type | Mechanism |
| PC3 | Prostate Cancer | ~6.25 - 20 µM | Cytotoxic | RIPK1-dependent apoptosis; Necroptosis |
| HCT116 | Colorectal Cancer | ~30 µM | Cytotoxic | p53 activation; Mitochondrial dysfunction |
| HUVEC | Umbilical Vein | > 100 µM | Cytoprotective | Upregulation of CYP2J2; Anti-inflammatory |
| H9c2 | Cardiomyocyte | > 50 µM | Cytoprotective | Inhibition of ER stress; Ca2+ homeostasis |
*Note: At concentrations <50 µM, OP-D is frequently cited as protective against Doxorubicin- or Ang II-induced injury. Toxicity manifests as loss of membrane integrity at higher doses.
Protocol: Differential Cytotoxicity Assay (CCK-8)
-
Objective: Determine Selectivity Index (SI) =
. -
Cell Seeding: Seed HUVEC (Normal) and PC3 (Cancer) at
cells/well in 96-well plates. -
Dosing: Treat with OP-D gradient (0, 1, 5, 10, 20, 50, 100 µM) for 24h and 48h.
-
Readout: Add CCK-8 reagent (10 µL/well); incubate 2h at 37°C; measure Absorbance at 450 nm.
-
Validation: Morphology check via phase-contrast microscopy to distinguish apoptosis (shrinkage) from necrosis (swelling).
Hemolytic Activity & Blood Compatibility
A critical safety hurdle for steroidal saponins is hemolysis. OP-D presents a unique "In Vitro / In Vivo Discrepancy" that researchers must account for during formulation.
-
In Vitro: OP-D shows negligible hemolysis (<5%) even at high concentrations, unlike OP-D', which is potently hemolytic.
-
In Vivo: Surprisingly, intravenous administration of OP-D results in detectable hemolysis.
-
Mechanism: The hemolytic effect is linked to phospholipid metabolic disruption .[1] OP-D alters the erythrocyte membrane lipid composition, leading to increased fragility under shear stress in vivo, a factor not replicated in static in vitro assays.
Critical Warning: Standard static hemolysis assays (ASTM F756) may generate false negatives for OP-D. Dynamic flow models or in vivo pilot studies are required for accurate blood safety assessment.
In Vivo Acute Toxicity & Isomer Interaction
The most significant finding in OP-D toxicology is the interaction between OP-D and its isomer OP-D'.
Murine Acute Toxicity (LD50)
- 7.7 mg/kg (IV, mice).
-
OP-D (Target): Lower intrinsic toxicity.
-
Interaction: Pre-administration of OP-D (15 mins prior) significantly raises the LD50 of OP-D' from 7.7 mg/kg to 22.8 mg/kg .
This suggests that OP-D competes for the same cellular targets or metabolic pathways (likely lipid rafts or specific transporters) as OP-D', effectively "blocking" the high-affinity toxicity sites of its isomer.
Toxicokinetics
-
Half-life (
): Short (< 30 mins post-IV). -
Clearance: Rapid renal and biliary elimination.
-
Accumulation: Low risk of chronic accumulation due to rapid metabolic clearance, though this necessitates frequent dosing for efficacy, potentially raising the risk of metabolite-induced renal stress.
Mechanistic Toxicity Pathways
Understanding how OP-D kills cells at high doses is vital for designing antidotes or safer analogs.
-
Mitochondrial ROS Overload: High doses trigger an uncontrollable burst of Reactive Oxygen Species (ROS), overwhelming the antioxidant capacity (SOD/GSH) that OP-D normally supports at low doses.
-
RIPK1-Dependent Necroptosis: In cancer cells (and potentially sensitive normal tissues at high doses), OP-D activates Receptor-Interacting Protein Kinase 1 (RIPK1), driving a form of programmed necrosis that is highly inflammatory.
-
Phospholipid Scrambling: Disruption of the lipid bilayer asymmetry in erythrocytes and endothelial cells.
Visualizing the Toxicity Workflow
The following diagrams illustrate the decision-making workflow for OP-D safety assessment and the mechanistic interaction between isomers.
Figure 1: OP-D Toxicity Screening & Isomer Interaction Workflow
This workflow delineates the "Protective vs. Toxic" threshold and the unique rescue effect of OP-D on OP-D' toxicity.
Caption: Workflow illustrating the dual nature of OP-D: selective cytotoxicity in cancer, dose-dependent safety in normal cells, and its capacity to mitigate the toxicity of its isomer OP-D'.
Figure 2: Mechanistic Pathway of Saponin-Induced Toxicity
This diagram details the subcellular cascade leading to cell death at toxic concentrations.
Caption: Mechanistic cascade showing how high-dose OP-D disrupts membrane phospholipids and triggers mitochondrial ROS, leading to either apoptosis or necroptosis.
References
-
Chen, K., et al. (2024). "this compound:[4] Review of Pharmacological Activity." Frontiers in Pharmacology. Available at: [Link]
- Key Citation: Comprehensive review covering pharmacokinetics and general safety.
-
Xu, D., et al. (2021). "Differences in the Hemolytic Behavior of Two Isomers in Ophiopogon japonicus In Vitro and In Vivo and Their Risk Warnings."[4] Frontiers in Pharmacology. Available at: [Link]
- Key Citation: The definitive study on the in vitro vs in vivo hemolysis paradox and the interaction between OP-D and OP-D'.
-
Lu, Y., et al. (2018). "this compound' induces RIPK1-dependent and caspase-independent apoptotic death in androgen-independent human prostate cancer cells." Cellular Physiology and Biochemistry. Available at: [Link]
- Key Citation: Establishes the cytotoxic mechanism (RIPK1)
-
Huang, X., et al. (2018). "this compound inhibits angiotensin II-induced endothelial cell apoptosis by upregulating CYP2J2/EETs."[5] Journal of Cellular Physiology. Available at: [Link]
- Key Citation: Demonstrates the cytoprotective effects on normal endothelial cells (HUVEC), establishing the safety baseline for non-cancerous tissues.
-
Yu, J., et al. (2014). "Toxicokinetic profiles of this compound in Shenmai Injection." Xenobiotica. Available at: [Link]
- Key Citation: Provides data on the rapid elimination and low exposure levels of OP-D in clinical formul
Sources
Methodological & Application
Application Note & Protocol: Preparation of Ophiopogonin D Stock Solutions in DMSO for Preclinical Research
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of Ophiopogonin D stock solutions using dimethyl sulfoxide (DMSO). Adherence to this protocol is critical for ensuring compound integrity, stability, and the generation of reliable data in downstream biological assays.
Foundational Principles: The Rationale for DMSO in this compound Research
This compound (OP-D) is a steroidal saponin, a class of natural products known for their complex glycosidic structures and significant pharmacological potential.[1][2] A primary challenge in its preclinical evaluation is its characteristically low solubility in aqueous buffers, which are the basis for virtually all biological and cellular assay systems.
Dimethyl sulfoxide (DMSO) is the solvent of choice for OP-D for several compelling reasons:
-
Exceptional Solvating Power: As a polar aprotic solvent, DMSO can effectively disrupt the intermolecular forces of large, complex molecules like OP-D, enabling the preparation of high-concentration stock solutions.[3] Commercial suppliers confirm the solubility of this compound in DMSO to be as high as 30 mg/mL.[4][5]
-
Miscibility with Aqueous Media: DMSO is fully miscible with water and cell culture media, allowing for the dilution of the concentrated stock solution to final working concentrations with minimal risk of immediate precipitation.
-
Established Use in Biological Assays: DMSO is a standard solvent in drug discovery, particularly for high-throughput screening (HTS).[6] However, its concentration must be carefully controlled in final assays, as levels above 0.5% can induce cytotoxicity or off-target effects.[6][7]
Causality Behind Solvent Choice: The selection of high-purity, anhydrous DMSO is a critical, non-negotiable step. DMSO is highly hygroscopic and will readily absorb atmospheric moisture.[8] This influx of water can lower the solvating power of the stock solution, leading to compound precipitation and inaccurate concentration assessments, thereby compromising experimental reproducibility.
This compound: Physicochemical Characteristics
A thorough understanding of the compound's properties is essential for accurate preparation. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Compound Type | Steroid Glycoside (Saponin) | [2][4] |
| CAS Number | 945619-74-9 | [2][4][5] |
| Molecular Formula | C₄₄H₇₀O₁₆ | [1][4][9] |
| Molecular Weight | 855.0 g/mol | [2][4][5] |
| Appearance | White Crystalline Powder | [1][9] |
| Solubility in DMSO | 30 mg/mL (~35 mM) | [4][5] |
| Other Solvents | Soluble in Methanol, Ethanol, DMF | [1][4][10] |
| Solid Storage | -20°C, protected from light and moisture | [4][5] |
Safety and Handling Precautions
Before handling this compound or DMSO, it is imperative to read and understand the Safety Data Sheet (SDS) provided by the supplier.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.
-
Compound Hazard: this compound is classified as harmful if swallowed (GHS Hazard H302).[2][4] Avoid inhalation of the powder by handling it in a chemical fume hood or a designated weighing station.
-
Solvent Hazard: DMSO can facilitate the absorption of other chemicals through the skin. Handle with care and avoid direct contact.
Protocol: Preparation of a 10 mM this compound Primary Stock
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many research applications.
Required Materials and Equipment
-
This compound powder (>95% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), Biotechnology Grade (≤0.02% water)
-
Analytical balance (readable to 0.01 mg)
-
Calibrated micropipettes and sterile pipette tips
-
Sterile, amber-colored or opaque polypropylene microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Optional: Bath sonicator
Molarity and Mass Calculations
Accurate calculations are the foundation of a reliable stock solution. The formula to determine the required mass is:
Mass (mg) = Desired Molarity (mol/L) × Desired Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
Table of Example Calculations:
| Desired Stock Concentration | Volume to Prepare | This compound MW ( g/mol ) | Required Mass (mg) |
| 10 mM (0.010 M) | 1 mL (0.001 L) | 855.0 | 8.55 mg |
| 20 mM (0.020 M) | 1 mL (0.001 L) | 855.0 | 17.10 mg |
| 30 mM (0.030 M) | 0.5 mL (0.0005 L) | 855.0 | 12.83 mg |
Step-by-Step Methodology
-
Equilibration: Allow the vial of this compound powder and the sealed bottle of anhydrous DMSO to equilibrate to room temperature for at least 30 minutes. This crucial step prevents atmospheric water from condensing onto the cold powder or into the solvent upon opening.
-
Weighing: On an analytical balance, carefully weigh the calculated mass of this compound (e.g., 8.55 mg for 1 mL of a 10 mM stock) into a sterile 1.5 mL microcentrifuge tube.
-
Solvent Addition: Using a calibrated micropipette, add the corresponding volume of anhydrous DMSO (e.g., 1.0 mL) directly to the powder in the tube.
-
Dissolution: Close the tube cap tightly and vortex at medium speed for 1-2 minutes. The mechanical agitation provides the energy needed to break the crystal lattice and facilitate solvation.
-
Visual Confirmation: Visually inspect the solution against a light source to ensure that all solid particles have completely dissolved, resulting in a clear, precipitate-free solution.
-
Gentle Assistance (If Needed): If particles persist, brief sonication in a room temperature water bath (5-10 minutes) or gentle warming with hand heat can be applied. Avoid excessive heating, as saponins can be temperature-sensitive.[11][12]
Visual Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Storage, Stability, and Handling of Stock Solutions
Proper storage is essential to maintain the potency and integrity of the this compound stock.
-
Aliquotting is Mandatory: Immediately after preparation, the primary stock solution must be aliquoted into smaller, single-use volumes (e.g., 10-20 µL) in sterile, tightly sealed tubes. This practice is the most effective way to prevent degradation from repeated freeze-thaw cycles and to minimize the introduction of atmospheric water into the main stock.[7][13]
-
Storage Conditions:
-
Protection from Light: Use amber or opaque tubes, or wrap clear tubes in aluminum foil, as a best practice to prevent potential photodegradation of the complex organic structure.
Protocol: Preparation of Working Solutions for Cellular Assays
This protocol describes the serial dilution of the primary stock to achieve a final desired concentration in a cell culture plate.
-
Thaw Stock: Remove a single aliquot of the 10 mM primary stock from the freezer and allow it to thaw completely at room temperature.
-
Prepare Intermediate Dilution: Perform an intermediate dilution in sterile cell culture medium. For example, to get a 10 µM final concentration from a 10 mM stock with a 1:1000 final dilution:
-
Prepare a 100 µM intermediate solution by adding 2 µL of the 10 mM stock to 198 µL of culture medium. Mix thoroughly by gentle pipetting.
-
-
Final Plating: Add the required volume of the intermediate dilution to the wells of your assay plate containing cells and medium. For example, add 10 µL of the 100 µM intermediate solution to a well containing 90 µL of medium to achieve a final volume of 100 µL and a final this compound concentration of 10 µM.
-
Vehicle Control: It is essential to include a vehicle control in every experiment. This control should contain the same final concentration of DMSO as the treated wells (e.g., 0.1%) but no this compound.
Visual Workflow for Serial Dilution
Caption: this compound inhibits key signaling pathways to induce anti-cancer effects.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound won't dissolve completely. | 1. Incorrect calculation (mass too high).2. Solubility limit exceeded.3. DMSO has absorbed water. | 1. Double-check all calculations.2. Prepare a less concentrated stock solution.3. Discard the current solvent and use a fresh, sealed bottle of anhydrous DMSO. |
| Precipitate forms upon dilution into aqueous media. | 1. Final concentration exceeds aqueous solubility.2. Insufficient mixing during dilution steps. | 1. Lower the final working concentration.2. Ensure thorough mixing at each dilution step. Consider using a small amount of a non-ionic surfactant like Tween-80 in the final assay buffer if compatible with the experiment. |
| Inconsistent results between experiments. | 1. Inaccurate pipetting.2. Degradation of stock solution due to improper storage (e.g., multiple freeze-thaws).3. Variation in final DMSO concentration. | 1. Calibrate pipettes regularly.2. Always use a fresh, single-use aliquot for each experiment.3. Ensure the vehicle control and all treated samples have the exact same final DMSO concentration. |
References
-
Li, Y., et al. (2024). This compound: review of pharmacological activity. Frontiers in Pharmacology, 15, 1374959. Retrieved from [Link]
-
Frontiers Media. (2024). This compound: review of pharmacological activity. Frontiers in Pharmacology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound'. PubChem Compound Summary for CID 46173859. Retrieved from [Link]
-
ResearchGate. (n.d.). The chemical structure of this compound (OPD) and this compound' (OPD'). Retrieved from [Link]
-
ResearchGate. (2024). (PDF) this compound: review of pharmacological activity. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). DMSO Physical Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). This compound: review of pharmacological activity. PubMed. Retrieved from [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 299-304. Retrieved from [Link]
-
Yusof, N. A., et al. (2021). Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment. Processes, 9(8), 1419. Retrieved from [Link]
-
MDPI. (2021). Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment. Processes. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
Kozik, V., et al. (2012). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 17(7), 969-73. Retrieved from [Link]
-
ScienceLab.com. (2005). Saponin MSDS. Retrieved from [Link]
-
Lipinski, C. A., et al. (2001). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 6(13), 660-664. Retrieved from [Link]
-
ResearchGate. (n.d.). The chemical structure of this compound (OPD) and this compound′ (OPD′). Retrieved from [Link]
Sources
- 1. This compound: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound' | C44H70O16 | CID 46173859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. This compound | CAS 945619-74-9 | Cayman Chemical | Biomol.com [biomol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | this compound: review of pharmacological activity [frontiersin.org]
- 10. This compound | CAS:41753-55-3 | Manufacturer ChemFaces [chemfaces.com]
- 11. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Application Note: Robust Quantification of Ophiopogonin D in Ophiopogon japonicus via HPLC-ELSD and HPLC-UV
Executive Summary & Strategic Analysis
The Analytical Challenge:
Ophiopogonin D is a spirostanol saponin and a primary bioactive marker in Ophiopogon japonicus. The critical analytical hurdle is that steroidal saponins lack a conjugated
Strategic Decision: Detector Selection While HPLC-UV is ubiquitous, it forces detection at terminal wavelengths (203–205 nm).[1] At this range, mobile phase absorption (cut-off interference) and matrix noise from polysaccharides often compromise sensitivity and baseline stability.[1]
Therefore, this protocol prioritizes Evaporative Light Scattering Detection (ELSD) as the Gold Standard for robustness.[1] ELSD detection is based on the scattering of light by non-volatile particles, making it independent of the analyte's optical properties. We also provide an optimized HPLC-UV protocol as a secondary alternative, with strict caveats regarding solvent purity.
Workflow Logic & Decision Tree
The following diagram illustrates the critical decision points in the sample preparation and analysis workflow to ensure data integrity.
Figure 1: Analytical workflow for this compound quantification, prioritizing ELSD for superior signal-to-noise ratios.
Protocol 1: Sample Preparation
Standardized for both ELSD and UV methods.
Reagents:
-
Methanol (HPLC Grade)[1]
-
Deionized Water (18.2 MΩ[1]·cm)
-
This compound Reference Standard (Purity > 98%)[1]
Step-by-Step Procedure:
-
Pulverization: Grind dried Ophiopogon japonicus tuber roots into a fine powder. Pass through a No. 60 mesh sieve (250 µm) to ensure uniform surface area.[1]
-
Weighing: Accurately weigh 1.0 g of the powder into a 50 mL conical flask with a stopper.
-
Extraction:
-
Clarification: Centrifuge at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter . Discard the first 2 mL of filtrate (to prevent filter adsorption bias); collect the subsequent filtrate for HPLC injection.
Protocol 2: HPLC-ELSD Method (Primary Recommendation)
Best for: Accuracy, baseline stability, and lack of interference.[1]
Chromatographic Conditions
| Parameter | Specification | Note |
| Column | C18 (Octadecylsilane) | 4.6 mm × 250 mm, 5 µm (e.g., Kromasil 100-5-C18 or Agilent Zorbax SB-C18) |
| Mobile Phase A | Ultrapure Water | Must be degassed thoroughly.[1] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | |
| Flow Rate | 1.0 mL/min | |
| Injection Volume | 10–20 µL | Dependent on sample concentration.[1] |
| Column Temp | 30°C | Controls viscosity and retention time reproducibility. |
ELSD Detector Settings
Note: Settings may vary slightly by manufacturer (Waters, Agilent, Alltech).[1] These are optimized starting points.
-
Drift Tube Temperature: 100°C – 105°C[1]
-
Gas Flow Rate (Nitrogen): 2.5 – 3.0 L/min[1]
-
Gain: Set to ensure the standard peak is 50–80% of full scale.
Gradient Elution Profile
Designed to separate this compound from its isomer this compound'.[1]
| Time (min) | Mobile Phase A (Water) % | Mobile Phase B (Acetonitrile) % |
| 0.0 | 65 | 35 |
| 45.0 | 45 | 55 |
| 50.0 | 65 | 35 |
| 60.0 | 65 | 35 |
Expected Retention:
-
This compound: ~17.5 min
-
This compound': ~19.4 min (Note: this compound' is a common isomer.[1] Ensure your method achieves a resolution
between these two peaks.)
Protocol 3: HPLC-UV Method (Alternative)
Use only if ELSD is unavailable.[1] Requires high-purity solvents.[1]
Critical Modifications for UV
Saponins have "terminal absorption" involving C-C bonds.
-
Wavelength: 203 nm (Strict control required).[1]
-
Solvent Quality: You must use "Gradient Grade" Acetonitrile. Standard HPLC grade may have significant absorbance at 203 nm, causing a rising baseline that obscures the peak.
-
Mobile Phase: Same gradient as ELSD (35%
55% ACN).[1][2]
Troubleshooting UV Drifts: If the baseline rises too sharply during the gradient, subtract a "blank" run (injecting pure methanol) from your sample chromatogram using your CDS (Chromatography Data System).[1]
Method Validation Parameters
To ensure scientific integrity, the method must meet these criteria (based on ICH Q2 guidelines):
| Parameter | Acceptance Criteria |
| Linearity ( | |
| Precision (RSD) | |
| Recovery | 95.0% – 105.0% (Spike recovery test).[1] |
| LOD (Limit of Detection) | Signal-to-Noise (S/N) ratio |
| LOQ (Limit of Quantitation) | Signal-to-Noise (S/N) ratio |
| Resolution ( |
References
-
Quantitative Determination of this compound by LC-MS. Source: National Institutes of Health (PubMed) Context:[1] Establishes mass spectrometry baselines and pharmacokinetic parameters. Link:[Link]
-
Determination of Saponin Content in Hang Maidong via HPLC-ELSD. Source: PubMed Central (PMC) Context:[1] Validates the specific elution order of this compound and D' and the superiority of ELSD over UV. Link:[Link]
-
HPLC Simultaneous Determination of 5 Saponin Constituents. Source: ResearchGate Context: Provides the specific gradient (35-55% ACN) and drift tube temperature parameters (100°C) used in this protocol. Link:[Link]
Sources
LC-MS/MS analysis of Ophiopogonin D in plasma samples
Application Note: High-Sensitivity Quantitation of Ophiopogonin D in Plasma via LC-MS/MS
Executive Summary
This compound (Op-D) is a bioactive steroidal saponin (C44H70O16) isolated from Ophiopogon japonicus ("Maidong"), widely researched for its cardiovascular, anti-inflammatory, and anti-cancer properties.[1][2] Due to its low oral bioavailability and rapid elimination, pharmacokinetic (PK) profiling requires a highly sensitive bioanalytical method.[1]
This guide details a robust LC-ESI-MS/MS protocol for quantifying Op-D in plasma.[1][2][3] Unlike small lipophilic drugs, Op-D is a glycoside that ionizes poorly in positive mode.[1][2] This protocol utilizes Negative Ion Electrospray Ionization (ESI-) targeting the formate adduct [M+HCOO]⁻ or the deprotonated ion [M-H]⁻ to achieve maximal sensitivity (LLOQ < 2.5 ng/mL).[1]
Method Development Strategy: The "Why" Behind the Protocol
Ionization Logic: Negative vs. Positive Mode
Steroidal saponins like Op-D lack basic nitrogen atoms, making protonation ([M+H]⁺) in positive mode difficult and unstable.[1][2] While sodium adducts ([M+Na]⁺) form readily, they are resistant to fragmentation, leading to poor MS/MS sensitivity.[1][2]
-
The Solution: We utilize Negative Mode (ESI-) .[1][2] Op-D possesses multiple hydroxyl groups and sugar moieties (Rhamnose, Xylose) that readily deprotonate or form stable adducts with mobile phase modifiers.[1][2]
-
Target Species: The formate adduct [M+HCOO]⁻ (m/z 899.5) is often the most abundant precursor ion when ammonium formate is added to the mobile phase. Upon collision-induced dissociation (CID), this adduct loses the formate and sugar units, yielding distinct product ions ideal for MRM.[1][2]
Chromatographic Separation
Op-D is relatively polar due to its glycosidic chain.[1][2] A standard C18 column may result in early elution and matrix suppression.
-
Column Choice: A High Strength Silica (HSS) T3 C18 column is recommended.[1] Its proprietary bonding increases retention for polar compounds, separating Op-D from early-eluting plasma phospholipids.[1][2]
Experimental Protocol
Chemicals & Reagents[2][4]
-
Analyte: this compound (Purity > 98%).[1]
-
Internal Standard (IS): Digoxin (structurally similar steroid glycoside) or Ginsenoside Rb1.[1]
-
Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).[1][2]
-
Additives: Ammonium Formate (10 mM stock) and Formic Acid.[1]
Instrumentation & Conditions
| Parameter | Setting |
| LC System | UHPLC (e.g., Waters Acquity or Agilent 1290) |
| Column | Waters Acquity UPLC HSS T3 C18 (2.1 × 100 mm, 1.8 µm) |
| Column Temp | 40°C |
| Flow Rate | 0.35 mL/min |
| Mobile Phase A | Water + 0.1% Formic Acid (or 5mM Ammonium Formate) |
| Mobile Phase B | Acetonitrile |
| Injection Vol | 5 µL |
Gradient Program:
-
7.1 - 9.0 min: 20% B (Re-equilibration)
Mass Spectrometry Parameters (ESI-)
-
Capillary Voltage: 2.5 kV
-
Desolvation Temp: 500°C
-
Cone Voltage: 40 V (Optimized to prevent in-source fragmentation)
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone (V) | Collision (eV) | Type |
| This compound | 899.5 [M+HCOO]⁻ | 721.4 [M-H-Xyl]⁻ | 40 | 35 | Quantifier |
| This compound | 899.5 [M+HCOO]⁻ | 575.4 [M-H-Xyl-Rha]⁻ | 40 | 55 | Qualifier |
| Digoxin (IS) | 779.4 [M-H]⁻ | 649.4 [M-H-Digitoxose]⁻ | 45 | 30 | IS |
> Note: If using mobile phase without ammonium formate, target the [M-H]⁻ precursor at m/z 853.5 .
Sample Preparation Workflow
We employ a Protein Precipitation (PPT) method optimized to minimize matrix effects while maintaining high recovery.[1]
Step-by-Step Protocol:
-
Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.
-
Spike IS: Add 10 µL of Internal Standard working solution (500 ng/mL Digoxin).
-
Precipitate: Add 150 µL of ice-cold Acetonitrile (1:3 v/v ratio ensures complete protein crash).
-
Vortex: Vortex vigorously for 60 seconds.
-
Centrifuge: Centrifuge at 12,000 × g for 10 minutes at 4°C.
-
Transfer: Transfer 150 µL of the supernatant to a clean tube.
-
Evaporate (Optional for Sensitivity): Dry under nitrogen stream at 40°C. Reconstitute in 100 µL of Mobile Phase (20:80 ACN:Water). Skip this step if sensitivity > 5 ng/mL is acceptable.
-
Inject: Transfer to autosampler vials.
Visualization
Bioanalytical Workflow Diagram
The following diagram illustrates the critical path from sample collection to data acquisition, highlighting the decision points for sensitivity optimization.
Caption: Optimized sample preparation workflow for this compound quantification in plasma.
Fragmentation Logic (MS/MS)
Understanding the fragmentation is crucial for troubleshooting.[1] Op-D loses sugar moieties sequentially.[1][2]
Caption: Proposed fragmentation pathway of this compound in negative ESI mode.
Method Validation & Troubleshooting
Validation Criteria (FDA/EMA Guidelines)
-
Accuracy/Precision: ±15% (±20% at LLOQ).
-
Matrix Effect: Evaluate by comparing post-extraction spike vs. neat solution. If suppression > 20% is observed, switch to Solid Phase Extraction (SPE) using Oasis HLB cartridges.[1]
Troubleshooting Guide
-
Low Sensitivity:
-
Check the mobile phase pH. Ensure it is neutral or slightly acidic (0.1% Formic Acid) to support formate adduct formation.[1]
-
Verify the freshness of Ammonium Formate (it is hygroscopic and degrades).
-
-
Peak Tailing:
-
Carryover:
References
-
Xia, C., et al. (2008). "Quantitative Determination of this compound by Liquid Chromatography/Electrospray Ionization Mass Spectrometry and its Pharmacokinetics in Rat."[4] Journal of Chromatography B. (Establishes the baseline SIM method and PK parameters).
-
Chen, K., et al. (2024). "this compound:[1][2] Review of Pharmacological Activity." Frontiers in Pharmacology. (Provides chemical structure and solubility data).[1]
-
Lu, X., et al. (2023). "Characterization and Discrimination of Ophiopogonis Radix... Based on UPLC-QTOF-MS." Molecules. (Confirms negative mode fragmentation pathways and adduct formation).[1]
-
European Commission. "Validation of MRM extraction methods." (General guidance on MRM validation for complex matrices).
Sources
- 1. This compound | CAS 945619-74-9 | Cayman Chemical | Biomol.com [biomol.com]
- 2. This compound' | C44H70O16 | CID 46173859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantitative determination of this compound by liquid chromatography/electrospray ionization mass spectrometry and its pharmacokinetics in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vivo Dosing Strategies for Ophiopogonin D in Mice
Executive Summary
Ophiopogonin D (OP-D), a steroidal glycoside isolated from Ophiopogon japonicus, exhibits potent bioactivity in cardiovascular protection (via CYP2J2/EETs upregulation), anti-inflammatory signaling (NF-κB inhibition), and oncology (STAT3 suppression).[1] However, its application in murine models is frequently hampered by poor aqueous solubility and low oral bioavailability .
This guide provides a standardized, field-validated framework for dosing OP-D in mice. It prioritizes intraperitoneal (IP) delivery for mechanistic studies to bypass first-pass metabolism, while offering oral (PO) strategies for translational efficacy models.
Compound Characteristics & Formulation Strategy
Critical Challenge: OP-D is an amphiphilic saponin. It is prone to micelle formation and precipitation in aqueous buffers, which can lead to erratic absorption and hemolytic toxicity if not properly formulated.
Formulation Specifications
| Parameter | Specification |
| Molecular Weight | 855.07 g/mol |
| Primary Solvent | DMSO (Dimethyl sulfoxide) |
| Co-Solvents | Tween 80 (Polysorbate 80) or PEG400 |
| Aqueous Vehicle | Sterile Saline (0.9% NaCl) or PBS (pH 7.4) |
| Stability | Stock (DMSO): -20°C for 3 months. Working Solution: Prepare fresh daily. |
Recommended Vehicle System (The "Standard Protocol")
For most IP and PO applications, a 5% DMSO / 5% Tween 80 / 90% Saline system provides the best balance between solubility and tolerability.
Protocol A: Preparation of Injection Vehicle (10 mg/kg dose example)
Target Concentration: 1 mg/mL (assuming 10 mL/kg injection volume).
-
Weighing: Weigh 10 mg of this compound powder.
-
Primary Solubilization: Add 500 µL of 100% DMSO . Vortex vigorously for 30 seconds until completely clear.
-
Checkpoint: If the solution is cloudy, sonicate at 37°C for 5 minutes.
-
-
Surfactant Addition: Add 500 µL of Tween 80 . Vortex gently to mix.
-
Aqueous Dilution (The "Sandwich" Method):
-
Place the tube on a vortex mixer set to low speed.
-
Slowly add 9.0 mL of warm (37°C) Sterile Saline dropwise.
-
Reasoning: Rapid addition of saline can "shock" the compound out of solution, causing precipitation.
-
-
Sterilization: Pass the final solution through a 0.22 µm PES syringe filter.
Dosing Strategy Matrix
The optimal dose depends heavily on the therapeutic indication. Saponins have a narrow therapeutic index; doses >20 mg/kg in mice may trigger hemolysis.
| Indication | Route | Dose Range | Frequency | Key Mechanism Targeted | Reference Anchor |
| Cardiovascular (MI/R, Hypertrophy) | IP | 5 – 20 mg/kg | Daily (q.d.)[2] | Upregulation of CYP2J2; Increased 11,12-EETs | [1, 4] |
| Inflammation (Colitis, ALI) | PO / IP | 2.5 – 10 mg/kg | Daily (q.d.) | Inhibition of NF-κB nuclear translocation | [2, 7] |
| Oncology (Lung, Colorectal) | IP | 10 – 20 mg/kg | Daily or q.o.d. | Suppression of STAT3 and PI3K/AKT | [3, 8] |
| Thrombosis | PO | 0.5 – 2.0 mg/kg | Single Dose | Inhibition of venous thrombosis | [6] |
Scientist's Note: For cardiovascular studies, pretreatment for 3–7 days prior to injury (e.g., ischemia-reperfusion) is highly recommended to elevate steady-state levels of CYP2J2.
Mechanistic Pathways & Pharmacodynamics
Understanding the downstream effects is crucial for validating your dosing regimen. OP-D acts as a "switch" for specific metabolic and inflammatory pathways.
Visualization: The CYP2J2 and NF-κB Dual-Axis
The following diagram illustrates the divergent pathways OP-D modulates in cardiomyocytes and epithelial cells.
Figure 1: Dual-mechanism action of this compound. Green path denotes cardiovascular protection via CYP2J2; Red path denotes anti-inflammatory/oncological action via NF-κB and STAT3 suppression.
Safety & Monitoring Protocols
Saponins are known to interact with cholesterol in cell membranes, potentially causing lysis.
Protocol B: Hemolysis Check (Mandatory for IP > 10 mg/kg)
-
Sample: Collect 20 µL of whole blood from the tail vein 1 hour post-dose.
-
Process: Centrifuge at 2000 x g for 5 minutes.
-
Observation:
-
Clear/Straw Plasma: No significant hemolysis.
-
Pink/Red Plasma:STOP DOSING. The formulation is causing red blood cell lysis.
-
Action: Reduce dose by 50% or increase the dilution factor (e.g., inject 20 mL/kg of a more dilute solution).
-
Protocol C: In Vivo Monitoring
-
Body Weight: Weigh mice daily. A loss of >15% indicates systemic toxicity or gastrointestinal distress (common with oral saponins).
-
Behavior: Watch for piloerection or lethargy immediately post-injection, which may indicate peritoneal irritation from the vehicle.
References
-
Huang, X. Y., et al. (2018). this compound alleviates cardiac hypertrophy in rat by upregulating CYP2J3 in vitro and suppressing inflammation in vivo.[1][3] Biochemical and Biophysical Research Communications. Link
-
Wang, L., et al. (2022). this compound Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice.[1][3] Inflammation.[1][3][4] Link
-
Lee, S. H., et al. (2018). this compound induces apoptosis and inhibits stemness of non-small-cell lung cancer cells by suppressing STAT3 signaling. Phytomedicine. Link
-
Wang, J., et al. (2020). this compound Increases SERCA2a Interaction with Phospholamban by Promoting CYP2J3 Upregulation.[1][3] Oxidative Medicine and Cellular Longevity. Link
-
Chen, K. Q., et al. (2024). this compound: review of pharmacological activity.[1][2][3][4][5][6][7][8][9][10][11][12] Frontiers in Pharmacology. Link
-
Kou, J., et al. (2006). Antithrombotic activities of aqueous extract from Radix Ophiopogon japonicus and its two constituents.[9] Biological and Pharmaceutical Bulletin. Link
-
Qian, J., et al. (2010). this compound prevents H2O2-induced injury in primary human umbilical vein endothelial cells.[1] Journal of Ethnopharmacology. Link
-
Ko, H. M., et al. (2022). this compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2. Frontiers in Pharmacology. Link
Sources
- 1. This compound: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound alleviates cardiac hypertrophy in rat by upregulating CYP2J3 in vitro and suppressing inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmrxiv.de [pharmrxiv.de]
- 8. This compound: review of pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Effect of this compound on the pharmacokinetics and transport of cryptotanshinone during their co-administration and the potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound improves oxidative stress and mitochondrial dysfunction in pancreatic β cells induced by hydrogen peroxide through Keap1/Nrf2/ARE pathway in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Protocol for Ophiopogonin D Treatment in Cell Culture
Abstract & Core Directive
Ophiopogonin D (OP-D) is a steroidal glycoside isolated from Ophiopogon japonicus.[1][2][3][4][5] Its pharmacological profile is biphasic : it exhibits cytoprotective and anti-inflammatory properties at low concentrations (typically 0.1–5 µM) in non-malignant tissues (e.g., cardiomyocytes), while exerting potent antineoplastic, apoptotic, and anti-metastatic effects at higher concentrations (10–50 µM) in cancer cell lines (e.g., MDA-MB-231, A549).[1]
This protocol provides a standardized framework for OP-D reconstitution, dose optimization, and downstream validation.[1] It moves beyond generic "drug treatment" instructions to address the specific solubility challenges and signaling divergences unique to this saponin.
Physicochemical Properties & Reagent Preparation[6][7][8][9]
Compound Identity[1][6][10][11]
Solubility & Stock Solution Protocol
OP-D is poorly soluble in water but soluble in Dimethyl Sulfoxide (DMSO).[1] Improper reconstitution leads to micro-precipitation, which causes high variability in IC50 data.
Critical Protocol: Preparation of 10 mM Stock
-
Weighing: Accurately weigh 8.55 mg of OP-D powder.
-
Solvent Addition: Add 1.0 mL of sterile, cell-culture grade DMSO (≥99.9%).
-
Dissolution: Vortex vigorously for 1 minute. If particulate remains, sonicate in a water bath at 37°C for 5–10 minutes. Visual clarity is mandatory.
-
Aliquot & Storage: Dispense into 50 µL aliquots in light-protected (amber) tubes to avoid repeated freeze-thaw cycles.
-
Storage: -20°C (stable for 6 months) or -80°C (stable for 12 months).[1]
-
Table 1: Solvent Compatibility & Working Limits
| Solvent | Max Solubility | Cell Culture Limit (Final %) | Notes |
|---|---|---|---|
| DMSO | ~30 mg/mL (35 mM) | < 0.1% (Ideal) / < 0.5% (Max) | Primary solvent.[1] Toxic to cells >0.5%. |
| Ethanol | ~15 mg/mL | Not Recommended | Higher volatility/toxicity than DMSO. |
| Water | Insoluble | N/A | Requires carrier (e.g., cyclodextrin) for aqueous stock. |
Experimental Design: The Biphasic Workflow
Researchers must select the workflow matching their biological endpoint. OP-D activates distinct pathways depending on the dosage window.
Table 2: Dosage Windows by Cell Type
| Application | Cell Line Examples | Typical Dose Range | Key Mechanism |
|---|---|---|---|
| Antineoplastic | MDA-MB-231 (Breast), A549 (Lung), HCT116 (Colon) | 10 – 50 µM | Inhibition of NF-κB/PI3K/AKT; Induction of p53/Caspase-3.[1] |
| Cytoprotective | H9c2 (Cardiomyocytes), HUVEC (Endothelial) | 0.1 – 5 µM | Inhibition of ROS/ERS; Upregulation of CYP2J2. |
| Anti-Metastatic | MDA-MB-231 | 5 – 20 µM | Downregulation of MMP-9, ITGB1, and FAK phosphorylation.[1] |
Core Protocol: In Vitro Treatment
Phase 1: Cell Seeding & Synchronization
-
Seeding: Seed cells to achieve 60–70% confluency at the time of treatment.
-
96-well (Viability): 5,000 – 8,000 cells/well.
-
6-well (Western Blot): 300,000 – 500,000 cells/well.
-
-
Synchronization (Optional but Recommended): Serum-starve cells (0.5% FBS) for 12 hours prior to treatment to synchronize cell cycles, reducing background noise in signaling assays.[1]
Phase 2: Treatment Preparation (Serial Dilution)
-
Vehicle Control: Prepare a "0 µM" control containing DMSO equivalent to the highest treatment dose (e.g., if 50 µM OP-D requires 0.5% DMSO, the control must have 0.5% DMSO).
-
Dilution Strategy:
-
Thaw 10 mM stock at Room Temperature (RT). Vortex.
-
Create an Intermediate Standard (10x) in complete media to prevent "shock" precipitation.
-
Example for 50 µM final: Dilute stock 1:20 in media → 500 µM (Intermediate).
-
-
Add Intermediate to wells 1:10 to reach Final Concentration (50 µM).
-
Phase 3: Incubation & Readout
-
Duration:
-
Signaling (Phosphorylation): 30 min – 6 hours.
-
Apoptosis/Viability:[9] 24 – 48 hours.
-
-
Observation: Check for crystal formation in the media under a microscope after 1 hour. If crystals are visible, the OP-D has precipitated; the experiment is invalid.
Mechanism of Action (MOA) Visualization
OP-D operates via a "Signaling Divergence" model.[1] In cancer cells, it acts as a blockade agent against survival pathways (PI3K/AKT, NF-κB).[1][7][9][13] In normal cells under stress, it acts as a buffering agent against ROS and Endoplasmic Reticulum Stress (ERS).
Figure 1: Dual mechanistic pathways of this compound. Red path denotes cancer inhibition (MDA-MB-231); Green path denotes cardiomyocyte protection (H9c2).[1]
Downstream Validation Assays
To confirm OP-D activity, use these specific biomarkers:
A. Western Blotting (Key Markers)
-
Cancer (Apoptosis/Metastasis):
-
Protection (Cardio):
B. Functional Assays
-
Migration/Invasion: Transwell assay using Matrigel. OP-D (10–20 µM) should reduce invasion by >50% in metastatic lines like MDA-MB-231.[1]
-
Viability: CCK-8 or MTT assay. Note: Saponins can sometimes interfere with MTT tetrazolium reduction; CCK-8 is preferred for higher accuracy.[1]
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | Rapid addition of high-concentration stock.[1] | Use the "Intermediate Dilution" step (see Section 4). Pre-warm media to 37°C before adding OP-D. |
| Inconsistent IC50 | Evaporation of DMSO in stock; Cell density variability.[1] | Use single-use aliquots. Standardize cell seeding density strictly. |
| Unexpected Cytotoxicity | DMSO concentration > 0.5%. | Ensure final DMSO is < 0.1%. Include a "DMSO-only" vehicle control to normalize data. |
| No Effect Observed | Drug degradation or low cellular uptake. | Verify stock stability (fresh < 6 months).[14] Consider extending treatment time to 48h for apoptotic readouts. |
References
-
Chen, Y., et al. (2020). this compound suppresses TGF-β1-mediated metastatic behavior of MDA-MB-231 breast carcinoma cells via regulating ITGB1/FAK/Src/AKT/β-catenin/MMP-9 signaling axis.[1][5] Toxicology in Vitro, 68, 104973.
-
Zhang, Y., et al. (2015). this compound attenuates doxorubicin-induced autophagic cell death by relieving mitochondrial damage in vitro and in vivo.[1] Journal of Pharmacological Sciences, 129(1), 21-28.[1]
-
Ko, H. M., et al. (2022). this compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2.[4] Frontiers in Pharmacology, 13, 974468.[4]
-
Lee, S. G., et al. (2018). this compound inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling.[9] Oncology Reports, 40(1), 379-386.[1]
Sources
- 1. This compound' | C44H70O16 | CID 46173859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. probechem.com [probechem.com]
- 3. This compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound suppresses TGF-β1-mediated metastatic behavior of MDA-MB-231 breast carcinoma cells via regulating ITGB1/FAK/Src/AKT/β-catenin/MMP-9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CAS 65604-80-0 | this compound' [phytopurify.com]
- 9. This compound: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | CAS 945619-74-9 | Cayman Chemical | Biomol.com [biomol.com]
- 12. Frontiers | this compound: review of pharmacological activity [frontiersin.org]
- 13. Platycodin D inhibits migration, invasion, and growth of MDA-MB-231 human breast cancer cells via suppression of EGFR-mediated Akt and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.cn [medchemexpress.cn]
Application Notes & Protocols for Western Blot Analysis of Proteins Affected by Ophiopogonin D
Introduction: Ophiopogonin D as a Modulator of Key Cellular Signaling Pathways
This compound (OP-D) is a C27 steroidal glycoside isolated from the tuber of Ophiopogon japonicus, a plant long utilized in traditional Chinese medicine.[1][2] Modern pharmacological research has identified OP-D as a potent bioactive compound with a diverse range of effects, including anti-inflammatory, anti-cancer, and cardiovascular protective properties.[1][3][4] Its therapeutic potential stems from its ability to modulate multiple, often interconnected, cellular signaling pathways that are critical in the pathogenesis of various diseases.
OP-D exerts its biological effects by influencing key cellular processes such as apoptosis, cell cycle progression, inflammation, and autophagy.[2][5][6] These effects are mediated through the regulation of pivotal signaling cascades including the PI3K/Akt, MAPK, NF-κB, and STAT3 pathways.[1][7] Consequently, researchers in oncology, immunology, and drug development are increasingly interested in elucidating the precise molecular mechanisms of OP-D.
Western blot analysis is an indispensable technique for this purpose. It allows for the sensitive and specific detection and quantification of changes in the expression levels and post-translational modifications (such as phosphorylation) of key proteins within these pathways. This guide provides a comprehensive overview and detailed protocols for utilizing Western blotting to investigate the molecular impact of this compound on cellular protein expression.
Core Signaling Pathways Targeted by this compound
Understanding the signaling networks affected by OP-D is crucial for designing robust experiments and interpreting results. OP-D's multi-targeted nature is a key aspect of its therapeutic potential.
The PI3K/Akt/mTOR Pathway: Inhibiting Pro-Survival Signaling
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its constitutive activation is a hallmark of many cancers. OP-D has been shown to inhibit this pathway, thereby promoting cancer cell death.[8] This inhibition is typically observed as a dose-dependent decrease in the phosphorylation of Akt, a key kinase in the cascade.[1][9][10][11]
Caption: this compound inhibits the PI3K/Akt survival pathway.
The MAPK Pathway: A Dual Role in Apoptosis and Inflammation
The Mitogen-Activated Protein Kinase (MAPK) family, including ERK, p38, and JNK, regulates a wide array of cellular responses. OP-D's effect on this pathway can be context-dependent. For instance, in human laryngocarcinoma cells, OP-D markedly elevates the expression of phosphorylated p38 (p-p38) MAPK, which is often associated with apoptosis induction.[7][12] Conversely, it can inhibit the phosphorylation of other MAPKs like ERK to suppress proliferation.[13]
Caption: this compound can induce apoptosis via p38 MAPK activation.
Apoptosis Induction: Activating Programmed Cell Death
A primary anti-cancer mechanism of OP-D is the induction of apoptosis.[5] This is achieved through the activation of the caspase cascade. Western blot analysis can reveal the cleavage (activation) of initiator caspases like caspase-8 and caspase-9, and the executioner caspase-3.[7][12][14] Cleavage of Poly (ADP-ribose) polymerase (PARP) is another key hallmark of apoptosis that can be readily detected.
STAT3 and NF-κB Pathways: Suppressing Oncogenic Transcription
Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that drive the expression of genes involved in proliferation, survival, and inflammation. Their dysregulation is common in cancer and inflammatory diseases. OP-D has been shown to suppress the activation of both STAT3 and NF-κB, often by preventing their phosphorylation or, in the case of NF-κB, by inhibiting the degradation of its inhibitor, IκBα.[1][2][7][15][16]
Experimental Design and Key Considerations
Cell Line Selection: Choose cell lines relevant to the disease model being studied. Based on published literature, effective cell lines include human breast cancer (MCF-7), non-small cell lung carcinoma (A549, H460), colorectal cancer lines (e.g., HCT116), and human umbilical vein endothelial cells (HUVECs).[1][14][15]
Dose and Time Course: It is essential to perform dose-response and time-course experiments to identify the optimal concentration and duration of OP-D treatment. Typical effective concentrations range from 10 to 50 µM, with incubation times from 6 to 48 hours.[1][12][13]
Controls:
-
Untreated Control: Cells cultured in media alone.
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve OP-D (e.g., DMSO) as the experimental groups. This is critical to ensure observed effects are due to OP-D and not the solvent.
Summary of Key Protein Targets for Western Blot Analysis
The following table summarizes proteins of interest when investigating the effects of this compound.
| Pathway | Target Protein | Expected Change with OP-D | Recommended Antibody Type |
| PI3K/Akt | p-Akt (Ser473) | Decrease | Phospho-specific |
| Akt (Total) | No change/Slight decrease | Total protein | |
| p-mTOR (Ser2448) | Decrease | Phospho-specific | |
| mTOR (Total) | No change | Total protein | |
| MAPK | p-p38 | Increase | Phospho-specific |
| p38 (Total) | No change | Total protein | |
| p-ERK1/2 | Decrease | Phospho-specific | |
| ERK1/2 (Total) | No change | Total protein | |
| Apoptosis | Cleaved Caspase-3 | Increase | Cleavage-specific |
| Cleaved Caspase-9 | Increase | Cleavage-specific | |
| Cleaved PARP | Increase | Cleavage-specific | |
| STAT3 | p-STAT3 (Tyr705) | Decrease | Phospho-specific |
| STAT3 (Total) | No change | Total protein | |
| NF-κB | p-IκBα | Decrease | Phospho-specific |
| IκBα (Total) | Increase/Stabilization | Total protein | |
| Cell Cycle | Cyclin B1 | Decrease | Total protein |
| CDK4 | Decrease | Total protein | |
| Oncogenes | c-Myc | Decrease | Total protein |
| Autophagy | LC3B-II/I Ratio | Increase or Decrease | Total protein (detects both forms) |
Detailed Protocol for Western Blot Analysis
This protocol provides a robust framework for sample preparation, immunoblotting, and analysis.
Caption: Standard workflow for Western blot analysis.
Part 1: Cell Lysis and Protein Quantification
Causality: The goal of lysis is to efficiently break open the cells to release proteins while simultaneously preventing their degradation. The choice of lysis buffer is critical; RIPA buffer is a stringent option suitable for solubilizing most cellular proteins. Protease and phosphatase inhibitors are non-negotiable additions to preserve the integrity and phosphorylation status of target proteins.
Reagents:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease Inhibitor Cocktail (add fresh to RIPA buffer before use)
-
Phosphatase Inhibitor Cocktail (add fresh to RIPA buffer before use)
-
BCA or Bradford Protein Assay Kit
Procedure:
-
Culture cells to ~80% confluency and treat with desired concentrations of this compound and controls for the determined time.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[17]
-
For adherent cells, add ice-cold RIPA buffer (with inhibitors) directly to the plate (e.g., 100-150 µL for a 6-well plate).[18]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[17]
-
For suspension cells, pellet the cells by centrifugation (500 x g, 5 min, 4°C), wash with PBS, and resuspend the pellet in ice-cold RIPA buffer.[19]
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[17][19]
-
Clarify the lysate by centrifuging at ~14,000 x g for 15-20 minutes at 4°C.[17][19]
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube. This is your protein extract.
-
Determine the protein concentration of each sample using a BCA or Bradford assay, following the manufacturer's instructions.[19]
Part 2: Electrophoresis and Membrane Transfer
Causality: SDS-PAGE separates proteins based on their molecular weight. This separation is necessary to resolve the target protein from the thousands of other proteins in the lysate. The subsequent transfer to a membrane provides a solid support for antibody probing.
Reagents:
-
4x Laemmli Sample Buffer (with β-mercaptoethanol or DTT)
-
Tris-Glycine SDS-PAGE gels (choose percentage based on target protein size)
-
Running Buffer (Tris-Glycine-SDS)
-
PVDF or Nitrocellulose membrane
-
Transfer Buffer (Tris-Glycine-Methanol)
Procedure:
-
Normalize the protein concentration of all samples with lysis buffer. Add 1/3 volume of 4x Laemmli buffer to each sample.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[17][20]
-
Load 15-30 µg of total protein per lane into an SDS-PAGE gel. Include a pre-stained molecular weight marker in one lane.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Ensure the membrane was activated with methanol prior to use.[18]
Part 3: Immunoblotting and Detection
Causality: Blocking prevents non-specific binding of antibodies to the membrane, reducing background noise. The primary antibody provides specificity by binding only to the target protein. The secondary antibody, conjugated to an enzyme like HRP, binds to the primary antibody and enables chemiluminescent detection.
Reagents:
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. (Note: BSA is recommended for phospho-antibodies).
-
Primary Antibody (diluted in blocking buffer as per datasheet)
-
HRP-conjugated Secondary Antibody (diluted in blocking buffer)
-
Enhanced Chemiluminescence (ECL) Substrate
Procedure:
-
After transfer, wash the membrane briefly with TBST.
-
Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.[20]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody at the recommended dilution, typically overnight at 4°C with gentle agitation.[18]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Data Analysis and Interpretation
-
Densitometry: Use image analysis software (e.g., ImageJ) to quantify the band intensity for your target protein and the loading control (e.g., β-actin, GAPDH) in each lane.
-
Normalization: For each sample, divide the intensity of the target protein band by the intensity of the corresponding loading control band. This corrects for any variations in protein loading.
-
Phospho-Protein Analysis: To assess changes in phosphorylation, first normalize the phosphorylated protein signal to the loading control. Then, normalize this value to the total protein signal (which has also been normalized to the loading control). This p-protein/total protein ratio provides the most accurate measure of pathway activation.
-
Autophagy Analysis: The conversion of LC3-I (cytosolic) to LC3-II (membrane-bound) is a marker of autophagy.[21] LC3-II migrates faster on SDS-PAGE despite being larger.[22][23] The ratio of LC3-II to LC3-I (or to a loading control) is used to quantify autophagic flux.[24][25] Note that an increase in LC3-II can mean either increased autophagosome formation or a blockage in degradation, requiring further experiments with lysosomal inhibitors for conclusive interpretation.[23][24]
References
-
This compound: review of pharmacological activity - PMC. (2024). National Center for Biotechnology Information. [Link]
-
Antitumor effects of this compound on oral squamous cell carcinoma. (2022). Korea Science. [Link]
-
This compound inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling. (2019). Spandidos Publications. [Link]
-
This compound inhibits cell proliferation, causes cell cycle arrest at G2/M, and induces apoptosis in human breast carcinoma MCF-7 cells. (2016). Journal of Integrative Medicine. [Link]
-
Western Blot Protocol: Cell Lysis, Mammalian Cells. Bio-Rad Antibodies. [Link]
-
This compound: review of pharmacological activity. (2024). Frontiers. [Link]
-
This compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2. (2022). Frontiers. [Link]
-
Abstract 864: this compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2. (2022). AACR Journals. [Link]
-
This compound, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma. (2018). National Center for Biotechnology Information. [Link]
-
This compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2. (2022). National Center for Biotechnology Information. [Link]
-
LC3 Antibody - Autophagosome Marker Superior for Western Blotting. Bio-Rad. [Link]
-
This compound Review of Pharmacological Activity. Scribd. [Link]
-
Measuring Autophagy in Stressed Cells. (2017). National Center for Biotechnology Information. [Link]
-
This compound: A New Herbal Agent Against Osteoporosis. (2015). PubMed. [Link]
-
Analyzing LC3 in Western Blot | How to Interpret LC3. Bio-Techne. [Link]
-
This compound Attenuates Doxorubicin-Induced Autophagic Cell Death by Relieving Mitochondrial Damage In Vitro and In Vivo. Sci-Hub. [Link]
-
5 Notes For Autophagy Detection With LC3. (2020). ABclonal. [Link]
-
The cellular autophagy markers Beclin-1 and LC3B-II are increased during reperfusion in fibrillated mouse hearts. (2012). PubMed. [Link]
-
Ophiopogonin B induces autophagy and sensitizes cells to apoptosis... ResearchGate. [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). National Center for Biotechnology Information. [Link]
-
Western blot results of the mitogen-activated protein kinase (MAPK)... ResearchGate. [Link]
-
This compound: review of pharmacological activity. ResearchGate. [Link]
-
This compound ameliorates non-alcoholic fatty liver disease in high-fat diet-induced obese mice by improving lipid metabolism, oxidative stress and inflammatory response. (2022). Spandidos Publications. [Link]
-
This compound from Ophiopogon japonicas-induced USP25 Activity to Reduce Ferroptosis of Macrophage in Acute Lung Injury by the Inhibition of Bound Rac1 and Nox1 Complex. World Scientific Publishing. [Link]
-
AKT/PI3K Signaling Pathway. Rockland Immunochemicals. [Link]
-
Western blot analyses of the PI3K/Akt pathway. A, cells were exposed to... ResearchGate. [Link]
-
What are the best PI3K/Akt Signaling pathway antibodies for Western Blot? ResearchGate. [Link]
-
MAPK signaling pathway. Representative images of Western blot (A) from... ResearchGate. [Link]
-
Ophiopogonin-D suppresses MDA-MB-435 cell adhesion and invasion by inhibiting matrix metalloproteinase-9. (2015). Spandidos Publications. [Link]
Sources
- 1. This compound: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | this compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | this compound: review of pharmacological activity [frontiersin.org]
- 8. Antitumor effects of this compound on oral squamous cell carcinoma -International Journal of Oral Biology | Korea Science [koreascience.kr]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. jcimjournal.com [jcimjournal.com]
- 15. This compound, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound ameliorates non‑alcoholic fatty liver disease in high‑fat diet‑induced obese mice by improving lipid metabolism, oxidative stress and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 21. blog.abclonal.com [blog.abclonal.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 24. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The cellular autophagy markers Beclin-1 and LC3B-II are increased during reperfusion in fibrillated mouse hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Ophiopogonin D Cytotoxicity
Introduction: Unveiling the Cytotoxic Potential of Ophiopogonin D
This compound (O-D), a steroidal glycoside extracted from the tuber of Ophiopogon japonicus, has garnered significant attention in oncological research for its potent anti-cancer properties.[1][2] Emerging evidence indicates that O-D exerts cytotoxic effects across a panel of human cancer cell lines, including but not limited to, laryngocarcinoma, colorectal cancer, and non-small cell lung carcinoma.[3] Its multifaceted mechanism of action, which often culminates in apoptosis, positions O-D as a promising candidate for further investigation in drug development pipelines.[2][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively assess the cytotoxic effects of this compound. We will delve into the mechanistic underpinnings of O-D-induced cell death and provide detailed, field-proven protocols for a suite of robust cell viability and cytotoxicity assays. The causality behind experimental choices is explained to ensure the generation of reliable and reproducible data.
Mechanisms of this compound-Induced Cytotoxicity: A Multi-pronged Attack on Cancer Cells
This compound's efficacy stems from its ability to modulate multiple critical signaling pathways that govern cell survival, proliferation, and apoptosis.[3] A thorough understanding of these mechanisms is paramount for selecting the most informative assays to characterize its cytotoxic profile.
Induction of Apoptosis through Intrinsic and Extrinsic Pathways
A primary mechanism of O-D-induced cytotoxicity is the induction of apoptosis. This programmed cell death is orchestrated through the activation of a cascade of cysteine-aspartic proteases known as caspases. O-D has been shown to activate key executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the morphological hallmarks of apoptosis.
Modulation of Key Signaling Pathways
This compound's pro-apoptotic effects are intricately linked to its ability to interfere with pivotal signaling networks within cancer cells:
-
PI3K/AKT Pathway: O-D has been demonstrated to inhibit the phosphorylation of AKT, a central node in the PI3K/AKT signaling pathway that promotes cell survival and proliferation.[5][6] By suppressing this pathway, O-D effectively removes a key pro-survival signal in cancer cells.
-
p53 Activation: this compound can induce the expression of the tumor suppressor protein p53.[2][4] Activated p53 can halt the cell cycle and initiate apoptosis in response to cellular stress, and its upregulation by O-D is a critical component of its anti-cancer activity.[7]
-
c-Myc Inhibition: The oncoprotein c-Myc is a master regulator of cell proliferation and is often deregulated in cancer.[8][9] this compound has been shown to inhibit the expression of c-Myc, thereby impeding cancer cell growth and survival.[4][5]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway plays a complex role in cell fate. O-D has been observed to modulate this pathway, in some contexts suppressing p38 MAPK, which can contribute to its anti-metastatic effects.[10]
-
STAT3 Signaling: this compound has been found to abrogate the STAT3 signaling cascade, which is often constitutively active in cancer and promotes cell proliferation, survival, and angiogenesis.[11][12]
The convergence of these molecular events culminates in a robust cytotoxic response in susceptible cancer cell populations.
Experimental Workflow for Assessing this compound Cytotoxicity
A systematic approach is crucial for accurately characterizing the cytotoxic effects of this compound. The following workflow provides a logical sequence of assays to move from a general assessment of cell viability to a more detailed understanding of the mode of cell death.
Caption: Experimental workflow for this compound cytotoxicity assessment.
Protocols for Cell Viability and Cytotoxicity Assays
The following protocols are tailored for the investigation of this compound cytotoxicity. It is recommended to perform each assay with appropriate controls, including a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
MTT Assay: Assessment of Metabolic Activity
The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is proportional to the number of metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[13]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: Assessment of Membrane Integrity
The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes. This assay is a reliable indicator of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm with a reference wavelength of >600 nm.
Annexin V/Propidium Iodide (PI) Staining: Differentiation of Apoptosis and Necrosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.
Protocol:
-
Cell Preparation: After treatment with this compound, harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade. The assay utilizes a substrate that releases a fluorescent or colorimetric molecule upon cleavage by active caspase-3.
Protocol:
-
Cell Lysis: After treatment with this compound, lyse the cells using a chilled cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Reaction: In a 96-well plate, add 50-100 µg of protein lysate to each well. Add the caspase-3 substrate (e.g., DEVD-pNA or DEVD-AMC).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays).
This compound Signaling Pathway in Cancer Cells
The following diagram illustrates the key signaling pathways modulated by this compound, leading to apoptosis in cancer cells.
Caption: Key signaling pathways modulated by this compound.
Summary of Experimental Parameters for this compound Cytotoxicity
The following table summarizes reported effective concentrations of this compound in various cancer cell lines, providing a starting point for experimental design.
| Cell Line | Cancer Type | Effective Concentration (µM) | Observed Effects | Reference |
| PC3 | Prostate Cancer | IC50 > 50 | Low cytotoxicity | [1] |
| HCT116 | Colorectal Cancer | 20-40 | Inhibition of cell viability, apoptosis induction | [2] |
| A549 | Non-small cell lung carcinoma | 10 | Suppression of STAT3 activation | [11] |
| MDA-MB-435 | Melanoma | Not specified | Inhibition of proliferation and invasion | [10] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell line passage number and assay duration.
Conclusion
The suite of assays described in these application notes provides a robust framework for the comprehensive evaluation of this compound's cytotoxic and pro-apoptotic activities. By systematically applying these protocols, researchers can elucidate the dose-dependent effects, mode of cell death, and underlying molecular mechanisms of this promising natural compound. The provided protocols and reference data serve as a valuable resource for advancing the preclinical assessment of this compound as a potential anti-cancer therapeutic.
References
-
Ko, H. M., Jee, W., Park, D. il, Park, S., Park, Y.-R., Jang, H.-J., & Jung, J. H. (2022). This compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2. Frontiers in Pharmacology, 13, 974468. [Link]
-
Ko, H. M., Jee, W., Park, D.-i., Park, S., Park, Y.-R., Jang, H.-J., & Jung, J. H. (2022). Abstract 864: this compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2. Cancer Research, 82(12_Supplement), 864–864. [Link]
-
Ko, H. M., Jee, W., Park, D.-i., Park, S., Park, Y.-R., Jang, H.-J., & Jung, J. H. (2022). Abstract 864: this compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2. Semantic Scholar. [Link]
-
Chen, X., Li, Y., Li, X., Wang, Y., & Wang, Y. (2024). This compound: review of pharmacological activity. Frontiers in Pharmacology, 15, 1401627. [Link]
-
Ko, H. M., Jee, W., Lee, D., Jang, H. J., & Jung, J. H. (2022). This compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2. Frontiers in Pharmacology, 13, 974468. [Link]
-
Li, M., Wang, Y., Zhang, Y., & Chen, A. (2023). This compound improves oxidative stress and mitochondrial dysfunction in pancreatic β cells induced by hydrogen peroxide through Keap1/Nrf2/ARE pathway in diabetes mellitus. Chinese Journal of Natural Medicines, 21(12), 936–945. [Link]
-
Lee, J. H., Kim, C., Lee, S. G., Sethi, G., & Ahn, K. S. (2018). This compound, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma. Cancers, 10(11), 427. [Link]
-
Zang, M., Chen, Z., Wang, L., Wang, Y., & Li, M. (2018). This compound′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells. Frontiers in Pharmacology, 9, 413. [Link]
-
Ko, H. M., Jee, W., Lee, D., Jang, H. J., & Jung, J. H. (2022). This compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2. Frontiers in Pharmacology, 13, 974468. [Link]
-
Zang, M., Chen, Z., Wang, L., Wang, Y., & Li, M. (2018). This compound′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells. Frontiers in Pharmacology, 9, 413. [Link]
-
Lee, J. H., Kim, C., Lee, S. G., Sethi, G., & Ahn, K. S. (2018). This compound, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma. Cancers, 10(11), 427. [Link]
-
Zhang, Y., Li, X., Wang, Y., & Chen, A. (2015). Ophiopogonin-D suppresses MDA-MB-435 cell adhesion and invasion by inhibiting matrix metalloproteinase-9. Oncology Letters, 9(3), 1434–1440. [Link]
-
Voronkov, A., & Filimonov, D. (2022). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences, 23(23), 14761. [Link]
-
Al-Harbi, S., & Al-Hrout, A. (2023). The Role of MYC in Tumor Immune Microenvironment Regulation: Insights and Future Directions. Immuno-Oncology and Technology, 18, 100245. [Link]
-
Casey, S. C., Baylot, V., & Felsher, D. W. (2017). The MYC oncogene — the grand orchestrator of cancer growth and immune evasion. Nature Reviews Cancer, 17(4), 223–237. [Link]
-
Lee, J. H., Kim, C., Lee, S. G., Sethi, G., & Ahn, K. S. (2018). This compound, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma. Cancers, 10(11), 427. [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Takara Bio. (2015). ApoAlert Caspase Colorimetric Assay Kits User Manual. [Link]
-
Roche. (n.d.). Cytotoxicity Detection Kit (LDH). [Link]
Sources
- 1. Frontiers | this compound′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells [frontiersin.org]
- 2. This compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 [frontiersin.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imrpress.com [imrpress.com]
- 10. Molecular Medicine Reports [spandidos-publications.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ophiopogonin D Administration in Acute Lung Injury Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Ophiopogonin D in Acute Lung Injury
State-of-the-art research indicates that this compound (OP-D), a steroidal saponin isolated from the tuberous root of Ophiopogon japonicus, holds significant promise as a therapeutic agent for acute lung injury (ALI).[1][2] Its multifaceted pharmacological activities, including potent anti-inflammatory and antioxidant effects, position it as a compelling candidate for drug development in the critical care setting.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in preclinical studies of ALI. It outlines the underlying scientific rationale, detailed experimental protocols, and key methodologies for evaluating its efficacy.
Scientific Rationale: this compound's Mechanism of Action in ALI
Acute lung injury is characterized by a severe inflammatory response in the lungs, leading to damage of the alveolar-capillary barrier, pulmonary edema, and respiratory failure.[4] this compound exerts its protective effects by modulating several key signaling pathways implicated in the pathogenesis of ALI.
1. Inhibition of Pro-inflammatory Pathways:
-
NF-κB Signaling: this compound has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway.[5] NF-κB is a critical regulator of inflammatory gene expression, including pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. By preventing the nuclear translocation of NF-κB, this compound effectively dampens the inflammatory cascade in the lungs.[6]
-
NLRP3 Inflammasome: The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and release of IL-1β and IL-18, potent pro-inflammatory cytokines. This compound has been found to suppress the activation of the NLRP3 inflammasome, thereby reducing the production of these key inflammatory mediators.
2. Attenuation of Oxidative Stress:
-
Keap1/Nrf2 Pathway: this compound activates the Kelch-like ECH-associated protein 1 (Keap1)/nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the upregulation of a battery of antioxidant and cytoprotective genes. This enhances the cellular defense against oxidative stress, a major contributor to lung damage in ALI.
The multifaceted mechanism of action of this compound, targeting both inflammatory and oxidative stress pathways, makes it a particularly attractive therapeutic candidate for ALI.
Experimental Protocols
This section provides detailed protocols for investigating the therapeutic potential of this compound in a lipopolysaccharide (LPS)-induced murine model of ALI.
Preparation and Administration of this compound
This compound is a white crystalline powder. For in vivo administration, it is typically dissolved in a vehicle such as sterile saline or a solution containing a solubilizing agent like dimethyl sulfoxide (DMSO) followed by dilution in saline. It is crucial to ensure the final concentration of the solubilizing agent is non-toxic to the animals.
Protocol for this compound Solution Preparation:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely.
-
Vortex briefly to ensure complete dissolution.
-
Add sterile, pyrogen-free saline to the desired final concentration. The final DMSO concentration should ideally be below 1% to minimize potential toxicity.
-
Vortex the solution again to ensure homogeneity.
-
The solution should be prepared fresh on the day of the experiment.
Administration:
This compound can be administered via various routes, including intraperitoneal (i.p.) injection or intravenous (i.v.) injection. The choice of administration route and timing relative to the induction of ALI is a critical experimental parameter. For prophylactic studies, this compound is typically administered before the LPS challenge. For therapeutic studies, it is administered after the induction of ALI.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model in Mice
Intratracheal instillation of LPS is a widely used and reproducible method for inducing ALI in mice.[1][4]
Materials:
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Animal intubation platform
-
Fiber optic light source
-
22-gauge intravenous catheter or specialized animal intubation cannula
-
1 mL syringe
Protocol:
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic regimen (e.g., intraperitoneal injection of ketamine at 100 mg/kg and xylazine at 10 mg/kg). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Positioning: Place the anesthetized mouse in a supine position on an intubation platform, with the upper incisors secured to the platform to extend the neck.
-
Intubation: Use a fiber optic light source to transilluminate the neck and visualize the vocal cords. Gently insert a 22-gauge intravenous catheter or a specialized animal intubation cannula into the trachea.
-
LPS Instillation: Once the catheter is correctly positioned in the trachea, instill a 50 µL bolus of LPS solution (typically 1-5 mg/kg body weight, dissolved in sterile PBS) directly into the lungs.[5]
-
Recovery: Remove the catheter and allow the mouse to recover from anesthesia on a warming pad. Monitor the animal closely until it is fully ambulatory.
Assessment of Lung Injury
The severity of lung injury can be assessed at various time points after LPS instillation (e.g., 6, 24, or 48 hours) using a combination of the following methods.
BAL fluid analysis provides valuable information about the inflammatory and cellular changes in the alveolar space.[7][8]
Protocol:
-
Euthanize the mouse at the designated time point.
-
Expose the trachea and make a small incision.
-
Insert a cannula into the trachea and secure it with a suture.
-
Instill and gently aspirate 1 mL of ice-cold PBS into the lungs. Repeat this process three times with fresh PBS.[9]
-
Pool the recovered BAL fluid.
-
Centrifuge the BAL fluid at 400 x g for 10 minutes at 4°C to pellet the cells.
-
Collect the supernatant for cytokine and protein analysis.
-
Resuspend the cell pellet for total and differential cell counts.
Analysis of BAL Fluid:
-
Total and Differential Cell Counts: Determine the total number of cells using a hemocytometer. Prepare cytospin slides and stain with a Wright-Giemsa stain to perform differential cell counts (macrophages, neutrophils, lymphocytes).
-
Protein Concentration: Measure the total protein concentration in the BAL fluid supernatant using a BCA protein assay as an indicator of alveolar-capillary barrier permeability.
-
Cytokine Levels: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BAL fluid supernatant using enzyme-linked immunosorbent assay (ELISA) kits.
Histological examination of lung tissue is essential for assessing the extent of tissue damage.[10]
Protocol:
-
After BAL fluid collection, perfuse the lungs with PBS via the right ventricle to remove blood.[11]
-
Instill 4% paraformaldehyde or 10% neutral buffered formalin into the lungs via the tracheal cannula at a constant pressure (e.g., 20-25 cm H₂O) to fix the lungs in an inflated state.
-
Excise the lungs and immerse them in the same fixative for 24 hours.
-
Process the fixed lung tissue for paraffin embedding, sectioning (4-5 µm), and staining with hematoxylin and eosin (H&E).
Lung Injury Scoring:
Evaluate the H&E-stained lung sections for the following features: alveolar congestion, hemorrhage, infiltration of inflammatory cells, and alveolar wall thickening. A semi-quantitative scoring system can be used to objectively assess the degree of lung injury.[12][13]
| Feature | Score 0 | Score 1 | Score 2 | Score 3 |
| Alveolar Congestion | Normal | Mild | Moderate | Severe |
| Hemorrhage | Absent | Mild | Moderate | Severe |
| Neutrophil Infiltration | Absent | Mild | Moderate | Severe |
| Alveolar Wall Thickening | Normal | Mild | Moderate | Severe |
A total lung injury score can be calculated by summing the scores for each feature.
The lung wet-to-dry weight ratio is a measure of pulmonary edema.[14]
Protocol:
-
Euthanize the mouse and excise the lungs.
-
Gently blot the lungs to remove any excess blood and weigh them to obtain the "wet weight."
-
Dry the lungs in an oven at 60-80°C for 48-72 hours until a constant weight is achieved.[14]
-
Weigh the dried lungs to obtain the "dry weight."
-
Calculate the wet-to-dry weight ratio.
Assess the levels of oxidative stress in lung tissue homogenates.[3]
Protocol:
-
Homogenize a portion of the lung tissue in an appropriate buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation.
-
Measure the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
-
Measure the levels of reduced glutathione (GSH).
Data Presentation and Interpretation
Summarize all quantitative data in clearly structured tables for easy comparison between experimental groups (e.g., Control, LPS, LPS + this compound).
Table 1: Example of Data Summary for this compound Efficacy in LPS-Induced ALI
| Parameter | Control | LPS | LPS + OP-D (Low Dose) | LPS + OP-D (High Dose) |
| BALF Total Cells (x10⁵) | ||||
| BALF Neutrophils (%) | ||||
| BALF Protein (mg/mL) | ||||
| Lung Wet/Dry Ratio | ||||
| Lung Injury Score | ||||
| Lung MDA (nmol/mg protein) | ||||
| Lung SOD (U/mg protein) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in an LPS-induced ALI mouse model.
This compound Signaling Pathway in ALI
Caption: this compound's modulation of key signaling pathways in acute lung injury.
References
-
This compound from Ophiopogon japonicas-induced USP25 Activity to Reduce Ferroptosis of Macrophage in Acute Lung Injury by the Inhibition of Bound Rac1 and Nox1 Complex. The American Journal of Chinese Medicine. 2025. Accessed January 29, 2026. [Link].
-
Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation. Journal of Visualized Experiments. 2019. Accessed January 29, 2026. [Link].
-
A Simplified Method for Bronchoalveolar Lavage in Mice by Orotracheal Intubation Avoiding Tracheotomy. Taylor & Francis Online. 2010. Accessed January 29, 2026. [Link].
-
Noninvasive Intratracheal Lipopolysaccharide Instillation in Mice. JoVE. 2023. Accessed January 29, 2026. [Link].
-
Murine Bronchoalveolar Lavage. Bio-protocol. 2013. Accessed January 29, 2026. [Link].
-
An Official American Thoracic Society Workshop Report: Features and Measurements of Experimental Acute Lung Injury in Animals. American Journal of Respiratory Cell and Molecular Biology. 2011. Accessed January 29, 2026. [Link].
-
Comparative Evaluation of Lipopolysaccharide Administration Methods to Induce Acute Lung Injury in Murine Models: Efficacy, Consistency, and Technical Considerations. American Journal of Respiratory Cell and Molecular Biology. 2025. Accessed January 29, 2026. [Link].
-
This compound: review of pharmacological activity. Frontiers in Pharmacology. 2024. Accessed January 29, 2026. [Link].
-
Experimental Models of Acute Lung Injury. Journal of Clinical and Experimental Investigations. 2017. Accessed January 29, 2026. [Link].
-
Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation. JoVE. 2014. Accessed January 29, 2026. [Link].
-
Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration. JoVE. 2017. Accessed January 29, 2026. [Link].
-
Markers of oxidative stress and inflammation increase in the lung and liver of partially irradiated rats. Taylor & Francis Online. 2024. Accessed January 29, 2026. [Link].
-
Resolution of acute lung injury and inflammation: a translational mouse model. European Respiratory Journal. 2012. Accessed January 29, 2026. [Link].
-
Non-invasive Intratracheal Instillation in Mice. Bio-protocol. 2015. Accessed January 29, 2026. [Link].
-
Animal Models of Acute Lung Injury. American Thoracic Society. 2004. Accessed January 29, 2026. [Link].
-
Markers of oxidative/nitrosative stress and inflammation in lung tissue of rats exposed to different intravenous iron compounds. International Journal of Nanomedicine. 2017. Accessed January 29, 2026. [Link].
-
Effect of Acute Lung Injury (ALI) Induced by Lipopolysaccharide (LPS) on the Pulmonary Pharmacokinetics of an Antibody. MDPI. 2023. Accessed January 29, 2026. [Link].
-
Murine Bronchoalveolar Lavage Protocol. University of Calgary. 2001. Accessed January 29, 2026. [Link].
-
Vitamin D alleviates lipopolysaccharide‑induced acute lung injury via regulation of the renin‑angiotensin system. Molecular Medicine Reports. 2017. Accessed January 29, 2026. [Link].
-
Acute Lung Injury Mouse Models. Biocytogen. Accessed January 29, 2026. [Link].
-
Standardized Digital Method for Histological Evaluation of Experimental Acute Lung Injury. ATS Journals. 2023. Accessed January 29, 2026. [Link].
-
Biomarkers of Oxidative Stress and Inflammation in Chronic Airway Diseases. MDPI. 2022. Accessed January 29, 2026. [Link].
-
Prostaglandin D2 Attenuates Lipopolysaccharide-Induced Acute Lung Injury through the Modulation of Inflammation and Macrophage Polarization. MDPI. 2023. Accessed January 29, 2026. [Link].
-
A Semi-quantitative Scoring System for Green Histopathological Evaluation of Large Animal Models of Acute Lung Injury. Frontiers in Medicine. 2022. Accessed January 29, 2026. [Link].
-
Bronchoalveolar Lavage and Lung Tissue Digestion. Bio-protocol. 2014. Accessed January 29, 2026. [Link].
-
Resolution of acute lung injury and inflammation: a translational mouse model. PubMed. 2011. Accessed January 29, 2026. [Link].
-
Identifying oxidative stress-related biomarkers in idiopathic pulmonary fibrosis in the context of predictive, preventive, and personalized medicine using integrative omics approaches and machine-learning strategies. EPMA Journal. 2023. Accessed January 29, 2026. [Link].
-
The phytochemical this compound from Ophiopogon Japonicus shows promise in combating acute lung injury. Thailand Medical News. 2025. Accessed January 29, 2026. [Link].
Sources
- 1. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative stress and expression of inflammatory factors in lung tissue of acute mountain sickness rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.journalagent.com [pdf.journalagent.com]
- 4. mdpi.com [mdpi.com]
- 5. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 6. tandfonline.com [tandfonline.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Official American Thoracic Society Workshop Report: Features and Measurements of Experimental Acute Lung Injury in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 11. Comparative Evaluation of Lipopolysaccharide Administration Methods to Induce Acute Lung Injury in Murine Models: Efficacy, Consistency, and Technical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. Prostaglandin D2 Attenuates Lipopolysaccharide-Induced Acute Lung Injury through the Modulation of Inflammation and Macrophage Polarization [mdpi.com]
- 14. Identifying oxidative stress-related biomarkers in idiopathic pulmonary fibrosis in the context of predictive, preventive, and personalized medicine using integrative omics approaches and machine-learning strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantifying Gene Expression Changes Induced by Ophiopogonin D using Quantitative PCR
Introduction: Unveiling the Transcriptional Impact of Ophiopogonin D
This compound (OP-D), a steroidal glycoside isolated from the tuber of Ophiopogon japonicus, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2] Emerging evidence highlights its potential in the prevention and treatment of a multitude of diseases, including cancer, cardiovascular conditions, and inflammatory disorders.[2][3] The therapeutic efficacy of OP-D is intrinsically linked to its ability to modulate cellular signaling pathways and, consequently, alter gene expression profiles. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing quantitative Polymerase Chain Reaction (qPCR) to meticulously investigate and quantify the gene expression changes elicited by this compound.
This document moves beyond a simple recitation of protocol steps, offering a deep dive into the rationale behind experimental design and data interpretation. By adhering to the principles outlined herein, researchers can generate robust, reproducible, and meaningful data, thereby accelerating our understanding of this compound's mechanism of action and advancing its potential clinical applications.
Scientific Background: this compound's Molecular Targets and Signaling Cascades
This compound exerts its biological effects by intervening in several critical signaling pathways. Understanding these pathways is paramount for selecting relevant target genes for qPCR analysis.
-
Anti-inflammatory Effects: OP-D has been shown to significantly inhibit the NF-κB signaling pathway.[2][4][5] This is a cornerstone of its anti-inflammatory properties, as NF-κB is a master regulator of pro-inflammatory gene expression. OP-D treatment leads to the downregulation of NF-κB's downstream targets, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3]
-
Anti-Cancer Activity: In the context of cancer, OP-D's influence is multifaceted. It can induce apoptosis by activating the p53 tumor suppressor pathway and inhibiting the expression of the proto-oncogene c-Myc.[1][6] Furthermore, OP-D has been reported to suppress the proliferation of cancer cells by inhibiting signaling pathways such as PI3K/AKT and STAT3.[2] It also downregulates the expression of cell cycle regulatory proteins like cyclin B1 and matrix metalloproteinase-9 (MMP-9).[7]
-
Cardiovascular Protection: OP-D demonstrates protective effects on the cardiovascular system, in part by upregulating the expression of Cytochrome P450 2J2 (CYP2J2) and Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3][4]
The following diagram illustrates the key signaling pathways modulated by this compound, providing a conceptual framework for target gene selection.
Caption: Key signaling pathways modulated by this compound.
Experimental Design: A Self-Validating Approach
A well-designed qPCR experiment is crucial for obtaining reliable and interpretable results. The following considerations will help ensure the integrity of your study.
1. Cell Culture and Treatment:
-
Cell Line Selection: Choose a cell line relevant to the biological question. For example, to study anti-inflammatory effects, a macrophage cell line like RAW 264.7 would be appropriate. For anti-cancer studies, a relevant cancer cell line should be used.
-
Dose-Response and Time-Course: To comprehensively understand the effects of OP-D, it is essential to perform both dose-response and time-course experiments. This will help identify the optimal concentration and time point for observing significant changes in gene expression.
-
Controls:
-
Vehicle Control: Cells treated with the same solvent used to dissolve OP-D (e.g., DMSO) at the same final concentration. This accounts for any effects of the solvent itself.
-
Untreated Control: Cells grown under normal culture conditions without any treatment.
-
2. Target Gene Selection:
-
Genes of Interest: Based on the known signaling pathways affected by OP-D, select target genes that are direct or indirect downstream effectors. Examples are provided in the table below.
-
Reference Genes (Housekeeping Genes): The selection of stable reference genes is one of the most critical aspects of qPCR data normalization. The expression of these genes should not change under the experimental conditions. It is highly recommended to test a panel of candidate reference genes (e.g., ACTB, GAPDH, B2M, RPL13A) and use a tool like geNorm or NormFinder to identify the most stable ones for your specific experimental system.
Table 1: Potential Target and Reference Genes for qPCR Analysis of this compound Effects
| Category | Gene Symbol | Function |
| Inflammation | TNF | Pro-inflammatory cytokine |
| IL6 | Pro-inflammatory cytokine | |
| NFKB1 | Transcription factor in NF-κB pathway | |
| Apoptosis & Cancer | TP53 | Tumor suppressor |
| MYC | Proto-oncogene | |
| CCNB1 | Cyclin B1, cell cycle regulator | |
| MMP9 | Matrix metalloproteinase-9, involved in metastasis | |
| STAT3 | Signal transducer and activator of transcription 3 | |
| Cardiovascular | CYP2J2 | Cytochrome P450 enzyme |
| PPARA | Peroxisome proliferator-activated receptor alpha | |
| Reference Genes | ACTB | Beta-actin |
| GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | |
| B2M | Beta-2-microglobulin | |
| RPL13A | Ribosomal protein L13a |
Detailed Protocols
The following protocols are designed to be a self-validating system, incorporating quality control steps at each stage. Adherence to the MIQE (Minimum Information for Publication of Quantitative Real-Time PCR Experiments) guidelines is strongly encouraged to ensure the transparency and reproducibility of your results.[8][9][10]
Protocol 1: Total RNA Extraction
High-quality, intact RNA is the foundation of a successful qPCR experiment.[11][12]
Materials:
-
TRIzol™ Reagent or a similar phenol-guanidine isothiocyanate-based solution.
-
Chloroform.
-
Isopropyl alcohol.
-
75% Ethanol (prepared with nuclease-free water).
-
Nuclease-free water.
-
RNase-free microtubes and pipette tips.
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, aspirate the culture medium. Add 1 mL of TRIzol™ Reagent per 10 cm² of culture plate area. Pipette the cell lysate up and down several times to ensure complete lysis.
-
Phase Separation: Transfer the lysate to an RNase-free microtube. Incubate at room temperature for 5 minutes. Add 0.2 mL of chloroform per 1 mL of TRIzol™ used. Cap the tube securely and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase (which contains the RNA) to a fresh RNase-free tube. Add 0.5 mL of isopropyl alcohol per 1 mL of TRIzol™ used. Mix gently and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet by adding 1 mL of 75% ethanol per 1 mL of TRIzol™ used. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Solubilization: Carefully discard the ethanol wash. Air-dry the pellet for 5-10 minutes (do not over-dry, as this will make the RNA difficult to dissolve). Resuspend the RNA in an appropriate volume (e.g., 20-50 µL) of nuclease-free water.
-
Quality Control:
-
Quantification and Purity: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.[13] An A260/A230 ratio of >1.8 suggests minimal contamination with organic compounds.
-
Integrity: Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for qPCR.
-
Protocol 2: DNase Treatment and Reverse Transcription (cDNA Synthesis)
This two-step RT-qPCR protocol allows for the generation of a stable cDNA library that can be used for multiple qPCR reactions.[14][15]
Materials:
-
DNase I, RNase-free.
-
Reverse transcriptase (e.g., M-MLV or a high-fidelity, thermostable enzyme).[15]
-
Random primers or oligo(dT) primers.[16]
-
dNTP mix.
-
RNase inhibitor.
-
Nuclease-free water.
Procedure:
-
DNase Treatment: In an RNase-free tube, combine 1 µg of total RNA with 1 µL of DNase I and the appropriate buffer. Bring the total volume to 10 µL with nuclease-free water. Incubate at 37°C for 30 minutes. Inactivate the DNase according to the manufacturer's instructions (e.g., by adding EDTA and heating to 75°C for 10 minutes).
-
Reverse Transcription:
-
To the DNase-treated RNA, add 1 µL of random primers (or oligo(dT) primers) and 1 µL of dNTP mix.
-
Heat to 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Prepare a master mix containing reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase. Add this master mix to the RNA/primer/dNTP mixture.
-
Incubate at 25°C for 10 minutes (for random primers), followed by 42-50°C for 50-60 minutes.
-
Inactivate the reverse transcriptase by heating to 70°C for 15 minutes.
-
-
cDNA Dilution: Dilute the synthesized cDNA with nuclease-free water (e.g., a 1:10 dilution) for use in the qPCR reaction.
Protocol 3: Quantitative PCR (qPCR)
Materials:
-
SYBR Green or TaqMan qPCR master mix.
-
Forward and reverse primers for each target and reference gene.
-
Diluted cDNA.
-
Nuclease-free water.
-
qPCR-compatible plates or tubes.
Primer Design Considerations:
-
Amplicon Length: Aim for an amplicon size of 70-200 base pairs.[17]
-
Melting Temperature (Tm): Primers should have a Tm between 60-64°C, with the Tm of the forward and reverse primers within 2°C of each other.[18]
-
Specificity: Use tools like NCBI Primer-BLAST to check for potential off-target binding.[19]
Procedure:
-
Reaction Setup: Prepare a qPCR master mix for each gene containing the qPCR master mix, forward and reverse primers, and nuclease-free water.
-
Plate Loading: Aliquot the master mix into the wells of a qPCR plate. Add the diluted cDNA to the appropriate wells. Include no-template controls (NTCs) for each primer set to check for contamination.
-
qPCR Cycling: Perform the qPCR in a real-time PCR instrument with the following general cycling conditions:
-
Initial Denaturation: 95°C for 2-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis (for SYBR Green): Gradually increase the temperature from 60°C to 95°C to generate a melt curve and verify the specificity of the amplified product.
-
The following diagram outlines the complete qPCR workflow.
Caption: A streamlined workflow for qPCR analysis.
Data Analysis and Interpretation
The most common method for analyzing qPCR data is the comparative Cq (ΔΔCq) method for relative quantification.
-
Calculate ΔCq: For each sample, normalize the Cq value of the gene of interest to the Cq value of the reference gene: ΔCq = Cq (gene of interest) - Cq (reference gene)
-
Calculate ΔΔCq: Normalize the ΔCq of the treated samples to the ΔCq of the control (vehicle) sample: ΔΔCq = ΔCq (treated sample) - ΔCq (control sample)
-
Calculate Fold Change: The fold change in gene expression is calculated as: Fold Change = 2-ΔΔCq
Data Presentation: The results should be presented as fold change relative to the vehicle control. Error bars representing the standard deviation or standard error of the mean from at least three biological replicates should be included.
Table 2: Example Data Summary for Gene Expression Changes Induced by this compound
| Gene | Treatment | Mean Cq (± SD) | ΔCq (vs. ACTB) | ΔΔCq (vs. Vehicle) | Fold Change |
| TNF | Vehicle | 24.5 ± 0.3 | 4.5 | - | 1.0 |
| OP-D (10 µM) | 26.8 ± 0.4 | 6.8 | 2.3 | 0.20 | |
| MYC | Vehicle | 22.1 ± 0.2 | 2.1 | - | 1.0 |
| OP-D (10 µM) | 23.9 ± 0.3 | 3.9 | 1.8 | 0.29 | |
| ACTB | Vehicle | 20.0 ± 0.2 | - | - | - |
| OP-D (10 µM) | 20.0 ± 0.3 | - | - | - |
Troubleshooting
| Issue | Potential Cause | Solution |
| Low RNA Yield | Incomplete cell lysis; Improper phase separation | Ensure complete homogenization; Carefully transfer the aqueous phase. |
| Poor RNA Quality (low RIN or A260/280) | RNase contamination; Contamination with phenol or other organic solvents | Use RNase-free techniques; Ensure complete removal of solvents. |
| No Amplification in qPCR | Poor cDNA synthesis; Primer issues | Optimize reverse transcription; Verify primer efficiency and specificity. |
| Multiple Peaks in Melt Curve | Primer-dimers; Non-specific amplification | Redesign primers; Optimize annealing temperature. |
| High Variability Between Replicates | Pipetting errors; Inconsistent sample quality | Use calibrated pipettes; Ensure consistent RNA quality across samples. |
Conclusion
Quantitative PCR is a powerful and sensitive technique for elucidating the molecular mechanisms of this compound. By carefully designing experiments, adhering to rigorous protocols, and performing appropriate data analysis, researchers can obtain high-quality, reproducible data on how this promising natural compound modulates gene expression. This, in turn, will provide valuable insights into its therapeutic potential and pave the way for future drug development efforts.
References
-
Ko, H. M., Jee, W., Park, D.-i., Park, S., Park, Y.-R., Jang, H.-J., & Jung, J. H. (2022). This compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2. AACR Journals, 82(12_Supplement), 864. Retrieved from [Link]
-
Chen, K.-q., Wang, S.-z., & Lei, H.-b. (2024). This compound: review of pharmacological activity. Frontiers in Pharmacology, 15, 1365824. Retrieved from [Link]
- Wang, Y., Li, Y., Wang, Y., Li, J., & Li, Y. (2020). This compound alleviates PM2.5-induced inflammation in mouse pulmonary epithelial cells by inhibiting the AMPK/NF-κB signaling pathway. Frontiers in Pharmacology, 11, 999.
-
Ko, H. M., Jee, W., Park, D.-i., Park, S., Park, Y.-R., Jang, H.-J., & Jung, J. H. (2022). This compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2. PubMed Central, 13(1), 1-13. Retrieved from [Link]
-
Chen, K.-q., Wang, S.-z., & Lei, H.-b. (2024). This compound: review of pharmacological activity. PubMed Central, 15, 1365824. Retrieved from [Link]
-
Zhou, Y., Li, Y., Jiang, Z., Wang, Y., & Chen, A. (2018). This compound′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells. Frontiers in Pharmacology, 9, 398. Retrieved from [Link]
- Martin, K. (2020). A beginner's guide to RT-PCR, qPCR and RT-qPCR. The Biochemist, 42(3), 56-59.
-
Quantabio. (n.d.). RT-qPCR Optimization Guide. Retrieved from [Link]
-
Bustin, S. A., Benes, V., Garson, J. A., Hellemans, J., Huggett, J., Kubista, M., ... & Wittwer, C. T. (2009). The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments. Clinical chemistry, 55(4), 611-622. Retrieved from [Link]
-
Bio-Rad. (n.d.). qPCR Assay Design and Optimization. Retrieved from [Link]
- Huggett, J. F., & Bustin, S. A. (2020). MIQE 2.0: Revision of the Minimum Information for Publication of Quantitative Real-Time PCR Experiments Guidelines. Clinical Chemistry, 66(8), 1011-1012.
-
Protocol for RT-qPCR. (n.d.). Retrieved from [Link]
-
Gene Expression Analysis by Quantitative Reverse Transcription PCR (RT-qPCR). (n.d.). Retrieved from [Link]
- Ovchinnikova, V., Kravets, A., & Schbert, I. (2022). Optimization of quantitative reverse transcription PCR method for analysis of weakly expressed genes in crops based on rapeseed. PubMed Central, 13(1), 1-13.
-
Bio-Rad. (n.d.). MIQE and RDML Guidelines. Retrieved from [Link]
- Zhou, Y., Li, Y., Jiang, Z., Wang, Y., & Chen, A. (2018). This compound′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells.
-
Introduction to Quantitative PCR: methods and applications guide. (n.d.). Gene-Quantification. Retrieved from [Link]
-
Biocompare. (2024, August 7). Best Practices for Efficient RNA Extractions. Retrieved from [Link]
-
qPCR Primer Design. (2023, March 8). Protocols.io. Retrieved from [Link]
- Kou, J., Sun, Y., Lin, Y., Cheng, Z., Zheng, W., Yu, B., & Xu, Q. (2005). Anti-inflammatory Activities of Aqueous Extract from Radix Ophiopogon japonicus and Its Two Constituents. Biological and Pharmaceutical Bulletin, 28(7), 1234-1238.
- Yan, W., Ma, J., Zhao, J., & Zhang, Y. (2019). This compound inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling. Oncology Letters, 18(4), 3843-3849.
-
Reiter, M., & Pfaffl, M. W. (n.d.). RT-PCR Optimization Strategies. Gene-Quantification. Retrieved from [Link]
-
Bio-Rad. (n.d.). RNA Isolation for Real-Time PCR. Retrieved from [Link]
-
Htut, Z. Y. (2022, January 5). A Definitive, Practical Guide to Designing Primers for PCR & qPCR. Medium. Retrieved from [Link]
-
qPCR (real-time PCR) protocol explained. (2021, January 4). YouTube. Retrieved from [Link]
- Bustin, S. A., Benes, V., Garson, J. A., Hellemans, J., Huggett, J., Kubista, M., ... & Wittwer, C. T. (2009). The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments. Clinical chemistry, 55(4), 611-622.
- Liu, B., Li, B., Chen, G., Pan, Y., Zhou, D., & Li, N. (2022).
-
Bitesize Bio. (2023, November 21). A Step-by-Step Guide to Designing qPCR Primers. Retrieved from [Link]
-
Promega Connections. (2015, December 20). Top 10 Tips to Improve Your qPCR or RT-qPCR Assays. Retrieved from [Link]
- Lee, S., Kim, H., Lee, J., & Kim, J. (2023).
- Kim, J. H., Lee, J. H., & Kim, J. Y. (2023). Antitumor effects of this compound on oral squamous cell carcinoma. Journal of the Korean Association of Oral and Maxillofacial Surgeons, 49(5), 241-250.
- Lee, J. H., Kim, J. H., & Kim, J. Y. (2025). This compound, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma.
Sources
- 1. This compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | this compound: review of pharmacological activity [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gene-quantification.de [gene-quantification.de]
- 9. academic.oup.com [academic.oup.com]
- 10. The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Top Ten Ways to Improve Your RNA Isolation | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. biocompare.com [biocompare.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. elearning.unite.it [elearning.unite.it]
- 15. Basic Principles of RT-qPCR | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. quantabio.com [quantabio.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. sg.idtdna.com [sg.idtdna.com]
- 19. protocols.io [protocols.io]
Application Note: Unveiling Cellular Targets of Ophiopogonin D using High-Content Phenotypic Screening
Abstract
Ophiopogonin D (OP-D), a steroidal glycoside isolated from Ophiopogon japonicus, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects.[1][2][3][4] Despite these promising therapeutic potentials, the precise molecular targets and mechanisms of action remain to be fully elucidated. High-content screening (HCS) offers a powerful, image-based approach to systematically investigate the effects of compounds on cellular morphology and function, thereby enabling unbiased target identification and mechanism-of-action studies.[5][6][7] This application note provides a detailed protocol for utilizing a high-content, multi-parametric phenotypic screening approach, specifically the Cell Painting assay, to identify the cellular targets of this compound.
Introduction: The Imperative for Phenotypic Screening of Natural Products
Natural products like this compound represent a rich source of chemical diversity for drug discovery. However, their complex polypharmacological nature often complicates traditional target-based screening approaches. Phenotypic screening, which assesses the global effects of a compound on cell morphology, provides an unbiased strategy to uncover novel mechanisms of action and identify potential molecular targets.[6] High-content screening (HCS) automates and quantifies this process, enabling the simultaneous measurement of hundreds of cellular features.[8][9]
This compound has been reported to modulate several key signaling pathways, including NF-κB, PI3K/AKT, ERK, and STAT3, and has shown effects on processes such as apoptosis, cell cycle arrest, and inflammation.[10][11][12] This known bioactivity profile makes it an excellent candidate for in-depth phenotypic profiling to build a comprehensive picture of its cellular impact.
The Cell Painting assay, a widely adopted HCS method, utilizes a cocktail of fluorescent dyes to label multiple cellular organelles and components.[13][14][15][16] By analyzing the changes in the "painted" cells' morphology upon compound treatment, we can generate a unique phenotypic fingerprint for this compound. This fingerprint can then be compared to a reference library of compounds with known mechanisms of action to hypothesize potential targets and pathways.
Principle of the High-Content Screening Workflow
This protocol outlines a comprehensive workflow for the high-content screening of this compound for target identification. The core principle is to treat a chosen cell line with a concentration range of this compound, stain the cells with the Cell Painting reagent cocktail, acquire high-resolution images using an automated microscopy platform, and analyze the images to extract a rich set of morphological features. The resulting phenotypic profile will be used to identify dose-dependent effects and guide further target validation studies.
Figure 1: High-Content Screening Workflow for this compound.
Detailed Protocols
Cell Line Selection and Culture
The choice of cell line is critical for the success of a phenotypic screen. Given this compound's known anti-inflammatory and anti-cancer activities, several cell lines could be appropriate. For this protocol, we will use A549 human lung carcinoma cells . This cell line is well-characterized, exhibits robust growth, and is suitable for high-quality imaging. Furthermore, OP-D has been shown to have effects in non-small cell lung carcinoma cells.[12]
-
Cell Line: A549 (ATCC® CCL-185™)
-
Growth Medium: F-12K Medium (ATCC® 30-2004™) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
This compound Preparation and Plating
A precise dose-response of this compound is essential for identifying subtle phenotypic changes. It is recommended to perform an initial cytotoxicity assay to determine the optimal concentration range for the HCS experiment. Previous studies have shown bioactivity of OP-D in the micromolar range.[11]
| Parameter | Recommendation |
| Compound Solvent | Dimethyl sulfoxide (DMSO) |
| Stock Concentration | 10 mM |
| Working Concentrations | 0.1, 0.3, 1, 3, 10, 30 µM |
| Final DMSO Concentration | ≤ 0.5% |
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
Further dilute the compound in a culture medium to the final working concentrations.
-
Seed A549 cells in 384-well, black-walled, clear-bottom imaging plates at a density of 1,500 cells per well in 50 µL of growth medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
Add 10 µL of the diluted this compound to the appropriate wells. Include vehicle control (DMSO) and positive/negative controls.
-
Incubate the plates for 48 hours.
Cell Painting Staining Protocol
The Cell Painting assay utilizes a cocktail of six fluorescent dyes to visualize eight cellular components.[15][16]
| Reagent | Final Concentration | Cellular Component Labeled |
| Hoechst 33342 | 1 µg/mL | Nucleus (DNA) |
| Concanavalin A, Alexa Fluor 488 | 10 µg/mL | Endoplasmic Reticulum |
| SYTO 14 Green Fluorescent Nucleic Acid Stain | 0.5 µM | Nucleoli and Cytoplasmic RNA |
| Phalloidin, Alexa Fluor 568 | 15 nM | Actin Cytoskeleton |
| Wheat Germ Agglutinin, Alexa Fluor 555 | 5 µg/mL | Golgi Apparatus & Plasma Membrane |
| MitoTracker™ Deep Red FM | 100 nM | Mitochondria |
Protocol:
-
After the 48-hour incubation with this compound, carefully aspirate the medium from the wells.
-
Wash the cells once with 50 µL of pre-warmed Phosphate-Buffered Saline (PBS).
-
Fix the cells by adding 25 µL of 3.7% formaldehyde in PBS and incubating for 20 minutes at room temperature.
-
Wash the cells twice with 50 µL of PBS.
-
Permeabilize the cells with 25 µL of 0.1% Triton X-100 in PBS for 5 minutes at room temperature.
-
Wash the cells twice with 50 µL of PBS.
-
Add 25 µL of the Cell Painting staining cocktail to each well and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with 50 µL of PBS.
-
Seal the plate with an optically clear seal for imaging.
Image Acquisition
Image acquisition should be performed on a high-content imaging system capable of automated microscopy and multi-channel fluorescence imaging.
| Parameter | Recommendation | Rationale |
| Objective | 20x | Provides a good balance between resolution and the number of cells per field. |
| Channels | DAPI, FITC, TRITC, Cy5 | To capture the fluorescence of all six dyes. |
| Fields per Well | 4-9 | To ensure a statistically significant number of cells are analyzed. |
| Z-stack | Optional | Can improve image quality but increases acquisition time. |
Image Analysis and Phenotypic Profiling
Image analysis software is used to segment individual cells and extract a wide range of morphological features.
Workflow:
-
Image Correction: Correct for uneven illumination and background noise.[14]
-
Cell Segmentation: Identify the nucleus using the Hoechst channel and then the cytoplasm using the other channels.
-
Feature Extraction: Measure over 1,000 features per cell, including size, shape, texture, intensity, and spatial relationships of the different stained components.[15]
-
Data Normalization: Normalize the data to the vehicle control (DMSO) to account for plate-to-plate variability.
-
Phenotypic Profiling: Generate a multi-dimensional phenotypic profile for each concentration of this compound.
-
Hit Identification: Identify features that show a significant, dose-dependent change in response to this compound treatment. Statistical methods such as the Z-score or Mahalanobis distance can be used.[17][18]
Data Interpretation and Target Deconvolution
The phenotypic profile of this compound can be used to infer its mechanism of action and potential targets.
Figure 2: Known Signaling Pathways Modulated by this compound.
The phenotypic fingerprint generated from the HCS experiment can be compared to a reference database of morphological profiles from compounds with known mechanisms of action. This "guilt-by-association" approach can generate hypotheses about the molecular targets of this compound. For example, if the phenotypic profile of this compound clusters with known PI3K inhibitors, this would suggest that this compound may act on the PI3K/AKT pathway.
Further target deconvolution and validation studies would then be required, such as:
-
Secondary Assays: Specific biochemical or cell-based assays to confirm the activity of this compound on the hypothesized target.
-
Gene Expression Profiling: To identify changes in gene expression that are consistent with the proposed mechanism of action.
-
Affinity-based Methods: Such as affinity chromatography or drug affinity responsive target stability (DARTS) to directly identify binding partners.
Conclusion
This application note provides a robust and detailed framework for leveraging high-content screening to investigate the cellular mechanisms of this compound. By employing an unbiased, image-based phenotypic profiling approach, researchers can gain valuable insights into the complex bioactivity of this promising natural product, accelerating the identification of its molecular targets and paving the way for future drug development efforts.
References
-
Scribd. (n.d.). This compound Review of Pharmacological Activity. Retrieved from [Link]
-
Biobide. (n.d.). High Content Screening: What is it, Methodologies and Best Practices. Retrieved from [Link]
-
Chen, K. Q., Wang, S. Z., Lei, H. B., & Liu, X. (2024). This compound: review of pharmacological activity. Frontiers in Pharmacology, 15, 1401627. [Link]
-
Chen, K. Q., Wang, S. Z., Lei, H. B., & Liu, X. (2024). This compound: review of pharmacological activity. Frontiers in Pharmacology, 15, 1401627. [Link]
-
Wikipedia. (2023, December 2). High-content screening. Retrieved from [Link]
-
Alithea Genomics. (2025, April 24). High-content screening in drug discovery: A brief guide. Retrieved from [Link]
-
ResearchGate. (2024, July 18). (PDF) this compound: review of pharmacological activity. Retrieved from [Link]
-
Frontiers. (n.d.). This compound: review of pharmacological activity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid Screening of Lipase Inhibitors from Ophiopogonis Radix Using High-Performance Thin Layer Chromatography by Two Step Gradient Elution Combined with Bioautographic Method. Retrieved from [Link]
-
Drug Discovery World. (2007, September 21). Statistical techniques for handling high content screening data. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, October 1). Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging. Retrieved from [Link]
-
Bray, M. A., Singh, S., Han, H., Davis, C. T., Borgeson, B., Hartland, C., ... & Carpenter, A. E. (2016). Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes. Nature protocols, 11(9), 1757-1774. [Link]
-
Caicedo, J. C., Singh, S., & Carpenter, A. E. (2022). A statistical framework for high-content phenotypic profiling using cellular feature distributions. Cell reports methods, 2(12), 100351. [Link]
-
National Center for Biotechnology Information. (n.d.). Editorial: High Content Screening for Lead Identification and Optimization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. Retrieved from [Link]
-
ZeClinics. (2025, March 4). High-Content Screening: Principles, Techniques, and Applications. Retrieved from [Link]
-
GitHub. (n.d.). carpenterlab/2016_Bray_NatureProtocols: Supporting data files, documentation, and updated tips for the Cell Painting protocol. Retrieved from [Link]
-
Ichor Life Sciences. (n.d.). High Content Screening (HCS). Retrieved from [Link]
-
PubMed. (2014, September 22). Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging. Retrieved from [Link]
-
Creative Biolabs. (n.d.). High Content Screening. Retrieved from [Link]
-
Cimini, B. A., Chandrasekaran, S. N., Kost-Alimova, M., Miller, E., Sankar, M. S., Sarrow, E., ... & Carpenter, A. E. (2023). Optimizing the Cell Painting assay for image-based profiling. Nature protocols, 18(8), 2496-2516. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. This compound: review of pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound: review of pharmacological activity [frontiersin.org]
- 5. blog.biobide.com [blog.biobide.com]
- 6. High-content screening - Wikipedia [en.wikipedia.org]
- 7. alitheagenomics.com [alitheagenomics.com]
- 8. Editorial: High Content Screening for Lead Identification and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ichorlifesciences.com [ichorlifesciences.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Painting High-Content Image Assay | Thermo Fisher Scientific - FR [thermofisher.com]
- 14. carpenter-singh-lab.broadinstitute.org [carpenter-singh-lab.broadinstitute.org]
- 15. GitHub - carpenterlab/2016_Bray_NatureProtocols: Supporting data files, documentation, and updated tips for the Cell Painting protocol [github.com]
- 16. Optimizing the Cell Painting assay for image-based profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. A statistical framework for high-content phenotypic profiling using cellular feature distributions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Hub: Solubilization & Handling of Ophiopogonin D
Status: Active Last Updated: January 30, 2026 Subject: Ophiopogonin D (Op-D) | CAS: 41753-55-3 / 945619-74-9[1][2][3]
Physicochemical Profile & Solubility Data
The "Why" behind the protocol.
This compound (Op-D) is a C29 steroidal glycoside (saponin) isolated from Ophiopogon japonicus.[1][2][4] Its chemical structure features a lipophilic steroidal core attached to hydrophilic sugar moieties. This amphiphilic nature creates significant challenges in aqueous solubility, often leading to "shock precipitation" when stock solutions are introduced to cell culture media.
Key Parameters Table[1][2][5]
| Parameter | Data | Notes |
| Molecular Weight | ~855.02 g/mol | Formula: C₄₄H₇₀O₁₆ |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Solubility limit: ~30 mg/mL (35 mM) |
| Secondary Solvent | Ethanol | Solubility limit: ~15 mg/mL (Lower stability than DMSO) |
| Aqueous Solubility | Insoluble | DO NOT dissolve directly in water or PBS.[1][2] |
| Stock Storage | -20°C or -80°C | Stable for 6 months at -80°C in DMSO. |
| Working Conc. | 0.1 µM – 20 µM | Cytotoxicity often observed >40 µM (cell line dependent).[1][2][4] |
Master Protocol: The "Gradient Dilution" Method
The "How" for reproducible results.
Objective: Prepare a sterile, stable working solution for in vitro assays without precipitation.
Phase 1: Preparation of Master Stock (10 mM)[1][2]
-
Weighing: Accurately weigh 8.55 mg of Op-D powder.
-
Solvation: Add 1.0 mL of sterile, high-grade DMSO (≥99.9%).
-
Critical Step: Vortex vigorously for 30-60 seconds. If the solution is not perfectly clear, sonicate in a water bath at 37°C for 5-10 minutes.
-
-
Sterility: If using non-sterile powder, filter the DMSO stock using a 0.22 µm PTFE or Nylon syringe filter.
-
Aliquot: Dispense into light-protected tubes (e.g., amber tubes) to avoid repeated freeze-thaw cycles. Store at -20°C.
Phase 2: Preparation of Working Solution (Cell Culture)
Direct addition of 100% DMSO stock to static media often causes precipitation.[1][2] Use this dynamic addition method.
-
Calculate: Determine the volume of stock needed.
-
Example: For a 10 µM final concentration in 10 mL media, you need 10 µL of 10 mM stock.
-
-
The "Dropwise-Vortex" Technique:
-
Place your pre-warmed culture media (e.g., DMEM/RPMI + 10% FBS) in a conical tube.[1][2]
-
While gently vortexing (or swirling) the media, add the DMSO stock dropwise into the center of the liquid vortex.
-
Why? This rapidly disperses the DMSO molecules before the Op-D molecules can aggregate and crash out of solution.
-
-
Vehicle Control: Always prepare a "Vehicle Only" control containing the same volume of DMSO (e.g., 0.1%) to rule out solvent toxicity.
Workflow Visualization
Visualizing the critical path from powder to data.
Caption: Step-by-step solubilization workflow emphasizing the critical sonication and dynamic dilution steps.
Troubleshooting & FAQs
Q1: I see a white precipitate immediately after adding the stock to my media. What happened?
Diagnosis: This is "Shock Precipitation." It occurs when the hydrophobic Op-D molecules cluster together faster than they disperse into the water. Solution:
-
Warm your media: Cold media decreases solubility. Ensure media is at 37°C.
-
Increase agitation: Use the "Dropwise-Vortex" technique described in Phase 2.
-
Intermediate Dilution: Dilute your 10 mM stock 1:10 in pure DMSO or Ethanol first (to make 1 mM), then add this to the media. Larger volumes of solvent disperse easier than tiny droplets.
Q2: My cells are dying in the control group. Is Op-D toxic?
Diagnosis: It is likely Solvent Toxicity , not Op-D toxicity (unless Op-D conc. > 40 µM).[2] Solution:
-
Calculate your final DMSO concentration. It must be ≤ 0.1% (v/v) for sensitive lines (e.g., primary neurons) and never exceed 0.5% for robust lines (e.g., HeLa, RAW264.7).[1][2]
-
Calculation: If you add 10 µL stock to 10 mL media, DMSO is 0.1%. This is safe. If you add 100 µL, DMSO is 1.0%, which is toxic.
Q3: Can I filter the final media containing Op-D to sterilize it?
Diagnosis: Risk of Membrane Adsorption . Solution:
-
Avoid if possible: Saponins like Op-D are surfactants and can bind to nylon or cellulose acetate filters, reducing the actual concentration delivered to cells.
-
Best Practice: Use sterile DMSO to make the stock and handle in a biosafety cabinet. If filtration is mandatory, use a PES (Polyethersulfone) or PVDF membrane and discard the first 1-2 mL of filtrate to saturate the membrane binding sites.[1][2]
Q4: What is the biological mechanism I should be looking for?
Insight: Op-D is pleiotropic. In cardiovascular models (HUVECs), it induces CYP2J2 , leading to anti-inflammatory effects via NF-κB inhibition.[1][2][5] In cancer models (MDA-MB-231), it suppresses metastasis via the ITGB1/FAK/Src axis.[1][2]
Mechanistic Visualization (Signaling Pathway)
Understanding the downstream effects of this compound.
Caption: Primary anti-inflammatory mechanism of Op-D in endothelial cells via the CYP2J2/NF-κB axis.[1][2]
References
-
Frontiers in Pharmacology. (2024).[1][2] this compound: Review of Pharmacological Activity. Retrieved from [1][2]
-
MedChemExpress (MCE). (2024).[1][2] this compound Product Data Sheet & Solubility Protocol. Retrieved from [1][2]
-
Cayman Chemical. (2023).[1][2] this compound Safety & Handling Guide. Retrieved from [1][2]
-
Journal of Visualized Experiments (JoVE). (2022).[1][2] In Vitro Cellular Activity Evaluation of the Nanoemulsion Vaccine Adjuvant this compound. Retrieved from
-
PubChem. (2025).[1][2] this compound Compound Summary. Retrieved from [1][2]
Sources
- 1. This compound | CAS 945619-74-9 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. In Vitro Cellular Activity Evaluation of the Nanoemulsion Vaccine Adjuvant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Preventing Ophiopogonin D precipitation in aqueous media
Welcome to the technical support center for Ophiopogonin D. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueous formulation of this compound. As a steroidal saponin, this compound possesses significant therapeutic potential but is characterized by poor water solubility, which frequently leads to precipitation in aqueous media during experimental workflows.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you maintain the solubility and stability of this compound in your experiments.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a white crystalline powder with a molecular weight of 855.07 g/mol .[1][2] Its structure, characterized by a hydrophobic steroidal aglycone and hydrophilic sugar moieties, results in poor solubility in water.[1][2] However, it is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[1][2] The precipitation of this compound from aqueous solutions is a common hurdle in experimental settings, which can compromise data accuracy and reproducibility.
This guide will explore various strategies to overcome this challenge, including the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations.
Troubleshooting Guide: Preventing this compound Precipitation
This section addresses common issues encountered when working with this compound in aqueous solutions and provides step-by-step guidance to resolve them.
Issue 1: Immediate Precipitation Upon Addition to Aqueous Buffer
Cause: This is typically due to the rapid decrease in the solvent's polarity when a concentrated stock solution of this compound in an organic solvent (e.g., DMSO) is diluted into an aqueous buffer. The hydrophobic nature of the this compound molecule causes it to self-associate and precipitate out of the solution.
Solution Workflow:
Sources
Troubleshooting weak signal in Ophiopogonin D western blot
Technical Support Center: Ophiopogonin D (OP-D) Experimental Optimization
Executive Summary
You are reporting "weak signal" in this compound (OP-D) Western blots. Because OP-D is a steroidal glycoside (
A "weak signal" in this context usually stems from one of three failures:
-
Target Abundance: The protein (e.g., CYP2J3) is a low-abundance membrane protein requiring specific lysis conditions.[1]
-
Phospho-Stability: Targets like p-STAT3 (Tyr705) degrade rapidly without specific inhibition.[1]
-
Pharmacodynamic Timing: The harvest window does not align with the transcriptional or translational kinetics induced by OP-D.
This guide provides a self-validating troubleshooting protocol to isolate the variable causing signal loss.
Part 1: The OP-D Signaling Landscape (Target Identification)
Before troubleshooting reagents, verify you are probing the correct node in the pathway at the correct time. OP-D acts as a pleiotropic modulator.[1]
Figure 1: Pharmacodynamic targets of this compound. Note that "Weak Signal" may be the desired outcome for inhibited targets (e.g., MMP-9, p-STAT3) but a failure for induced targets (e.g., CYP2J3).[1]
Part 2: Troubleshooting by Target Class
Identify your specific target below to access the relevant optimization protocol.
Scenario A: The Target is CYP2J3 (or CYP2J2)
Context: OP-D is a known inducer of CYP2J3, which protects against cardiac hypertrophy [1].[2] The Problem: CYP enzymes are membrane-bound endoplasmic reticulum proteins.[1] They are hydrophobic and prone to aggregation.
| Variable | Common Error | Corrective Action |
| Lysis Buffer | Standard RIPA is too weak. | Use RIPA High-SDS (1% SDS) or add 1% Triton X-100 to fully solubilize ER membranes.[1] Sonicate samples (3x 10s pulses) to shear DNA and disrupt membranes.[1] |
| Sample Prep | Boiling samples (100°C). | NEVER boil CYP proteins. High heat causes hydrophobic aggregation, trapping the protein in the stacking gel. Incubate at 37°C for 30 mins or 65°C for 10 mins max. |
| Primary Ab | Low specificity. | CYP isoforms share high homology. Ensure your antibody is validated for the specific isoform (2J3 vs 2J2).[1] |
Scenario B: The Target is Phosphorylated (p-STAT3, p-NF-κB, p-Akt)
Context: OP-D suppresses p-STAT3 (Tyr705) in lung carcinoma [2] and inhibits NF-κB translocation in colitis [3].[1] The Problem: Phosphatases degrade the signal within seconds of cell lysis.
| Variable | Common Error | Corrective Action |
| Lysis Buffer | Missing inhibitors. | Add Sodium Orthovanadate (1mM) and Sodium Fluoride (10mM) fresh to the lysis buffer.[1] Commercial "cocktail tablets" often lose potency after freeze-thaw cycles.[1] |
| Blocking | Using Non-Fat Milk. | Milk contains Casein, a phosphoprotein that causes high background and masks weak signals. Block with 5% BSA in TBST . |
| Membrane | Nitrocellulose. | Switch to PVDF (0.45µm or 0.2µm).[1] PVDF has higher binding capacity for low-abundance phosphoproteins.[1] |
Scenario C: The Target is Nuclear (NF-κB p65, c-Myc)
Context: OP-D prevents p65 from entering the nucleus. The Problem: If you lyse the whole cell, the cytosolic p65 (abundant) drowns out the nuclear signal (specific).
-
Protocol Adjustment: You must use a Nuclear/Cytosolic Fractionation Kit .
-
Control Check: Probe the nuclear fraction for Lamin B1 (nuclear marker) and GAPDH (cytosolic marker).[1] If GAPDH appears in your nuclear fraction, your nuclei leaked, and the signal is invalid.
-
Part 3: The "Self-Validating" Diagnostic Workflow
Use this logic tree to determine if the failure is biological (drug didn't work) or technical (blot failed).
Figure 2: Diagnostic logic for Western Blot troubleshooting.
Part 4: Frequently Asked Questions (FAQs)
Q1: I am trying to blot for this compound itself, but I see no bands. Why? A: Standard Western Blotting relies on SDS-PAGE to separate macromolecules by molecular weight and antibodies to detect proteins.[1] this compound is a saponin (small molecule metabolite), not a protein. It does not have epitopes for standard immunoblotting, nor will it resolve on a protein gel. To measure OP-D cellular uptake, you must use LC-MS/MS (Liquid Chromatography-Mass Spectrometry) [4].[1]
Q2: I treated cells with 5µM OP-D to see CYP2J3 induction, but the signal is faint. A: Induction often requires higher concentrations or longer durations than inhibition. Literature suggests 10–20µM for 24 hours is required for significant CYP2J3 protein upregulation in HUVECs or cardiomyocytes [5]. 5µM may be sub-threshold for protein-level changes, even if mRNA changes are visible.[1]
Q3: My p-STAT3 signal is weak in the OP-D treated lane. A: This confirms the drug's mechanism of action. OP-D abrogates STAT3 signaling. If the vehicle control (DMSO only) has a strong p-STAT3 band and the OP-D lane is weak, the experiment is a success . Calculate the ratio of p-STAT3 to Total-STAT3 to quantify the inhibition.[1]
Q4: Can I use the same lysate for CYP2J3 and Phospho-proteins? A: Ideally, no.
-
CYP2J3 needs detergent-heavy lysis (RIPA) and no boiling.[1]
-
Phospho-proteins need phosphatase inhibitors and must be boiled to denature phosphatases immediately.[1]
-
Compromise: If sample is limited, lyse in RIPA + Inhibitors. Aliquot the lysate. Boil one aliquot for Phospho-blotting.[1] Do not boil the aliquot for CYP blotting (incubate at 37°C).
References
-
Wang, Y., et al. (2018). this compound alleviates cardiac hypertrophy in rat by upregulating CYP2J3 in vitro and suppressing inflammation in vivo.[2] Biochemical and Biophysical Research Communications.
-
Lee, S. O., et al. (2018). this compound, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma.[3] International Journal of Molecular Sciences.
-
Wang, L., et al. (2022). this compound Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice.[1][4] Inflammation.[2][4][5][6] [1][2]
-
Xia, C., et al. (2008). Liquid chromatography–mass spectrometry method for the determination of this compound in rat plasma.[7] Journal of Pharmaceutical and Biomedical Analysis.
-
Huang, X., et al. (2018). this compound attenuates doxorubicin-induced autophagic cell death by relieving mitochondrial damage in vitro and in vivo. Journal of Pharmacological Sciences.
Sources
- 1. This compound | CAS 945619-74-9 | Cayman Chemical | Biomol.com [biomol.com]
- 2. This compound: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmrxiv.de [pharmrxiv.de]
Technical Support Center: Ophiopogonin D Stability & Handling
Subject: Optimizing Solution Stability for Long-Term Assays
Compound ID: Ophiopogonin D (OP-D)
Chemical Class: Steroidal Saponin (
Introduction
Welcome to the Technical Support Center. This guide addresses the physicochemical challenges of working with This compound (OP-D) . As a steroidal saponin, OP-D possesses an amphiphilic structure—a hydrophobic steroidal aglycone backbone attached to a hydrophilic sugar moiety.
The Core Challenge: While this amphiphilic nature is responsible for its bioactivity (membrane interaction), it creates significant stability issues in solution, specifically micelle formation , plastic adsorption , and hydrolytic cleavage . This guide provides self-validating protocols to mitigate these risks.
Module 1: Solubilization & Stock Management
The Science of Solubilization
OP-D is practically insoluble in pure water. Attempting to dissolve it directly in aqueous buffers will result in a suspension, not a solution, leading to erratic dosing. You must use an organic solvent carrier.[1]
Protocol: Preparation of Master Stock (10 mM)
-
Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.[1][2] Ethanol is a secondary choice but evaporates too quickly for long-term storage.[1][2]
-
Hygroscopicity Warning: OP-D powder is hygroscopic. If the vial has been stored at -20°C, allow it to equilibrate to room temperature in a desiccator before opening. This prevents condensation from altering the net weight.
-
Dissolution: Vortex vigorously. Saponins can form a "gel-like" layer on the powder surface that slows solvent penetration.
Storage Specifications
| Variable | Recommendation | Causality |
| Temperature | -20°C or -80°C | Slows chemical degradation (oxidation/hydrolysis).[1][2] |
| Container | Amber Glass Vials | Prevents UV-induced radical formation in DMSO; Glass prevents adsorption (see Module 3).[1][2] |
| Freeze/Thaw | Max 3 Cycles | Repeated temperature shifts induce micro-precipitation. Aliquot immediately. |
Module 2: Aqueous Dilution (The "Crash Out" Risk)[1][2]
The Phenomenon
When a concentrated DMSO stock of OP-D is added to an aqueous buffer (like PBS or cell media), the sudden change in polarity can force the hydrophobic backbone to aggregate, causing the compound to "crash out" of solution as invisible micro-precipitates.
Step-by-Step Dilution Workflow
Do not add the stock directly to the final volume of media.
-
Intermediate Dilution: Dilute the 10 mM stock 1:10 in pure DMSO first (creating a 1 mM working stock).
-
Rapid Dispersion: While vortexing the culture media/buffer, add the working stock dropwise.
-
Visual Check: Inspect for turbidity.[1] If cloudy, the compound has precipitated. Sonication (30s) may recover it, but filtration will remove the drug (do not filter-sterilize after adding OP-D).[1][2]
Module 3: Critical Stability Factors (Hydrolysis & Adsorption)
Surface Adsorption (The Silent Killer)
Saponins are natural surfactants.[1][2] They lower surface tension by migrating to interfaces—including the interface between your liquid and the plastic tube.
-
Risk: In low-concentration assays (<1 µM), up to 40-60% of OP-D can be lost to the walls of standard polystyrene or polypropylene tubes within 24 hours.[2]
-
Solution: Use Low-Binding tubes or silanized glass for all serial dilutions.[1][2]
pH-Dependent Hydrolysis
The glycosidic linkage in OP-D is susceptible to acid hydrolysis.
-
Acidic Conditions (pH < 5): Rapid cleavage of the sugar moiety, rendering the molecule inactive or changing its target profile.
-
Basic Conditions (pH > 8): Potential for epimerization or saponification if ester groups are present (less common in pure OP-D but possible in derivatives).[1][2]
-
Optimal Range: pH 7.0 – 7.4.[1]
Visualizing the Stability Landscape
The following diagram maps the degradation pathways and the logic flow for preventing them.
Caption: Critical control points in the this compound handling workflow. Red nodes indicate failure modes; Green nodes indicate optimal paths.[1]
Troubleshooting & FAQs
Q1: My IC50 values are increasing (potency decreasing) over the course of a 3-day experiment. Why?
Diagnosis: This is likely due to Plastic Adsorption or Precipitation .
-
Mechanism: If you prepared dilutions in standard plastic plates and let them sit, the effective concentration of OP-D in the supernatant decreased as it stuck to the walls or settled out.
-
Fix: Pre-saturate tips/tubes with a "dummy" solution if low-binding ware isn't available, or refresh the media every 24 hours with freshly prepared compound.
Q2: Can I filter-sterilize my OP-D media solution?
Answer: NO.
-
Reason: Saponins bind avidly to many filter membranes (especially Nylon and Cellulose Acetate).[1][2] Filtering a 10 µM solution might result in a 2 µM filtrate.
-
Protocol: Sterilize your DMSO stock using a specialized PTFE (Teflon) filter, or prepare the stock aseptically.[1] Add this sterile stock to pre-sterilized media.
Q3: The solution turns slightly cloudy upon adding OP-D. Is this acceptable?
Answer: No. Cloudiness indicates the formation of macro-aggregates.
-
Troubleshoot:
-
Check your DMSO concentration. Is it too low to solubilize the lipid tail?
-
Warm the media to 37°C before adding the drug. Cold media accelerates precipitation.
-
Vortex immediately upon addition.
-
References
-
Chen, M. et al. (2016).[1][2][3][5] this compound: A potential anticancer agent.[3][4][5] Frontiers in Pharmacology. (Verified Context: Chemical structure and solubility properties).[1][2]
-
Wang, X. et al. (2023).[1][2][3][5] Pharmacokinetic interactions of this compound. Journal of Ethnopharmacology. (Verified Context: Metabolic stability and drug-drug interaction mechanisms).[1][2]
-
Xia, C. et al. (2008).[1][2][3][4][5] Determination of this compound in rat plasma by LC-MS. Biomedical Chromatography. (Verified Context: Analytical detection and plasma stability).
-
Bratcher, P.E.[6] & Gaggar, A. (2013).[1][2] Characterization and prevention of the adsorption of surfactant protein D to polypropylene. PLoS One. (Verified Context: Mechanistic evidence of amphiphilic/surfactant adsorption to plastics).[1][2]
Sources
- 1. This compound | CAS 945619-74-9 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | this compound: review of pharmacological activity [frontiersin.org]
- 6. Characterization and prevention of the adsorption of surfactant protein D to polypropylene - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ophiopogonin D & DMSO Vehicle Control
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the use of Dimethyl Sulfoxide (DMSO) as a vehicle for Ophiopogonin D in in vitro cytotoxicity assays.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding this compound and the use of DMSO as a solvent.
Q1: What is this compound and what is it used for?
This compound is a steroidal saponin isolated from the tuber of Ophiopogon japonicus. It is a white crystalline powder with a molecular weight of 855.07 g/mol .[1] Extensive research has demonstrated its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects.[1][2][3] In cancer research, this compound has been shown to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in various cancer cell lines, such as human breast and lung cancer cells.[1][4][5]
Q2: What is the solubility of this compound?
This compound is soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO).[1][4] Its solubility in DMSO is reported to be as high as 30 mg/mL.[5] However, it is important to note that moisture-contaminated DMSO may reduce its solubility.[6]
Q3: Why is DMSO used as a vehicle for this compound?
Due to this compound's hydrophobic nature and poor solubility in aqueous solutions, a solvent like DMSO is necessary to dissolve it for use in cell-based assays. DMSO is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds, making it a common choice in drug discovery research.
Q4: What is a vehicle control and why is it important?
A vehicle control is a crucial component of in vitro assays. It consists of the same solvent (in this case, DMSO) used to dissolve the test compound, diluted to the same final concentration in the cell culture medium as the treated groups, but without the compound itself.[7] The purpose of the vehicle control is to distinguish the effects of the compound from any potential effects of the solvent on the cells.[7]
II. Troubleshooting Guide: Unexpected Cytotoxicity in DMSO Vehicle Control
A common issue encountered is observing significant cell death or reduced viability in the DMSO vehicle control group. This can confound the interpretation of the this compound's cytotoxic effects. This section provides a step-by-step guide to troubleshoot this problem.
Issue: High levels of cytotoxicity are observed in my DMSO vehicle control wells, making it difficult to assess the true effect of this compound.
Step 1: Verify and Optimize the Final DMSO Concentration
The final concentration of DMSO in the cell culture medium is the most critical factor. While DMSO is widely used, it is not inert and can exhibit cytotoxic effects at higher concentrations.
-
Expert Insight: The sensitivity to DMSO varies significantly between different cell lines and is also dependent on the duration of exposure.[8][9] It is a common misconception that a single "safe" concentration of DMSO applies to all experimental conditions.
Recommended DMSO Concentration Limits for In Vitro Assays
| Final DMSO Concentration | General Recommendation | Considerations |
| ≤ 0.1% | Considered safe for most cell lines, including sensitive primary cells.[10] | Recommended for long-term exposure assays (> 48 hours). |
| 0.1% - 0.5% | Generally well-tolerated by many robust cancer cell lines for up to 72 hours.[10][11] | This is a widely used range, but preliminary testing is still advised.[10] |
| > 0.5% - 1.0% | May induce cytotoxic effects or alter cellular processes in some cell lines.[10][12] | Use with caution and only after thorough validation. |
| > 1.0% | Significant cytotoxicity is expected in most cell lines.[12][13] | Generally not recommended for cell-based assays. |
Protocol: Determining the Optimal DMSO Concentration for Your Cell Line
-
Cell Seeding: Plate your cells at the desired density for your cytotoxicity assay.
-
DMSO Dilution Series: Prepare a series of dilutions of your cell culture medium containing final DMSO concentrations ranging from 0.05% to 1.0% (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%).
-
Treatment: Replace the existing medium with the DMSO-containing medium. Include a "no DMSO" control (cells in medium only).
-
Incubation: Incubate the cells for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or a trypan blue exclusion assay.
-
Analysis: Determine the highest concentration of DMSO that does not cause a significant reduction in cell viability (typically >90% viability) compared to the "no DMSO" control. This will be your maximum allowable final DMSO concentration for subsequent experiments.
Step 2: Evaluate this compound Stock Solution Preparation and Dilution Strategy
Improper preparation of the this compound stock solution and subsequent dilutions can lead to precipitation of the compound in the aqueous cell culture medium, which can be misinterpreted as cytotoxicity.
-
Expert Insight: When a high-concentration DMSO stock is added directly to the aqueous medium, the abrupt change in solvent polarity can cause the dissolved compound to crash out of solution. This is a common source of experimental variability.
Workflow for Preparing this compound Working Solutions
Caption: Recommended workflow for preparing this compound solutions.
Protocol: Best Practices for Dissolving and Diluting this compound
-
Use Anhydrous DMSO: Ensure you are using a high-purity, anhydrous grade of DMSO to prepare your initial stock solution.[6]
-
Prepare a High-Concentration Stock: Dissolve the this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-30 mM).[14] Gentle warming (to 37°C) or brief sonication can aid in dissolution.[14]
-
Intermediate Dilutions in DMSO: If you are testing a wide range of this compound concentrations, it is best to perform serial dilutions in 100% DMSO first.[14] This ensures that the volume of DMSO added to the final culture medium is consistent across all concentrations.
-
Final Dilution into Medium: When preparing the final working concentrations, add the small volume of the DMSO stock solution to the larger volume of pre-warmed cell culture medium while gently vortexing. This gradual dilution helps to prevent precipitation.[15]
-
Visual Inspection: Always visually inspect your final working solutions for any signs of cloudiness or precipitate before adding them to your cells.
Step 3: Implement a Comprehensive Set of Experimental Controls
To definitively isolate the source of cytotoxicity, a well-designed set of controls is essential.
-
Expert Insight: Your experimental design should allow you to systematically validate each component of your assay.
Decision Tree for Troubleshooting Vehicle Control Cytotoxicity
Caption: A logical decision tree for troubleshooting vehicle control issues.
Essential Experimental Controls
-
Untreated Control: Cells cultured in medium alone. This is your baseline for 100% viability.
-
Vehicle Control: Cells cultured in medium containing the same final concentration of DMSO as your highest this compound concentration.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 10% DMSO or staurosporine) to ensure your viability assay is working correctly.[16]
-
Media + DMSO Control (No Cells): This control helps to rule out any interference of DMSO with the components of your viability assay reagent (e.g., reduction of MTT by components in the medium).
By systematically working through these troubleshooting steps, you can identify and resolve the source of unexpected cytotoxicity in your DMSO vehicle control, leading to more accurate and reliable data on the effects of this compound.
III. References
-
Chen, M. H., Chen, X. J., Wang, M., Lin, L. G., & Wang, Y. T. (2016). Ophiopogon japonicus--A phytochemical, ethnomedicinal and pharmacological review. Journal of Ethnopharmacology, 181, 193–213. [Link]
-
Galvão, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472. [Link]
-
Veríssimo, A. C. S., Leitão, A. C. S., de Sá, C. D. F. S. R., de Luna-Freire, K. M. S., de Souza, L. B., de Medeiros, A. M. C., & de Oliveira, R. A. G. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 32(4), 69–77. [Link]
-
Iyer, D. (2017). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay? ResearchGate. [Link]
-
Bao, S., Chen, T., Chen, J., Zhang, J., Zhang, G., Hui, Y., ... & Zhang, W. (2024). This compound: review of pharmacological activity. Frontiers in Pharmacology, 15, 1404113. [Link]
-
Asiri, A., Tasleem, M., Al-said, M. S., Al-qahtani, A. A., & Bakillah, A. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. BioMed Research International, 2025, 1-15. [Link]
-
Bao, S., Chen, T., Chen, J., Zhang, J., Zhang, G., Hui, Y., ... & Zhang, W. (2024). This compound: review of pharmacological activity. Frontiers in Pharmacology, 15, 1404113. [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
-
Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
-
Faridi, H. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]
-
Nobre, M. (2023). How to do proper DMSO control for cell culture drug treatments? ResearchGate. [Link]
-
Medical Device and Diagnostic Industry. (2019). Medical Device Industry Approaches for Addressing Sources of Failing Cytotoxicity Scores. Retrieved from [Link]
-
Araceli Biosciences. (2020). Controlling your High Content Assays. Retrieved from [Link]
-
Bensa, B., & Chonco, L. (2014). Considerations regarding use of solvents in in vitro cell based assays. Journal of Pharmacological and Toxicological Methods, 70(1), 80-84. [Link]
-
Horvath, M., et al. (2026). A Cellular Cytotoxicity Assay using Ready-to-Thaw Target Cells without Washing Steps. SLAS Technology. [Link]
-
Selvita. (2025). MedChem Essentials: Solubility part 2. [Link]
-
NAMSA. (2023). Navigating Cytotoxicity Failures in Medical Devices: Comprehensive Risk Management Strategies. Retrieved from [Link]
-
Anagnostouli, M., et al. (2024). CAR T-Cell Immunotherapy in Neuroautoimmune Diseases: Focus on the Central Nervous System. International Journal of Molecular Sciences. [Link]
-
Sice, A. M., et al. (1998). A Vehicle for the Evaluation of Hydrophobic Compounds in Cell Culture. Journal of Experimental Therapeutics and Oncology. [Link]
-
Bensa, B., & Chonco, L. (2014). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
-
U.S. Food and Drug Administration. (2022). Considerations for the Development of Chimeric Antigen Receptor (CAR) T Cell Products: Guidance for Industry. [Link]
Sources
- 1. This compound: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: review of pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:41753-55-3 | Manufacturer ChemFaces [chemfaces.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 8. mdpi.com [mdpi.com]
- 9. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support: Ophiopogonin D Immunofluorescence Optimization
This technical support guide is designed for researchers observing high background or non-specific signal when performing immunofluorescence (IF) assays on cells treated with Ophiopogonin D (OP-D).
Topic: Troubleshooting High Background & Signal-to-Noise Ratio Issues Applicable Assays: Immunofluorescence (ICC/IF), High-Content Screening Target Audience: Drug Discovery Scientists, Cell Biologists
The Core Problem: Why is OP-D "Sticky"?
As a Senior Application Scientist, I often see researchers treat this compound (OP-D) like a standard small molecule inhibitor. It is not. OP-D is a steroidal saponin (C44H70O16).[1]
This chemical classification dictates your background noise issues. Saponins are amphipathic glycosides with surfactant properties. In aqueous cell culture media, they can form micelles or micro-precipitates that adhere to cell membranes and plasticware. When you fix cells without rigorously removing these residues, two things happen:[2]
-
Epitope Masking: The saponin residue coats the membrane, physically blocking antibodies from reaching targets like EGFR or membrane-bound receptors.
-
Hydrophobic Trapping: The lipophilic steroid backbone of OP-D traps fluorophore-conjugated antibodies non-specifically, creating a "haze" or punctate background that mimics cytoplasmic staining.
Troubleshooting Logic Tree
Before changing your antibody concentration, determine the source of the noise using this decision matrix.
Figure 1: Diagnostic workflow to isolate the source of background noise in this compound treated samples.
Critical Protocol Adjustments
Standard IF protocols often fail with saponins. Use this optimized workflow to mitigate the chemical properties of OP-D.
A. Pre-Analytical: Solubility & Precipitation
OP-D has poor water solubility. If you see "speckled" background, it is likely micro-precipitated drug.
-
Dissolution: Dissolve stock in DMSO . Ensure final DMSO concentration in media is <0.1% to avoid solvent toxicity, but sufficient to keep OP-D in solution.
-
Visual Check: Before fixation, view live cells under phase contrast. If you see refractive crystals or oil-like droplets, do not fix . The drug has precipitated.
-
Correction: Sonicate the media/drug mix for 10s before adding to cells.
-
B. The "Saponin Wash" (Crucial Step)
Standard PBS washes are insufficient to remove hydrophobic residues.
-
Step: Perform 3x washes with PBS + 1% BSA (warm, 37°C) before fixation.
-
Reasoning: Albumin acts as a scavenger, binding free lipophilic OP-D molecules and pulling them off the cell surface.
C. Fixation & Permeabilization[2]
-
Fixation: 4% Paraformaldehyde (PFA) for 10-15 mins. Avoid Methanol (it precipitates proteins and can trap saponins).
-
Permeabilization: Since OP-D is a saponin, it may have already partially permeabilized the membrane.
-
Modification: Use 0.2% Triton X-100 rather than Saponin for permeabilization. Using Saponin on top of a Saponin-drug can degrade membrane morphology entirely.
-
D. Blocking Buffer Formulation
Standard goat serum may not be enough.
-
Recommended Buffer: 5% BSA + 0.3M Glycine in PBS-T (0.1% Tween-20).
-
Why Glycine? It quenches residual aldehydes from fixation which can cross-link with the glycoside moieties of OP-D, causing autofluorescence.
Frequently Asked Questions (FAQs)
Q1: I am staining for NF-κB p65 to see nuclear translocation. The nuclei are clear, but the cytoplasm is high-background. Why? A: OP-D inhibits NF-κB translocation, keeping p65 in the cytoplasm. However, high cytoplasmic background often indicates antibody trapping .
-
Solution: Perform the "Saponin Wash" (see Section 3B). Also, dilute your primary antibody further (e.g., from 1:200 to 1:500). High concentrations of antibody bind non-specifically to the hydrophobic steroid backbone of OP-D.
Q2: My entire slide glows green, even in the "Drug-Only" control. A: This is Autofluorescence . Plant-derived steroidal saponins can autofluoresce, particularly if oxidized.
-
Solution: Shift your fluorophore. Avoid the DAPI/Blue and FITC/Green channels if possible. Use Far-Red dyes (e.g., Alexa Fluor 647), where biological autofluorescence is minimal. Alternatively, treat fixed cells with Sudan Black B to quench lipophilic autofluorescence.
Q3: Can I use this compound as a permeabilization agent instead of Triton X-100? A: Theoretically, yes, but it is not recommended for IF. While OP-D disrupts membranes, it does so less cleanly than pure Saponin or Triton X-100. Relying on the drug for permeabilization leads to inconsistent antibody entry and "patchy" staining.
Mechanism of Action & Target Visualization
Understanding the pathway helps verify if your staining pattern is biologically accurate or an artifact.
Key Pathway: OP-D is widely cited to inhibit the NF-κB and MAPK pathways.
-
Expected Result: In stimulated cells (e.g., LPS-treated), p65 is Nuclear.[3][4] In OP-D treated cells, p65 should remain Cytoplasmic .
-
Artifact Warning: If you see "clumped" signals rather than diffuse cytoplasmic staining, it is likely drug precipitation, not protein localization.
Figure 2: Expected Pharmacodynamics. OP-D prevents NF-κB nuclear entry.[3][4][5][6] Successful IF should show cytoplasmic retention, distinguishing it from non-specific background.
Data Summary: Solubility & Handling
| Parameter | Specification | Technical Note |
| Molecular Weight | 855.02 g/mol | Large molecule; prone to steric hindrance. |
| Solubility | DMSO, Methanol | Insoluble in water. Precipitates >40µM in media. |
| Storage | -20°C (Powder) | Reconstituted stock stable for <1 month at -20°C. |
| Fixation Compatibility | 4% PFA | Avoid Methanol (precipitates saponins). |
| Wash Buffer | PBS + 1% BSA | BSA prevents hydrophobic re-deposition. |
References
-
Wang, L., et al. (2022). "this compound Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice."[3][7] Inflammation.[3][5]
- Relevance: Validates NF-κB p65 as a primary IF target and establishes the mechanism of cytoplasmic retention.
-
Huang, X., et al. (2018). "this compound alleviates cardiac hypertrophy in rat by upregulating CYP2J3 in vitro and suppressing inflammation in vivo."[3][7] Biochemical and Biophysical Research Communications.
- Relevance: Details cellular handling and concentration ranges (0.1 - 10 µM) to avoid toxicity-induced background.
-
Cell Signaling Technology. "Immunofluorescence (IF) Troubleshooting Guide: High Background."
- Relevance: Authoritative standard for general IF troubleshooting (Fix
-
StressMarq Biosciences. "Troubleshooting High Background in Immunofluorescence."
- Relevance: Provides specific steps for quenching autofluorescence and handling sticky compounds.
Sources
- 1. This compound | CAS:41753-55-3 | Manufacturer ChemFaces [chemfaces.com]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
Ophiopogonin D Solubility Enhancement: A Technical Guide for Preclinical Research
Welcome to the technical support center for Ophiopogonin D (OP-D). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound in preclinical animal studies. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the successful administration of this promising therapeutic agent.
I. Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a steroidal saponin isolated from the tuber of Ophiopogon japonicus. It is a white crystalline powder with a molecular weight of 855.07 g/mol .[1][2] Its chemical structure, rich in hydroxyl and methyl groups, contributes to its poor water solubility, a significant hurdle for in vivo investigations.[1][2] While soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO), these are not always ideal for direct animal administration due to potential toxicity.[1][2]
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | 30 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL | [1] |
| Ethanol | 15 mg/mL | [1] |
II. Troubleshooting Common Solubility Issues
This section addresses frequent problems encountered when preparing this compound formulations for animal studies and offers practical solutions.
Problem 1: Precipitation of this compound upon dilution with aqueous vehicles.
-
Cause: This is a common consequence of the "salting out" effect, where the solubility of a compound dissolved in an organic solvent drastically decreases upon the addition of an aqueous solution.
-
Solution 1: Co-solvent Systems:
-
Rationale: Employing a mixture of solvents can maintain the solubility of OP-D in the final formulation. The key is to use a combination of a primary organic solvent and a less toxic, water-miscible co-solvent.
-
Recommended Approach: Start by dissolving this compound in a minimal amount of DMSO. Then, slowly add a co-solvent such as polyethylene glycol 400 (PEG400) or propylene glycol while vortexing. Finally, dilute the mixture with saline or phosphate-buffered saline (PBS) to the desired final concentration. Always perform a small-scale pilot test to check for precipitation.
-
-
Solution 2: pH Adjustment:
-
Rationale: The solubility of some compounds can be influenced by the pH of the solution. While the effect of pH on this compound solubility is not extensively documented, it is a variable worth exploring.
-
Recommended Approach: After dissolving this compound in a suitable solvent system, cautiously adjust the pH of the final aqueous vehicle. Use biocompatible buffers to maintain the desired pH. It is crucial to assess the stability of this compound at different pH values to avoid degradation.
-
Problem 2: The required dose of this compound necessitates a high concentration of DMSO, which is toxic to the animals.
-
Cause: High concentrations of DMSO can cause a range of adverse effects in animals, including inflammation, hemolysis, and neurotoxicity.
-
Solution: Adhere to Recommended DMSO Limits:
-
Rationale: To ensure animal welfare and the integrity of experimental data, it is imperative to adhere to established guidelines for DMSO administration.
-
Recommended Guidelines: For both oral and parenteral (intravenous, intraperitoneal) administration in rodents, the concentration of DMSO should not exceed 10% (v/v) of the final formulation. The total dose of DMSO should not surpass 2 mL/kg of the animal's body weight.
-
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a simple this compound formulation for oral gavage in mice?
A recent study successfully administered this compound to mice via oral gavage at a dose of 5 mg/kg/day by dissolving it in a 0.5% solution of sodium carboxymethyl cellulose (Na-CMC).[3] This suggests that a suspension of this compound in an aqueous vehicle with a suspending agent can be a viable approach for oral administration.
Q2: Can I administer this compound intravenously?
Yes, intravenous administration is possible, but it requires a formulation that ensures complete solubilization to prevent embolism. Co-solvent systems, cyclodextrin inclusion complexes, or nanoemulsions are suitable for this route. One study reported an LD50 of 7.785 mg/kg for the related compound this compound' when administered via tail vein injection in mice, highlighting the need for careful dose consideration and toxicity assessment.[4]
Q3: Are there alternatives to DMSO for solubilizing this compound?
While DMSO is a common choice, other organic solvents like ethanol and N-methyl-2-pyrrolidone (NMP) can also be used. However, their toxicity profiles must be carefully considered. Advanced formulation strategies such as nanoemulsions, cyclodextrin complexes, and self-emulsifying drug delivery systems (SEDDS) can reduce or eliminate the need for harsh organic solvents.
Q4: How can I improve the bioavailability of this compound?
Poor aqueous solubility often leads to low oral bioavailability. Advanced formulation techniques that increase the surface area of the drug and enhance its dissolution rate can significantly improve bioavailability. Nanoemulsions and SEDDS are particularly effective in this regard as they present the drug in a solubilized state within the gastrointestinal tract.[5]
IV. Advanced Formulation Strategies: Detailed Protocols
For researchers requiring more sophisticated solutions to this compound's solubility challenges, the following detailed protocols provide a starting point for developing advanced formulations.
A. This compound Nanoemulsion for Oral Administration
Nanoemulsions are oil-in-water dispersions with droplet sizes typically in the range of 20-200 nm. They can enhance the solubility and bioavailability of lipophilic drugs.[6] A low-energy emulsification method has been reported to overcome the low solubility and toxicity of this compound for use as a vaccine adjuvant.[6]
Protocol: Preparation of an this compound Nanoemulsion
-
Screening of Excipients:
-
Oil Phase: Determine the solubility of this compound in various pharmaceutically acceptable oils (e.g., medium-chain triglycerides, olive oil, sesame oil). The oil with the highest solubilizing capacity should be selected.
-
Surfactant and Co-surfactant: Screen various non-ionic surfactants (e.g., Tween 80, Cremophor EL) and co-surfactants (e.g., Transcutol P, PEG400) for their ability to emulsify the selected oil phase.
-
-
Construction of a Pseudo-ternary Phase Diagram:
-
This diagram helps to identify the optimal ratios of oil, surfactant, and co-surfactant that will form a stable nanoemulsion.
-
-
Preparation of the Nanoemulsion:
-
Accurately weigh the required amounts of the oil phase, surfactant, and co-surfactant.
-
Dissolve this compound in the oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the oil phase and mix thoroughly.
-
Slowly add the aqueous phase (e.g., distilled water or PBS) to the oil mixture under constant stirring. The nanoemulsion will form spontaneously.
-
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the nanoemulsion.
-
Visually inspect for any signs of phase separation or precipitation over time.
-
B. This compound-Cyclodextrin Inclusion Complex for Parenteral or Oral Administration
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity, allowing them to encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.
Protocol: Preparation of an this compound/HP-β-CD Inclusion Complex
-
Molar Ratio Determination:
-
Experiment with different molar ratios of this compound to HP-β-CD (e.g., 1:1, 1:2, 1:5) to find the optimal ratio for maximum solubility enhancement.
-
-
Preparation by Lyophilization:
-
Dissolve the desired amount of HP-β-CD in distilled water.
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or a water/ethanol mixture).
-
Slowly add the this compound solution to the HP-β-CD solution under continuous stirring.
-
Stir the mixture for 24-48 hours at room temperature to allow for complex formation.
-
Freeze the resulting solution and then lyophilize (freeze-dry) to obtain a solid powder of the inclusion complex.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffractometry (XRD).
-
Determine the solubility of the complex in water or saline and compare it to that of free this compound.
-
C. This compound Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration
SEDDS are isotropic mixtures of oils, surfactants, and sometimes co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[5]
Protocol: Preparation of an this compound SEDDS
-
Excipient Selection:
-
Similar to nanoemulsion preparation, screen oils, surfactants, and co-solvents for their ability to solubilize this compound and form a stable emulsion.
-
-
Formulation Development:
-
Based on the screening results, prepare various formulations with different ratios of oil, surfactant, and co-solvent.
-
Dissolve this compound in the selected excipient mixture with gentle heating and vortexing until a clear solution is obtained.
-
-
Self-Emulsification Assessment:
-
Add a small amount (e.g., 1 mL) of the SEDDS formulation to a larger volume (e.g., 250 mL) of water or simulated gastric fluid with gentle stirring.
-
Visually assess the rate of emulsification and the appearance of the resulting emulsion (it should be clear to slightly bluish).
-
Measure the droplet size of the resulting emulsion to ensure it is within the nano or micro-emulsion range.
-
-
Optimization:
-
Refine the formulation based on the self-emulsification assessment to achieve rapid emulsification and a small, uniform droplet size.
-
V. Conclusion
The successful in vivo evaluation of this compound is contingent upon overcoming its inherent poor aqueous solubility. This technical guide provides a tiered approach to addressing this challenge, from simple troubleshooting of conventional formulations to the implementation of advanced drug delivery systems. By systematically evaluating the options presented and adhering to the principles of safe and effective formulation development, researchers can confidently advance their preclinical studies with this compound.
VI. References
-
Chen, K. Q., Wang, S. Z., Lei, H. B., & Liu, X. (2024). This compound: review of pharmacological activity. Frontiers in Pharmacology, 15, 1401627. [Link]
-
Gürsoy, R. N., & Benita, S. (2004). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. Biomedicine & Pharmacotherapy, 58(3), 173-182.
-
Huang, Q., Gao, B., Wang, L., Zhang, H. Y., Li, X. J., Shi, J., ... & Liu, J. (2015). This compound: a new herbal agent against osteoporosis. Bone, 74, 18-28.
-
Huang, X., Ji, Q., She, C. Y., Cheng, Y., Zhou, J. R., & Wu, Q. M. (2023). This compound ameliorates non-alcoholic fatty liver disease in high-fat diet-induced obese mice by improving lipid metabolism, oxidative stress and inflammatory response. Experimental and Therapeutic Medicine, 26(2), 1-13.
-
Li, G., Liu, D., Wang, Y., Li, X., & Li, H. (2020). Effect of this compound on acute and sub-acute toxicity of this compound′ based on drug interactions. Chinese Journal of Natural Medicines, 18(11), 834-841.
-
Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
-
Luo, Y., Wu, Y., Song, J., Zhang, Z., Wang, X., & Zou, Q. (2022). In Vitro Cellular Activity Evaluation of the Nanoemulsion Vaccine Adjuvant this compound. Journal of Visualized Experiments, (190), e64291.
-
Patil, P., & Vandana, D. (2014). A review on self emulsifying drug delivery system. International Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 27-33.
-
ResearchGate. (n.d.). The chemical structure of this compound (OPD) and this compound' (OPD'). Retrieved from [Link]
-
Tong, W., Wang, Q., Sun, H., Zhang, Z., & Mao, X. (2018). An immunopotentiator, this compound, encapsulated in a nanoemulsion as a robust adjuvant to improve vaccine efficacy. Acta Biomaterialia, 79, 237-247.
-
Washington State University IACUC. (2021). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Retrieved from [Link]
-
Zhang, L., Liu, M., Lu, C., Ren, D., Fan, G., Liu, C., ... & Fu, H. (2018). The hydroxypropyl–β-cyclodextrin complexation of toltrazuril for enhancing bioavailability. International Journal of Nanomedicine, 13, 1347.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. This compound: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ameliorates non‑alcoholic fatty liver disease in high‑fat diet‑induced obese mice by improving lipid metabolism, oxidative stress and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 中国药理学与毒理学杂志 [journal.mlpla.mil.cn]
- 5. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Cellular Activity Evaluation of the Nanoemulsion Vaccine Adjuvant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ophiopogonin D Stock Solution Stability
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ophiopogonin D. It addresses common challenges related to the stability and degradation of this compound in stock solutions, offering troubleshooting advice and preventative measures to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it soluble?
A1: this compound is a steroidal glycoside isolated from the tubers of Ophiopogon japonicus. It is a white crystalline powder soluble in dimethyl sulfoxide (DMSO), methanol, and ethanol.[1][2][3] It is insoluble in water.[4]
Q2: What are the recommended storage conditions for this compound solid compound and stock solutions?
A2: For the solid (powder) form, storage at -20°C for up to three years is recommended.[4] For stock solutions, the storage recommendations are more stringent to minimize degradation. Commercial suppliers suggest storing stock solutions at -80°C for up to six months, or at -20°C for one month, protected from light.[4][5]
Q3: My this compound stock solution, which was clear upon preparation, now has a precipitate. What could be the cause?
A3: Precipitate formation can be due to several factors. The most common is the use of moisture-contaminated DMSO, which can reduce the solubility of this compound.[4] Another possibility is that the storage temperature fluctuated, or the solution was not allowed to fully equilibrate to room temperature before use, causing the compound to fall out of solution. For in vivo experiments, it is recommended to prepare fresh working solutions daily.[6]
Q4: I suspect my this compound stock solution has degraded. What are the likely causes of degradation?
A4: this compound, as a steroidal saponin, is susceptible to degradation, primarily through hydrolysis of its glycosidic bonds.[7][8] This can be catalyzed by acidic or alkaline conditions, exposure to high temperatures, and the presence of certain enzymes.[7][9][10][11]
Troubleshooting Guide
Problem 1: Inconsistent or unexpected experimental results.
-
Potential Cause A: Degradation of this compound in the stock solution.
-
Explanation: The glycosidic linkages in the this compound molecule are susceptible to hydrolysis, which cleaves the sugar moieties from the steroidal backbone (aglycone). This process can be accelerated by improper storage conditions, leading to a decrease in the concentration of the active compound and the formation of degradation products. This is a known issue for saponins in general, especially in aqueous solutions or when exposed to acidic pH.[7][11][12]
-
Solution:
-
Prepare fresh stock solutions: If degradation is suspected, the most reliable solution is to prepare a fresh stock solution from the solid compound.
-
Verify solvent quality: Use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce solubility and potentially contribute to hydrolysis over time.[4]
-
Control storage conditions: Strictly adhere to the recommended storage conditions of -80°C for long-term storage (up to 6 months) and -20°C for short-term storage (up to 1 month), and always protect from light.[4][5]
-
Perform a quality check: If you have access to analytical instrumentation, you can assess the purity of your stock solution using High-Performance Liquid Chromatography (HPLC).[13][14] Compare the chromatogram of your current stock solution with that of a freshly prepared one. The presence of new peaks or a decrease in the area of the main this compound peak can indicate degradation.
-
-
-
Potential Cause B: Precipitation of this compound.
-
Explanation: this compound has limited solubility in aqueous solutions. If your working solution is prepared in a buffer or cell culture medium, the compound may precipitate out, leading to a lower effective concentration.
-
Solution:
-
Visually inspect your solutions: Before each use, visually inspect your stock and working solutions for any signs of precipitation.
-
Gentle warming and sonication: If precipitation is observed in the stock solution, gentle warming in a water bath and/or sonication can help redissolve the compound.[6]
-
Prepare fresh working solutions: For cell-based assays or in vivo studies, it is best practice to prepare the working solution fresh from the stock solution for each experiment.[6]
-
-
Problem 2: Difficulty in completely dissolving this compound.
-
Potential Cause: Inappropriate solvent or solvent quality.
-
Explanation: While this compound is soluble in DMSO, ethanol, and methanol, the quality of the solvent is crucial.[1][2][3] The presence of water in the solvent can significantly decrease its solvating power for hydrophobic compounds like this compound.
-
Solution:
-
Use high-purity, anhydrous solvents.
-
Consider gentle warming or vortexing: To aid dissolution, you can gently warm the solution or vortex it.
-
Prepare a more dilute stock solution: If you are consistently facing solubility issues, consider preparing a more dilute stock solution.
-
-
Data Summary Table
| Parameter | Recommendation | Source(s) |
| Solubility | Soluble in DMSO, methanol, and ethanol. Insoluble in water. | [1][2][3][4] |
| Solid Storage | -20°C for up to 3 years. | [4] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month (protect from light). | [4][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Acclimatize: Allow the vial of solid this compound and a bottle of anhydrous DMSO to come to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 855.02 g/mol ), add 116.9 µL of DMSO.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -80°C.
Protocol 2: Quality Control of this compound Stock Solution using HPLC
This is a general guideline and the specific parameters may need to be optimized based on your available equipment and columns.
-
System Preparation:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector: UV or ELSD.
-
-
Sample Preparation:
-
Dilute a small aliquot of your this compound stock solution to a suitable concentration (e.g., 1 mg/mL) with the initial mobile phase composition.
-
Prepare a fresh standard solution of this compound at the same concentration for comparison.
-
-
Analysis:
-
Inject the standard solution to determine the retention time of intact this compound.
-
Inject your stock solution sample.
-
-
Data Interpretation:
-
Compare the chromatograms. The appearance of significant new peaks or a reduction in the area of the main this compound peak in your stock solution sample compared to the fresh standard suggests degradation.
-
Visualizations
Potential Degradation Pathway of this compound
Caption: Potential hydrolytic degradation pathway of this compound.
Troubleshooting Workflow for this compound Stock Solutions
Caption: Troubleshooting flowchart for this compound solution issues.
References
-
This compound: review of pharmacological activity - PMC - PubMed Central . (2024, July 18). Retrieved from [Link]
-
This compound: review of pharmacological activity - Frontiers . Retrieved from [Link]
-
(PDF) this compound: review of pharmacological activity - ResearchGate . Retrieved from [Link]
-
The chemical structure of this compound (OPD) and this compound'... | Download Scientific Diagram - ResearchGate . Retrieved from [Link]
-
This compound' | C44H70O16 | CID 46173859 - PubChem - NIH . Retrieved from [Link]
-
Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment . Retrieved from [Link]
-
Plant Extracts Containing Saponins Affects the Stability and Biological Activity of Hempseed Oil Emulsion System - NIH . Retrieved from [Link]
- US2780620A - Partial acidic hydrolysis of steroidal saponins - Google Patents.
-
HPLC simultaneous determination of contents of 5 saponin constituents in Ophiopogonis Radix - ResearchGate . Retrieved from [Link]
-
(PDF) Plant Extracts Containing Saponins Affects the Stability and Biological Activity of Hempseed Oil Emulsion System - ResearchGate . Retrieved from [Link]
-
Characterization of quality differences of Ophiopogonis Radix from different origins by TLC, HPLC, UHPLC-MS and multivariate statistical analyses - Taylor & Francis . Retrieved from [Link]
-
Quantitative Determination of this compound by Liquid chromatography/electrospray Ionization Mass Spectrometry and Its Pharmacokinetics in Rat - PubMed . Retrieved from [Link]
-
Acid hydrolysis of saponins extracted in tincture - ResearchGate . Retrieved from [Link]
-
Acid hydrolysis of saponin-rich extracts of quinoa, lentil, fenugreek and soybean to yield - Digital CSIC . Retrieved from [Link]
-
Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment . Retrieved from [Link]
-
Acid hydrolysis of saponins extracted in tincture | PLOS One - Research journals . Retrieved from [Link]
-
Microwave-Assisted Acid Hydrolysis vs. Conventional Hydrolysis to Produce Sapogenin-Rich Products from Fenugreek Extracts - MDPI . Retrieved from [Link]
Sources
- 1. Frontiers | this compound: review of pharmacological activity [frontiersin.org]
- 2. This compound | CAS 945619-74-9 | Cayman Chemical | Biomol.com [biomol.com]
- 3. This compound' | CAS:65604-80-0 | Manufacturer ChemFaces [chemfaces.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. digital.csic.es [digital.csic.es]
- 8. Acid hydrolysis of saponins extracted in tincture | PLOS One [journals.plos.org]
- 9. chemfaces.com [chemfaces.com]
- 10. mdpi.com [mdpi.com]
- 11. US2780620A - Partial acidic hydrolysis of steroidal saponins - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative determination of this compound by liquid chromatography/electrospray ionization mass spectrometry and its pharmacokinetics in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Liquid Handling for Ophiopogonin D (DMSO Stocks)
Topic: High-Precision Pipetting of Viscous Ophiopogonin D / DMSO Solutions Ticket ID: OP-D-LIQ-001 Assigned Specialist: Senior Application Scientist
The Physics of the Problem: Why Standard Pipetting Fails
This compound (OP-D) is a steroidal saponin (
-
Non-Newtonian Viscosity: Pure DMSO has a viscosity of
at (roughly that of water) [2].[1][2] However, adding OP-D—a large glycoside—increases the bulk viscosity significantly. Standard air-displacement pipettes rely on a cushion of air to push the liquid.[2] With viscous fluids, the air cushion compresses instead of moving the liquid, leading to under-delivery . -
Surfactant-Mediated Wetting: As a saponin, OP-D acts as a surfactant [3].[2] It lowers the surface tension of the DMSO, causing the liquid to "wet" the polypropylene tip walls aggressively. This results in a film of liquid remaining inside the tip after dispensing (retention error), further reducing the delivered volume.
Equipment Selection Protocol
The choice of hardware is the single biggest determinant of accuracy. Use the following decision matrix to select the correct tool.
Figure 1: Decision matrix for selecting the appropriate liquid handling instrument based on volume and viscosity.
Hardware Comparison Table
| Feature | Positive Displacement (Gold Standard) | Air Displacement (Standard Lab Pipette) |
| Mechanism | Piston makes direct contact with liquid.[1][2] No air gap.[2] | Piston moves air; air moves liquid.[2] |
| Accuracy (Viscous) | High (>99%) .[1][2][5] Unaffected by viscosity.[2] | Low (<90%) .[1][2][6] Air spring compresses.[2] |
| Retention | Negligible (piston wipes capillary wall).[1][2] | High (liquid sticks to tip).[1][2][7][8][9] |
| Risk | Higher cost per tip (CP tips).[2] | Requires "Reverse Pipetting" technique.[2][7][8][9][10][11] |
The "Reverse Pipetting" Technique
If you must use a standard air-displacement pipette, you cannot use the standard forward mode (Push to stop 1
Step-by-Step Protocol
-
Set Volume: Dial your pipette to the desired volume (e.g.,
).[1][2] -
Prime Piston (Press to Stop 2): Press the plunger all the way down to the second stop (blowout) before entering the liquid.[2]
-
Aspirate (Release Slowly): Immerse tip just below the surface (
).[2] Slowly release the plunger to the top.[2] -
Equilibrate: Pause for 2 seconds while the tip is still in the liquid. Viscous liquids take time to flow into the capillary.[2][11]
-
Dispense (Press to Stop 1): Place tip against the vessel wall. Press the plunger only to the first stop .[2]
-
Discard: Eject the remaining liquid and the tip into waste.
Figure 2: The Reverse Pipetting workflow. Note that the blowout volume is never dispensed into the sample.
Troubleshooting & FAQs
Q: I see bubbles forming in the pipette tip. How do I stop this? A: this compound is a saponin, which naturally foams [1].[2] Bubbles form if you aspirate too quickly or if you eject liquid back into the source container.[2]
-
Fix: Aspirate at 50% of your normal speed.[2] Never mix by pipetting up and down; use a vortex mixer or orbital shaker instead.[2]
Q: The liquid is "dripping" out of the tip before I dispense. A: This is likely due to the low surface tension of the DMSO/Saponin mix or temperature differentials.
-
Fix: Pre-wet the tip.[2][9] Aspirate and dispense the DMSO solution 2–3 times (into waste) to equilibrate the humidity and temperature inside the air cushion before drawing your actual sample.
Q: My IC50 curves are shifting right (lower potency than expected).
A: This is a classic symptom of under-dosing.[1][2] If you use forward pipetting for viscous stocks, you might be delivering
-
Fix: Switch to positive displacement pipettes or verify your reverse pipetting accuracy by weighing dispensed aliquots (Density of DMSO
) [5].[1][2]
Q: The DMSO stock froze/solidified.
A: DMSO freezes at
-
Fix: Warm the tube in your hands or a
water bath until fully liquid.[1][2] Vortex to ensure homogeneity before pipetting.[2]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9850689, this compound.[2] Retrieved from [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved from [Link]
-
Oleszek, W., & Hamed, A. (2010). Saponin-based surfactants.[2][12] In Surfactants from Renewable Resources. Wiley Online Library.[2] Retrieved from [Link][1][2]
-
Eppendorf AG. Pipetting Viscous Liquids: Reverse Pipetting.[2][8] Application Note. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Frontiers | this compound: review of pharmacological activity [frontiersin.org]
- 4. This compound: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. sartorius.com [sartorius.com]
- 10. mt.com [mt.com]
- 11. Viscous Liquids Need Special Pipetting Techniques - Eppendorf US [eppendorf.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Ophiopogonin D (OPD) Western Blot Troubleshooting
Executive Summary & Diagnostic Logic
Users treating cells with Ophiopogonin D (OPD)—a steroidal glycoside from Ophiopogon japonicus—frequently report "non-specific" bands. In 90% of cases, these are not technical artifacts but biological signatures of OPD’s mechanism of action (MoA), specifically apoptosis-induced protein cleavage or necroptosis. However, true chemical artifacts can arise from OPD’s saponin nature if lysis conditions are unoptimized.
Use the following logic flow to categorize your issue:
Figure 1: Diagnostic Decision Tree for OPD-induced Western Blot anomalies.
Module 1: The "Ghost" Bands (Chemical Artifacts)
Issue: High molecular weight smears or aggregates in the loading well. Root Cause: OPD is a steroidal saponin .[1] Saponins are natural surfactants that can form micelles. If high concentrations of OPD (>10 µM) remain in the extracellular matrix during lysis, they can compete with SDS in the lysis buffer, preventing complete protein denaturation and leading to hydrophobic aggregation.
Troubleshooting Protocol: The "Saponin-Strip" Wash
To prevent chemical interference, you must remove extracellular OPD before cell lysis.
-
Harvesting: Do not lyse cells directly in the culture plate.
-
Wash Step (Critical):
-
Aspirate media containing OPD completely.
-
Wash cells 2x with ice-cold PBS to remove residual saponins.
-
Note: Saponins can permeabilize membranes; perform washes gently to avoid losing apoptotic cells that have detached.
-
-
Lysis Optimization:
-
Use RIPA Buffer (high detergent strength) rather than NP-40 alone.
-
Boiling: Boil samples at 95°C for 7-10 minutes (longer than standard 5 mins) to ensure SDS displaces any residual saponin-protein interactions.
-
Module 2: The "Shadow" Bands (Biological Signal)
Issue: Distinct bands appearing below the expected molecular weight. Root Cause: OPD induces massive signaling cascades involving STAT3 inhibition , ER Stress , and RIPK1-dependent cell death . These pathways activate proteases (Caspases, Calpains) that cleave specific targets.[2] These are not "non-specific" bands; they are cleavage products .
Key Pathway Interactions
OPD triggers a multi-pronged response. Understanding this helps identify the "extra" bands.
Figure 2: OPD-induced signaling cascades leading to protein fragmentation.
Data Table: Expected vs. Observed Bands
Compare your "non-specific" bands against this table of known OPD-induced cleavage events.
| Target Protein | Full Length (kDa) | OPD-Induced Fragment (kDa) | Mechanism / Context |
| PARP | 116 | 89 | Caspase-3 mediated cleavage (Apoptosis hallmark) [1, 4]. |
| Caspase-3 | 35 | 17, 19 | Activation of pro-caspase into active subunits [1]. |
| RIPK1 | 78 | ~42 | Cleavage by Caspase-8 during transition from necroptosis to apoptosis [3]. |
| STAT3 | 88 | N/A | OPD reduces phosphorylation (p-STAT3), not total mass. Do not confuse p-STAT3 loss with degradation [2]. |
| GRP78 | 78 | N/A | Upregulated (stronger band) due to OPD-induced ER Stress [5]. |
| MMP-9 | 92 | N/A | Downregulated (weaker band) by OPD [6]. |
Module 3: Validated Experimental Protocol
To differentiate between artifacts and biology, run this validation experiment.
Reagents
-
Positive Control: Lysate from cells treated with Staurosporine (known apoptosis inducer).
-
Negative Control: Untreated cells (DMSO vehicle only).
-
Inhibitor Control: Pre-treat with Z-VAD-FMK (Pan-caspase inhibitor, 20 µM) for 1 hour before adding OPD.
Step-by-Step Workflow
-
Treatment: Treat cells with OPD (e.g., 10-20 µM) for 24 hours.
-
Group A: OPD only.
-
Group B: Z-VAD-FMK + OPD.[3]
-
-
Lysis: Perform the "Saponin-Strip" wash (Module 1) and lyse in RIPA buffer supplemented with protease/phosphatase inhibitors.
-
Western Blotting:
-
Load 20 µg protein/lane.
-
Probe for PARP (detects both full length and cleaved).[4]
-
-
Interpretation:
-
Scenario 1 (Biology): If Group A shows an 89 kDa band and Group B (Z-VAD) shows only the 116 kDa band, the "non-specific" band is a specific apoptotic fragment.
-
Scenario 2 (Chemistry): If the band persists in Group B or appears as a smear in all lanes, it is a saponin-induced aggregation artifact.
-
Frequently Asked Questions (FAQ)
Q: I see a strong band at ~78 kDa when probing for ER stress markers. Is this non-specific? A: Likely not. OPD induces ER stress, specifically upregulating GRP78 (BiP). If you are probing for ER stress markers, a strong increase in signal at 78 kDa is the expected pharmacological effect, not an artifact [5].
Q: My p-STAT3 band disappeared, but Total STAT3 is fine. Did the transfer fail? A: No. OPD is a potent STAT3 inhibitor. It blocks the phosphorylation of STAT3 at Tyr705 and Ser727.[5] The disappearance of the phospho-band confirms the drug is working [2].
Q: Can I use milk for blocking? A: Yes, but if probing for Phospho-STAT3 (a key OPD target), use 5% BSA in TBST. Milk contains casein, a phosphoprotein that can cause high background when using anti-phospho antibodies.
References
-
Lee, J. H., et al. (2018). this compound, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma.[5][6] Cancers, 10(11), 427.[6]
-
Ko, J. H., et al. (2024). this compound: review of pharmacological activity.[1][2][3][5][7][8][9] Frontiers in Pharmacology.
-
Lu, W., et al. (2018). this compound', a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells. Frontiers in Pharmacology, 9, 432.[3]
-
Germain, M., et al. (1999). Cleavage of automodified poly(ADP-ribose) polymerase during apoptosis.[2] Evidence for involvement of caspase-7.[2][10] Journal of Biological Chemistry.
-
Lee, S. O., et al. (2012). The endoplasmic reticulum stress markers GRP78 and CHOP predict disease-free survival and responsiveness to chemotherapy in breast cancer. Breast Cancer Research and Treatment.
-
Chen, M., et al. (2015). Ophiopogonin-D suppresses MDA-MB-435 cell adhesion and invasion by inhibiting matrix metalloproteinase-9.[1][7] Molecular Medicine Reports.
Sources
- 1. Ophiopogonin-D suppresses MDA-MB-435 cell adhesion and invasion by inhibiting matrix metalloproteinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PARP-1 cleavage fragments: signatures of cell-death proteases in neurodegeneration [ouci.dntb.gov.ua]
- 3. This compound', a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Medicine Reports [spandidos-publications.com]
- 8. [Effects of this compound on fatty acid metabolic enzymes in cardiomyocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PARP-1 cleavage fragments: signatures of cell-death proteases in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ophiopogonin D (OP-D) & Viability Assays
[1]
Topic: Troubleshooting Ophiopogonin D Interference with MTT/XTT Assays
Audience: Drug Discovery Scientists, Cell Biologists, Assay Development Specialists.
Executive Summary
This compound (OP-D), a steroidal glycoside isolated from Ophiopogon japonicus, presents unique challenges in tetrazolium-based viability assays (MTT, XTT, WST-8).[1][2] Unlike simple reducing agents that chemically convert tetrazolium salts, OP-D primarily interferes through biological modulation of mitochondrial dynamics and surfactant-induced solubility artifacts .
This guide provides a self-validating framework to distinguish between genuine cytotoxicity and assay artifacts.
Part 1: The Mechanisms of Interference
To troubleshoot effectively, you must understand why the error occurs. OP-D interference operates on two distinct levels:[1][2][3][4]
1. Biological Artifacts (The "Hyperactive Mitochondria" Trap)
MTT and XTT assays do not measure "live cells" directly; they measure dehydrogenase enzyme activity (primarily mitochondrial).[1][5]
-
The Mechanism: OP-D has been documented to regulate mitochondrial dynamics, often inducing Reactive Oxygen Species (ROS) generation or altering mitochondrial membrane potential (
) in cancer lineages (e.g., NSCLC, MDA-MB-435) [1, 2].[1] -
The Result: Cells treated with OP-D may undergo mitochondrial stress where dehydrogenase activity spikes before cell death. This leads to high absorbance readings that mask cell death, resulting in a False Negative for cytotoxicity (i.e., the drug appears less potent than it is).
2. Physicochemical Artifacts (Solubility & Micelles)
-
The Mechanism: As a saponin, OP-D possesses surfactant properties. At high concentrations (>20 µM), it can form micelles or interact with the serum proteins in the culture media.
-
The Result:
Part 2: Visualizing the Interference Pathways
The following diagram illustrates where OP-D introduces noise into the standard MTT workflow.
Figure 1: Dual-interference pathways of this compound. Note that "Mitochondrial Stress" can temporarily increase formazan production despite cellular damage.[1]
Part 3: Troubleshooting Guides & Protocols
Scenario A: "My treated cells look dead under the microscope, but MTT absorbance is high."
Diagnosis: Mitochondrial Hyperactivation Artifact. Solution: You are likely measuring the "ROS burst" phase of OP-D induced apoptosis.
Protocol: The "Morphology vs. Metabolism" Cross-Check
-
Visual Inspection (Mandatory): Before adding MTT, photograph cells under phase-contrast microscopy.[1] Look for blebbing or detachment.
-
Wash-Out Step:
-
Standard: Add MTT directly to media.
-
Modified: Carefully aspirate OP-D containing media. Wash 1x with warm PBS. Add fresh media containing MTT.
-
Rationale: This removes extracellular OP-D and reducing debris, though it cannot reverse intracellular mitochondrial changes.
-
-
Switch Assay: If the discrepancy persists, switch to an ATP-based assay (CellTiter-Glo) or LDH Release assay .[1] These do not rely on dehydrogenase activity and are less susceptible to mitochondrial artifacts [3].
Scenario B: "I see high absorbance in wells with OP-D but NO cells."
Diagnosis: Chemical Reduction or Precipitation. Solution: Perform the Cell-Free Interference Check.
Protocol: Cell-Free Interference Check (Self-Validating System) Perform this before any large-scale screen.[1]
| Step | Action | Volume/Conc. |
| 1 | Prepare a 96-well plate with culture media (no cells). | 100 µL/well |
| 2 | Add OP-D titration (same range as your experiment). | 0 - 100 µM |
| 3 | Incubate at 37°C for your standard treatment time. | 24 - 48 hrs |
| 4 | Add MTT/XTT reagent. | 10-20 µL |
| 5 | Incubate for 2-4 hours. | Standard time |
| 6 | Crucial: Measure absorbance. | 570 nm |
-
Interpretation:
-
OD < 0.05: Negligible interference. Proceed with MTT.
-
OD > 0.10: Significant chemical interference. STOP. You must use a wash-step protocol or switch to a non-redox assay (e.g., Crystal Violet, SRB).[1]
-
Part 4: Frequently Asked Questions (Technical)
Q1: Can I use XTT or WST-8 (CCK-8) instead of MTT to avoid these issues? A: Not necessarily. While WST-8 (CCK-8) avoids the solubilization step (reducing precipitation risks), it still relies on dehydrogenase activity.[1] Since OP-D modulates mitochondrial function (ROS generation) [1], WST-8 is still susceptible to the "Biological Artifact" described in Part 1.[1]
-
Recommendation: Use Sulforhodamine B (SRB) .[1] It binds to protein components (amino acids) and is independent of mitochondrial health or redox potential [4].[1]
Q2: At what concentration does OP-D typically start interfering? A: Physicochemical interference (precipitation) is often observed above 20-40 µM , depending on the serum content of your media (serum proteins can buffer saponin solubility). Biological interference (ROS spikes) can occur at lower concentrations (5-10 µM ) during early apoptosis [2].[1]
Q3: My OP-D is a crude extract, not pure. Does this change the protocol? A: Yes, drastically. Crude extracts often contain polyphenols or reducing sugars that directly reduce MTT to formazan (turning the media purple instantly).
-
Requirement: You must use the "Cell-Free Interference Check" (Protocol above).[1] If positive, you cannot use tetrazolium assays. Use a DNA-binding dye (Hoechst/DAPI) or SRB.[1]
Part 5: Decision Matrix (Workflow)
Use this logic flow to select the correct assay for your OP-D experiment.
Figure 2: Assay Selection Decision Tree for this compound.
References
-
Meng, Y., et al. (2014).[3] this compound attenuates doxorubicin-induced cardiomyocyte injury by suppressing endoplasmic reticulum stress and relieving mitochondrial damage.[3] Journal of Pharmacological Sciences.
-
Zhang, Y., et al. (2015).[3] this compound inhibits cell proliferation and induces apoptosis in human lung cancer cells.[6] International Journal of Molecular Sciences. [1]
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.[7] Nature Protocols, 1(3), 1112-1116.[1]
Sources
- 1. This compound | CAS 945619-74-9 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Ophiopogonin-D suppresses MDA-MB-435 cell adhesion and invasion by inhibiting matrix metalloproteinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. This compound, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Differential Bioactivity Guide: Ophiopogonin D vs. Ophiopogonin D'
Executive Summary: The Isomer Paradox
In the pharmacological landscape of Ophiopogon japonicus (Radix Ophiopogonis), Ophiopogonin D (OPD) and This compound' (OPD') represent a classic case of structural isomerism leading to divergent biological fates.[1][2] While they share the molecular formula (
-
This compound (OPD) is primarily cytoprotective and pro-apoptotic in specific cancer contexts. It is a key cardioprotective agent that stabilizes mitochondrial function and activates the CYP2J2/EETs pathway.
-
This compound' (OPD') is characterized by cytotoxicity and the induction of necroptosis .[3][4] It acts as a potent activator of the RIPK1 signaling axis, making it a unique candidate for overcoming apoptosis-resistant tumors, but also posing cardiotoxic and hemolytic risks.
This guide dissects the mechanistic divergence of these two saponins to assist researchers in selecting the correct isomer for specific therapeutic targets.
Chemical Identity & Structural Divergence[1][5][6]
Although both are steroidal saponins, the difference lies in the aglycone core and the sugar moiety at the C-3 position. This subtle variation dictates their solubility, membrane interaction, and receptor binding affinity.
| Feature | This compound (OPD) | This compound' (OPD') |
| CAS Registry | 41753-43-9 | 1269263-63-9 |
| Molecular Formula | ||
| Aglycone | Ruscogenin (Spirostan) | Diosgenin (Spirostan) |
| Glycosidic Bond (C-3) | ||
| Key Structural Shift | Contains a deoxy-sugar (Fucose) | Contains a standard hexose (Glucose) |
| Solubility | Soluble in MeOH, DMSO | Soluble in MeOH, DMSO |
| Hemolytic Activity | In Vivo only (Metabolite-driven) | In Vitro & In Vivo (Direct membrane lysis) |
Mechanistic Divergence: Signaling Pathways
The most critical distinction for researchers is the mode of cell death and tissue interaction.
Oncology: Apoptosis vs. Necroptosis
OPD functions as a classical apoptosis inducer. In human laryngocarcinoma and colorectal cancer cells, it downregulates Cyclin B1 and MMP-9, activates p38 MAPK, and triggers the Caspase-3/9 cascade.[5]
OPD' , conversely, triggers necroptosis (programmed necrosis). In prostate cancer models (LNCaP, PC3), OPD' upregulates RIPK1 (Receptor-Interacting Protein Kinase 1).[3][6] This recruits RIPK3 and MLKL to form the necrosome, causing membrane rupture. This is clinically significant because OPD' can kill cancer cells that have developed resistance to apoptosis (e.g., via Caspase blockade).
Cardiovascular: Protection vs. Toxicity
OPD is the "shield." It upregulates CYP2J2 and CYP4F3, increasing the levels of Epoxyeicosatrienoic acids (EETs), which are potent vasodilators and anti-inflammatory agents. It protects cardiomyocytes from ischemia-reperfusion injury.[7]
OPD' is the "sword." It has been identified as a source of cardiotoxicity within crude extracts. It induces excessive mitophagy and mitochondrial damage in cardiomyocytes. Notably, OPD has been shown to antagonize the cytotoxic effects of OPD', suggesting a yin-yang balance in the whole herb.
Pathway Visualization
Figure 1: Divergent signaling cascades. OPD drives cardioprotection and apoptosis, while OPD' drives necroptosis and potential cardiotoxicity.
Experimental Protocols for Differentiation
To validate which isomer is active in your system, use the following self-validating protocols.
Protocol A: Distinguishing Necroptosis (OPD') from Apoptosis (OPD)
Objective: Determine if cell death induced by the compound is RIPK1-dependent (characteristic of OPD').
Reagents:
-
Necrostatin-1 (Nec-1): Specific RIPK1 inhibitor (10-30 µM).
-
z-VAD-FMK: Pan-caspase inhibitor (20 µM).
-
CCK-8 or MTT: For cell viability.
Workflow:
-
Seeding: Seed cancer cells (e.g., PC3 or LNCaP) at
cells/well in 96-well plates. -
Pre-treatment (1 hour):
-
Group A: Vehicle (DMSO)
-
Group B: Nec-1 (20 µM)
-
Group C: z-VAD-FMK (20 µM)
-
-
Treatment (24 hours): Add OPD or OPD' at
concentration to respective wells. -
Analysis:
-
If Nec-1 rescues viability but z-VAD-FMK does not
Mechanism is Necroptosis (Indicates OPD' activity). -
If z-VAD-FMK rescues viability but Nec-1 does not
Mechanism is Apoptosis (Indicates OPD activity).
-
Protocol B: Differential Hemolysis Screening
Objective: Rapid safety profiling. OPD' is hemolytic in vitro; OPD is not.[2][8]
Workflow:
-
Preparation: Prepare 2% Rabbit Red Blood Cell (RBC) suspension in isotonic saline.
-
Dosing: Dissolve OPD and OPD' in DMSO, dilute with saline to final concentrations (10, 50, 100 µM). Final DMSO < 0.5%.
-
Incubation: Incubate at 37°C for 1 hour.
-
Measurement: Centrifuge at 3000 rpm for 5 min. Measure absorbance of supernatant at 540 nm (Hemoglobin release).
-
Validation:
-
OPD': Significant absorbance increase (Lysis) at >50 µM.
-
OPD: Negligible absorbance (similar to negative control).
-
Note: If OPD causes hemolysis in vitro, check purity for OPD' contamination.
-
Selection Guide: When to Use Which?
| Research Goal | Recommended Isomer | Rationale |
| Drug Resistance | OPD' | Induces necroptosis, bypassing caspase-dependent resistance mechanisms common in late-stage tumors. |
| Cardioprotection | OPD | Upregulates CYP2J2/EETs; protects against oxidative stress and ischemia.[7] |
| Metabolic Syndrome | OPD | Improves insulin resistance and reduces atherosclerotic plaque formation.[9] |
| Combination Therapy | OPD | Enhances pharmacokinetics of co-administered drugs (e.g., Cryptotanshinone) by inhibiting efflux transporters. |
| Toxicology Studies | OPD' | Used as a model agent to study saponin-induced hemolysis or mitochondrial toxicity. |
References
-
Lu, S., et al. (2018). this compound' induces RIPK1-dependent necroptosis in androgen-dependent LNCaP prostate cancer cells. International Journal of Oncology.
-
Wang, X., et al. (2019). this compound protects against this compound'-induced cardiomyocyte injury through the inhibition of endoplasmic reticulum stress.[10] Frontiers in Pharmacology.
-
Xu, H.H., et al. (2020). Differences in the Hemolytic Behavior of Two Isomers in Ophiopogon japonicus In Vitro and In Vivo and Their Risk Warnings.[8] Oxidative Medicine and Cellular Longevity.
-
Huang, X., et al. (2017). this compound has an endothelial protective effect via activating the CYP2J2-PPARα pathway in HUVECs.[5] Phytomedicine.
-
Ko, H.M., et al. (2022). this compound increases apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2. Frontiers in Pharmacology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. This compound' induces RIPK1‑dependent necroptosis in androgen‑dependent LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound' induces RIPK1-dependent necroptosis in androgen-dependent LNCaP prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Reduces Myocardial Ischemia-Reperfusion Injury via Upregulating CYP2J3/EETs in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differences in the Hemolytic Behavior of Two Isomers in Ophiopogon japonicus In Vitro and In Vivo and Their Risk Warnings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. worldscientific.com [worldscientific.com]
- 10. Frontiers | this compound: review of pharmacological activity [frontiersin.org]
A Comparative Analysis for Drug Discovery Professionals: Ophiopogonin D vs. Metformin in Preclinical Diabetic Models
In the landscape of diabetes research, the quest for novel therapeutic agents with superior efficacy and multifaceted mechanisms of action is perpetual. Metformin, a biguanide, remains the cornerstone of type 2 diabetes (T2D) management, lauded for its robust glucose-lowering effects and established safety profile[1]. However, its therapeutic window can be narrow for some, and gastrointestinal side effects are common[2]. This has spurred investigation into alternative and complementary agents, particularly those derived from natural sources. Ophiopogonin D (OP-D), a steroidal saponin from Ophiopogon japonicus, has emerged as a compelling candidate, with a growing body of evidence demonstrating its potent anti-diabetic properties in various preclinical models[3][4].
This guide provides a detailed, evidence-based comparison of this compound and metformin, tailored for researchers and drug development scientists. We will dissect their performance in diabetic models, compare their molecular mechanisms, and provide standardized protocols for their evaluation, moving beyond a simple recitation of facts to explain the scientific rationale behind the experimental data.
Head-to-Head Performance in Diabetic Models
While direct, side-by-side comparative studies are nascent, we can synthesize data from various preclinical reports to build a comparative picture of their efficacy. The primary models discussed include genetic models like the leptin receptor-deficient (db/db) mouse and chemically-induced models, such as the high-fat diet (HFD) combined with low-dose streptozotocin (STZ) paradigm, which closely mimics the pathophysiology of human T2D.
Glycemic Control and Insulin Sensitivity
Both metformin and this compound demonstrate significant efficacy in improving glycemic control, but their reported primary modes of achieving this differ.
-
Metformin: Its principal mechanism involves the reduction of hepatic glucose production[5][6]. It also improves insulin sensitivity in peripheral tissues, such as muscle and adipose tissue, and decreases intestinal glucose absorption[7]. This multi-pronged approach leads to a potent reduction in both basal and postprandial blood glucose levels[6].
-
This compound: Studies show that OP-D effectively reduces blood glucose levels and improves glucose tolerance in diabetic animal models[8][9]. A key differentiator appears to be its protective effect on pancreatic β-cells. Evidence suggests OP-D improves β-cell function and insulin secretion, partly by mitigating endoplasmic reticulum (ER) stress and oxidative stress, thereby preventing β-cell dedifferentiation[8][10]. Furthermore, like metformin, OP-D enhances insulin sensitivity and improves oral glucose tolerance[4]. Some studies indicate this is mediated through the activation of the IRS-1/PI3K/AKT signaling pathway, a canonical pathway in insulin action[11].
Lipid Metabolism and Associated Complications
Dyslipidemia is a hallmark of T2D and a major contributor to cardiovascular complications. Both compounds have shown beneficial effects on lipid profiles.
-
Metformin: While its primary role is glycemic control, metformin has modest beneficial effects on lipid metabolism, often associated with weight neutrality or slight weight loss[6].
-
This compound: The evidence for OP-D's lipid-lowering effects is robust. In db/db mice and other diabetic models, OP-D treatment significantly reduced blood lipid levels[12][13]. Mechanistically, OP-D has been shown to decrease hepatocyte steatosis and may reduce atherosclerosis by inhibiting mTOR phosphorylation and targeting lipid metabolism pathways regulated by SREBP1[4]. This suggests a more direct and potent role in managing diabetic dyslipidemia compared to metformin.
Table 1: Summary of In Vivo Efficacy in Preclinical Diabetic Models
| Parameter | This compound | Metformin | Key Supporting Evidence |
| Primary Effect | Reduces hyperglycemia, improves insulin sensitivity, and protects pancreatic β-cells. | Reduces hepatic glucose output and improves insulin sensitivity. | OP-D:[4][8][11], Metformin:[1][5][6] |
| Glucose Lowering | Significant reduction in blood glucose and improved oral glucose tolerance test (OGTT) results.[4][9] | Potent reduction in fasting and postprandial glucose.[6][14] | OP-D:[4][9], Metformin:[6][14] |
| Lipid Profile | Strong evidence for reducing blood lipids and alleviating hepatocyte steatosis.[4][12][13] | Modest improvements, often linked to weight neutrality. | OP-D:[4][12][13], Metformin:[6] |
| Pancreatic Function | Enhances insulin secretion and protects β-cells from dedifferentiation by reducing ER and oxidative stress.[8][10] | Primarily acts on peripheral tissues; does not directly stimulate insulin secretion.[7] | OP-D:[8][10], Metformin:[7] |
| Cardioprotection | Alleviates diabetic myocardial injury by regulating mitochondrial dynamics.[13] | Established cardioprotective benefits, partly via AMPK activation.[14] | OP-D:[13], Metformin:[14] |
| Anti-inflammatory | Suppresses inflammatory responses, potentially via the NF-κB pathway.[3] | Known to have anti-inflammatory effects.[5] | OP-D:[3], Metformin:[5] |
Disclaimer: The data presented is synthesized from separate studies. Direct head-to-head trials are required for definitive comparison.
Dissecting the Molecular Mechanisms: A Tale of Different Pathways
The therapeutic outcomes of these compounds are rooted in their distinct molecular interactions. While there may be some overlap, their primary targets and signaling cascades differ significantly, offering opportunities for different therapeutic strategies or even combination therapies.
Metformin's Central Hub: AMPK Activation Metformin's action is largely, though not exclusively, attributed to the activation of AMP-activated protein kinase (AMPK)[5][14].
-
Mitochondrial Inhibition: Metformin mildly and transiently inhibits Complex I of the mitochondrial respiratory chain in hepatocytes.
-
Increased AMP:ATP Ratio: This inhibition leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio.
-
AMPK Activation: The elevated AMP:ATP ratio activates AMPK, a master regulator of cellular energy homeostasis[15].
-
Downstream Effects: Activated AMPK phosphorylates multiple downstream targets, leading to the inhibition of ATP-consuming anabolic pathways (like gluconeogenesis and lipid synthesis) and the activation of ATP-producing catabolic pathways (like fatty acid oxidation).
This compound's Multifaceted Approach this compound appears to engage multiple signaling pathways, explaining its broad spectrum of activity.
-
Pancreatic β-Cell Protection: OP-D inhibits ER stress by modulating the GRP78/ROS/PDX1 pathway. This preserves the identity and function of β-cells, preventing the dedifferentiation that contributes to insulin deficiency in T2D[8][9].
-
Mitochondrial Dynamics: In cardiomyocytes under diabetic conditions, OP-D alleviates injury by regulating mitochondrial dynamics, preventing excessive fission and preserving mitochondrial function[4][13].
-
Insulin Signaling: Some evidence points to the activation of the IRS-1/PI3K/AKT pathway, which would directly enhance the cellular response to insulin, promoting glucose uptake and utilization[11].
-
Anti-inflammatory Action: OP-D has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation, which is often chronically activated in diabetes[3].
Experimental Framework for Comparative Evaluation
To ensure rigorous and reproducible comparisons, standardized experimental workflows are critical. The following diagram and protocols outline a robust approach for evaluating novel anti-diabetic compounds against a benchmark like metformin.
Detailed Experimental Protocols
The trustworthiness of any comparison hinges on the meticulous execution of validated protocols. Here, we detail key methodologies.
Protocol 1: Oral Glucose Tolerance Test (OGTT)
-
Rationale: The OGTT is a cornerstone assay that assesses the body's ability to handle a glucose load. It provides an integrated view of insulin secretion and insulin sensitivity. An improved glucose clearance curve indicates enhanced glycemic control.
-
Procedure:
-
Fast animals overnight (typically 12-16 hours) but allow free access to water.
-
Record baseline body weight and measure tail-vein blood glucose (t=0 min) using a standard glucometer.
-
Administer a sterile 20% D-glucose solution via oral gavage. The standard dose is 2 g/kg of body weight.
-
Measure blood glucose from the tail vein at subsequent time points: 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration against time for each group.
-
Data Analysis: Calculate the Area Under the Curve (AUC) for the glucose excursion. A statistically significant decrease in AUC for a treatment group compared to the vehicle control indicates improved glucose tolerance.
-
Protocol 2: Western Blotting for AMPK Activation
-
Rationale: This protocol directly assesses the molecular mechanism central to metformin's action and can be used to probe whether this compound also engages this pathway. The key is to measure the ratio of phosphorylated AMPK (p-AMPK) at Threonine 172 to total AMPK protein. An increased p-AMPK/Total AMPK ratio signifies activation.
-
Procedure:
-
Tissue Lysis: Homogenize frozen tissue samples (e.g., liver, muscle) in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates (typically 20-40 µg per lane) and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-AMPK (Thr172).
-
Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane of the first set of antibodies and re-probe with an antibody for total AMPK to serve as a loading control.
-
Data Analysis: Perform densitometry analysis on the bands. Normalize the p-AMPK signal to the total AMPK signal for each sample.
-
Conclusion and Future Directions
The available preclinical data positions this compound as a highly promising therapeutic candidate for T2D, operating through distinct, yet complementary, mechanisms to metformin. While metformin primarily targets hepatic glucose production via AMPK activation, this compound demonstrates a broader profile that includes potent lipid-lowering activity, direct protection of pancreatic β-cells, and regulation of mitochondrial health[4][5][13].
For drug development professionals, this compound warrants further investigation. Key next steps should include:
-
Direct Comparative Efficacy Studies: Designing head-to-head studies with metformin to directly compare dose-dependent effects on glucose, lipids, and insulin sensitivity in the same diabetic model.
-
Pharmacokinetic Profiling: Establishing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound to understand its bioavailability and tissue distribution[6].
-
Combination Therapy: Exploring the potential synergistic effects of combining a low dose of this compound with metformin, which could enhance therapeutic efficacy while minimizing the side effects of each compound.
By leveraging its unique mechanistic profile, this compound could represent a significant advancement in the management of type 2 diabetes and its complex comorbidities.
References
-
Li, X., et al. (2021). This compound alleviates diabetic myocardial injuries by regulating mitochondrial dynamics. Journal of Ethnopharmacology. Available at: [Link]
-
Sun, H., et al. (2025). This compound improves pancreatic islet cell dedifferentiation to treat diabetes by regulating the GRP78/ROS/PDX1 signaling pathway. PubMed Central. Available at: [Link]
-
Li, X., et al. (2021). ResearchGate. This compound alleviates diabetic myocardial injuries by regulating mitochondrial dynamics. Available at: [Link]
-
Li, X., et al. (2021). This compound alleviates diabetic myocardial injuries by regulating mitochondrial dynamics. Journal of Ethnopharmacology. Available at: [Link]
-
Mishra, A. R., et al. (2022). Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action. Frontiers in Endocrinology. Available at: [Link]
-
Qiao, X., et al. (2020). This compound of Ophiopogon japonicus ameliorates renal function by suppressing oxidative stress and inflammatory response in streptozotocin- induced diabetic nephropathy rats. Brazilian Journal of Medical and Biological Research. Available at: [Link]
-
Rena, G., et al. (2017). The mechanisms of action of metformin. Diabetologia. Available at: [Link]
-
Sun, H., et al. (2025). This compound improves pancreatic islet cell dedifferentiation to treat diabetes by regulating the GRP78/ROS/PDX1 signaling pathway. ResearchGate. Available at: [Link]
-
Wang, T., et al. (2024). This compound: review of pharmacological activity. Frontiers in Pharmacology. Available at: [Link]
-
Chen, B., et al. (2024). Effects of Ophiopogon japonicus oligosaccharides on type 2 diabetes in rats via modulation of gut microbiota and metabolites. Frontiers in Nutrition. Available at: [Link]
-
Corcoran, C. & Jacobs, T.F. (2023). Metformin. StatPearls. Available at: [Link]
-
Wikipedia. (2024). Metformin. Wikipedia. Available at: [Link]
-
Chen, B., et al. (2024). Oligosaccharides of Ophiopogon japonicus ameliorate insulin resistance and glucolipid metabolism in HFD/STZ-induced T2DM rats and IR-HepG2 cells via activation of the IRS-1/PI3K/AKT/GSK-3β pathway. FAO AGRIS. Available at: [Link]
-
Adisakwattana, S. (2017). Cinnamic acid and its derivatives: mechanisms for prevention and management of diabetes and its complications. Frontiers in Nutrition. Available at: [Link]
-
Lv, Z., & Guo, Y. (2024). Understanding the action mechanisms of metformin in the gastrointestinal tract. Frontiers in Physiology. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Mechanism of Action Pharmacokinetics. accessdata.fda.gov. Available at: [Link]
Sources
- 1. Metformin - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Understanding the action mechanisms of metformin in the gastrointestinal tract [frontiersin.org]
- 3. scielo.br [scielo.br]
- 4. This compound: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metformin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. This compound improves pancreatic islet cell dedifferentiation to treat diabetes by regulating the GRP78/ROS/PDX1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Oligosaccharides of Ophiopogon japonicus ameliorate insulin resistance and glucolipid metabolism in HFD/STZ-induced T2DM rats and IR-HepG2 cells via activation of the IRS-1/PI3K/AKT/GSK-3β pathway [agris.fao.org]
- 12. Frontiers | this compound: review of pharmacological activity [frontiersin.org]
- 13. This compound alleviates diabetic myocardial injuries by regulating mitochondrial dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]
- 15. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
Comparative Technical Guide: Ophiopogonin D vs. Doxorubicin in Lung Cancer
Executive Summary
Context: Doxorubicin (DOX) remains a cornerstone anthracycline in oncology but is clinically limited by cumulative cardiotoxicity and multidrug resistance (MDR). Ophiopogonin D (OP-D), a steroidal glycoside isolated from Ophiopogon japonicus, has emerged as a dual-function agent: it exerts distinct antineoplastic effects via non-apoptotic pathways (necroptosis) and provides significant cardioprotection against DOX-induced injury.
Key Finding: While DOX demonstrates superior absolute cytotoxicity (lower IC50) in standard chemosensitive lung cancer lines, OP-D distinguishes itself by inducing RIPK1-dependent necroptosis—bypassing caspase-dependent resistance mechanisms—and mitigating DOX-induced ferroptosis in cardiomyocytes.
Part 1: Mechanistic Divergence
To understand the utility of OP-D, one must look beyond simple cytotoxicity.[1] The two compounds induce cell death through fundamentally different signaling architectures.
Doxorubicin: The Apoptotic Hammer
DOX functions primarily as a DNA intercalator and Topoisomerase II inhibitor. It stabilizes the Topo II-DNA complex, preventing religation and causing double-strand breaks. This triggers the DNA Damage Response (DDR), leading to p53 activation and intrinsic mitochondrial apoptosis (Caspase-3/7 dependent).
This compound: The Necroptotic Alternative
OP-D operates via a distinct mechanism, making it valuable for tumors resistant to apoptosis.
-
RIPK1-Dependent Necroptosis: OP-D upregulates Receptor-Interacting Protein Kinase 1 (RIPK1), shifting the cell death modality from apoptosis to necroptosis. This is critical in NSCLC cells with p53 mutations where DOX efficacy is compromised.
-
STAT3 Inhibition: OP-D suppresses the phosphorylation of STAT3, a key driver of proliferation and survival in lung adenocarcinoma.[1]
-
CYP2J2 Modulation: In endothelial contexts, OP-D modulates CYP2J2, influencing vascular stability and potentially tumor angiogenesis.
Pathway Visualization
The following diagram contrasts the signaling cascades of DOX and OP-D, highlighting the convergence on cell death and the divergence in toxicity mechanisms.
Figure 1: Mechanistic comparison showing DOX-induced apoptosis and cardiotoxicity vs. OP-D-induced necroptosis and cardioprotective rescue via GPX4.
Part 2: Comparative Efficacy Data
The following data synthesizes experimental ranges observed in NSCLC (Non-Small Cell Lung Cancer) cell lines (e.g., A549, H1299).
In Vitro Cytotoxicity (IC50)
DOX is significantly more potent on a molar basis. OP-D is not a replacement for DOX's cytotoxic power but serves as a modulator or alternative for resistant phenotypes.
| Parameter | Doxorubicin (DOX) | This compound (OP-D) | Clinical Implication |
| IC50 (A549 Cells) | 0.5 – 2.0 | 10 – 40 | DOX is ~20x more potent in standard killing. |
| Primary Cell Death | Apoptosis (Type I) | Necroptosis (Type III) | OP-D effective in Caspase-deficient tumors. |
| MDR Sensitivity | High (P-gp substrate) | Low | OP-D retains efficacy in MDR+ cells. |
| Cardiotoxicity | Severe (Ferroptosis inducer) | Protective (Ferroptosis inhibitor) | OP-D allows higher DOX dosing safety. |
In Vivo Tumor Inhibition
In xenograft models, DOX monotherapy typically yields rapid volume reduction but with high systemic toxicity (weight loss). OP-D monotherapy shows moderate volume reduction but preserves body weight.
-
DOX (2 mg/kg): ~60-70% Tumor Volume Inhibition (TVI). Side effect: Significant weight loss.
-
OP-D (5-10 mg/kg): ~30-45% TVI. Side effect: Negligible weight loss.
-
Combination: Studies suggest comparable TVI to DOX alone but with restored cardiac function and reduced systemic toxicity.
Part 3: Experimental Protocols (Self-Validating Systems)
To validate these findings in your lab, use the following protocols. These are designed to distinguish mechanism (Apoptosis vs. Necroptosis) rather than just cell death.
Protocol A: Differential Cytotoxicity & Rescue Assay
Objective: Determine if OP-D killing is necroptotic (RIPK1-dependent) and if it rescues DOX toxicity in cardiomyocytes.
Materials:
-
Cells: A549 (Lung Cancer) and H9c2 (Cardiomyocytes).
-
Inhibitors: Z-VAD-FMK (Pan-caspase inhibitor), Necrostatin-1 (RIPK1 inhibitor).
Workflow:
-
Seeding: Plate A549 and H9c2 cells in 96-well plates (5x10^3 cells/well).
-
Treatment Groups (24h):
-
Vehicle Control (DMSO <0.1%)
-
DOX (1
M)[2] -
OP-D (20
M) -
DOX + OP-D
-
OP-D + Necrostatin-1 (10
M) [Validation Step]
-
-
Readout: CCK-8 or MTT assay at 450nm/570nm.
-
Validation Logic:
-
If OP-D toxicity is blocked by Necrostatin-1 but not Z-VAD-FMK, the mechanism is necroptosis .
-
If H9c2 viability in (DOX + OP-D) > DOX alone, cardioprotection is confirmed.
-
Protocol B: Western Blot for Pathway Confirmation
Objective: Confirm molecular targets (RIPK1 for OP-D, Cleaved Caspase-3 for DOX).
Lysis Buffer: RIPA + Protease/Phosphatase Inhibitors. Key Antibodies:
-
DOX Markers: Cleaved Caspase-3,
-H2AX (DNA damage). -
OP-D Markers: RIPK1, RIPK3, p-STAT3 (Tyr705).
-
Cardio-Safety Markers (H9c2 cells): GPX4, Ferritin Heavy Chain (FTH1).
Part 4: Strategic Application (Synergy & Combination)
The most promising application of OP-D is not as a monotherapy competitor to DOX, but as a synergistic adjuvant .
The "Rescue and Sensitize" Strategy
DOX utility is capped by cardiotoxicity. OP-D addresses this via the
Experimental Workflow for Synergy Assessment:
Figure 2: Dual-model workflow to assess simultaneous tumor sensitization and cardiac protection.
Critical Analysis of Combination
-
Resistance Reversal: OP-D downregulation of p-STAT3 can sensitize resistant cells to DOX.
-
Dosing: Pre-treatment with OP-D (e.g., 4 hours prior) is often more effective for cardioprotection than co-administration, allowing cellular antioxidant defenses (GPX4) to prime before the oxidative insult of DOX.
References
-
This compound mitigates doxorubicin-induced cardiomyocyte ferroptosis.
-catenin/GPX4 pathway as the cardioprotective mechanism. [2][3] -
This compound induces RIPK1-dependent necroptosis in androgen-dependent LNCaP prostate cancer cells. Source: PubMed Central (PMC) Focus: Establishes RIPK1-mediated necroptosis as the primary cell death mechanism for OP-D, applicable to lung cancer contexts.
-
This compound protects cardiomyocytes against doxorubicin-induced injury through suppressing endoplasmic reticulum stress. Source: PubMed (2014) Focus: Early foundational work linking OP-D to ER stress reduction (ATF6, CHOP suppression) in the heart. [4]
-
This compound abrogates STAT3 signaling cascade and exhibits anti-cancer activity in Lung Carcinoma. Source: Phytomedicine / ResearchGate Focus: Efficacy in NSCLC via STAT3 inhibition and GSH/GSSG imbalance. [1]
-
Doxorubicin-induced cardiotoxicity: mechanisms and protection. Source: Standard Pharmacological Review Focus: Baseline data for DOX toxicity mechanisms (Topoisomerase II
and ROS).
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound mitigates doxorubicin-induced cardiomyocyte ferroptosis through the β-catenin/GPX4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound mitigates doxorubicin-induced cardiomyocyte ferroptosis through the β-catenin/GPX4 pathway [frontiersin.org]
- 4. [this compound protects cardiomyocytes against doxorubicin-induced injury through suppressing endoplasmic reticulum stress] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Anti-inflammatory Effects of Ophiopogonin D
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammation research, the quest for novel therapeutics with improved efficacy and safety profiles is perpetual. Ophiopogonin D (OP-D), a steroidal glycoside isolated from the tuber of Ophiopogon japonicus, has emerged as a compelling candidate, demonstrating significant anti-inflammatory properties across a range of preclinical models. This guide provides an in-depth technical analysis of OP-D's anti-inflammatory effects, offering a comparative perspective against established anti-inflammatory agents and detailing the requisite experimental protocols for its validation. Our objective is to equip researchers with the foundational knowledge and practical methodologies to rigorously assess the therapeutic potential of this compound.
Mechanistic Insights: How this compound Quells the Inflammatory Cascade
Inflammation is a complex biological response orchestrated by a network of signaling pathways. This compound exerts its anti-inflammatory effects by modulating key nodes within this network, primarily targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
This compound has been shown to potently inhibit the NF-κB signaling pathway.[1][2] Studies have demonstrated that OP-D can prevent the degradation of IκBα and subsequently block the nuclear translocation of the p65 subunit of NF-κB in response to inflammatory stimuli.[3] This inhibitory action effectively halts the downstream production of pro-inflammatory mediators.
Caption: this compound's inhibition of the NF-κB pathway.
Modulation of the MAPK Signaling Pathway
The MAPK signaling cascades, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial for transducing extracellular signals into cellular responses, including inflammation. Activation of these pathways leads to the expression of various inflammatory mediators. Evidence suggests that this compound can also modulate MAPK signaling, although the precise mechanisms are still under investigation. Some studies indicate that OP-D can block ERK signaling cascades, contributing to its overall anti-inflammatory effect.[4]
Comparative Efficacy: this compound vs. Standard Anti-inflammatory Drugs
A critical aspect of validating a novel therapeutic is to benchmark its performance against existing standards of care. In the context of inflammation, non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and corticosteroids such as dexamethasone are common comparators.
While direct head-to-head studies with this compound are emerging, we can extrapolate a comparative view based on in vitro assays measuring the inhibition of key inflammatory markers. A common and robust in vitro model for assessing anti-inflammatory activity is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.
Table 1: Comparative In Vitro Anti-inflammatory Activity
| Compound | Target | Assay | IC₅₀ (µM) | Reference |
| This compound | Nitric Oxide (NO) Production | Griess Assay (LPS-stimulated RAW 264.7) | Data not yet available in direct comparison | N/A |
| Dexamethasone | Nitric Oxide (NO) Production | Griess Assay (LPS-stimulated RAW 264.7) | ~0.05 - 0.1 | [5] |
| Ibuprofen | Prostaglandin E₂ (PGE₂) Production | ELISA (LPS-stimulated RAW 264.7) | ~50 - 100 | [3] |
| This compound | TNF-α Production | ELISA (LPS-stimulated RAW 264.7) | Data not yet available in direct comparison | N/A |
| Dexamethasone | TNF-α Production | ELISA (LPS-stimulated RAW 264.7) | ~0.003 - 0.007 | [6] |
From the available data, dexamethasone exhibits potent inhibition of both nitric oxide and TNF-α production at nanomolar concentrations. Ibuprofen's primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, and its effect on nitric oxide production is less direct. While specific IC₅₀ values for this compound in these assays are not yet established in direct comparative studies, its demonstrated ability to inhibit the NF-κB pathway, a central regulator of both iNOS (which produces NO) and TNF-α transcription, suggests it is a promising anti-inflammatory agent. Further quantitative studies are warranted to precisely position its efficacy relative to these established drugs.
Experimental Validation: Protocols for Assessing Anti-inflammatory Activity
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for key in vitro experiments to validate the anti-inflammatory effects of this compound.
Cell Culture and LPS-induced Inflammation Model
The murine macrophage cell line RAW 264.7 is a well-established and widely used model for studying inflammation in vitro.
Caption: Workflow for LPS-induced inflammation in RAW 264.7 cells.
Step-by-Step Protocol:
-
Cell Culture: Maintain RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed the cells into appropriate culture plates (e.g., 96-well plates for nitric oxide and cell viability assays, 6-well plates for Western blotting and ELISA) and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (and comparator drugs) for 1-2 hours.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype O111:B4) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the cells for the desired time period (typically 24 hours for cytokine and nitric oxide production).
-
Sample Collection: After incubation, collect the cell culture supernatant for nitric oxide and cytokine analysis. The remaining cells can be lysed for protein extraction and subsequent Western blot analysis.
Quantification of Nitric Oxide (NO) Production (Griess Assay)
This assay measures the accumulation of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.
-
Standard: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in cell culture medium.
-
-
Assay Procedure:
-
Transfer 50 µL of cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing the absorbance to the standard curve.[7]
Quantification of Pro-inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant.
Step-by-Step Protocol (General):
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate.
-
Enzyme Conjugate: Add an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase) and incubate.
-
Substrate Addition: Add a substrate solution (e.g., TMB) that will be converted by the enzyme to produce a colored product.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Calculation: Calculate the cytokine concentration in the samples based on the standard curve.[8][9]
Analysis of NF-κB Pathway Activation (Western Blot)
Western blotting allows for the detection and quantification of specific proteins involved in the NF-κB signaling pathway, such as phosphorylated IκBα and the p65 subunit in nuclear extracts.
Step-by-Step Protocol:
-
Protein Extraction: Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors. For analysis of NF-κB translocation, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-IκBα, anti-p65, anti-β-actin as a loading control).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software.
Conclusion and Future Directions
This compound presents a compelling profile as a novel anti-inflammatory agent, primarily through its potent inhibition of the NF-κB signaling pathway. The experimental framework detailed in this guide provides a robust system for the comprehensive validation of its anti-inflammatory effects.
The critical next step for the research community is to conduct direct, quantitative comparative studies of this compound against standard-of-care anti-inflammatory drugs. Establishing precise IC₅₀ values in standardized in vitro and in vivo models will be instrumental in defining its therapeutic window and potential clinical utility. Furthermore, a deeper exploration of its effects on the MAPK and other inflammatory pathways will provide a more complete understanding of its mechanism of action. As we move forward, a combination of rigorous in vitro characterization and well-designed in vivo studies will be essential to fully unlock the therapeutic potential of this compound in the management of inflammatory diseases.
References
-
Wang, Y., et al. (2022). This compound Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice. Inflammation, 45(4), 1720-1731. Available from: [Link]
-
Chen, K. Q., et al. (2024). This compound: review of pharmacological activity. Frontiers in Pharmacology, 15, 1401627. Available from: [Link]
-
Qiao, L., et al. (2020). This compound of Ophiopogon japonicus ameliorates renal function by suppressing oxidative stress and inflammatory response in streptozotocin-induced diabetic nephropathy rats. Brazilian Journal of Medical and Biological Research, 53(3), e9032. Available from: [Link]
-
Huang, X., et al. (2017). This compound and EETs ameliorate Ang II-induced inflammatory responses via activating PPARα in HUVECs. Biochemical and Biophysical Research Communications, 490(2), 123-133. Available from: [Link]
-
Qureshi, M. N., et al. (2010). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. Lipids in Health and Disease, 9, 140. Available from: [Link]
-
Lee, J. H., et al. (2018). This compound modulates multiple oncogenic signaling pathways, leading to suppression of proliferation and chemosensitization of human lung cancer cells. Phytomedicine, 40, 165-175. Available from: [Link]
-
Zhang, Y. Y., et al. (2025). This compound from Ophiopogon japonicus-induced USP25 Activity to Reduce Ferroptosis of Macrophage in Acute Lung Injury by the Inhibition of Bound Rac1 and Nox1 Complex. The American Journal of Chinese Medicine. Available from: [Link]
-
Chen, K. Q., et al. (2024). This compound: review of pharmacological activity. Frontiers in Pharmacology, 15, 1401627. Available from: [Link]
-
Lee, J. H., et al. (2018). This compound, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma. Cancers, 10(11), 439. Available from: [Link]
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Retrieved from [Link]
-
Kim, S. J., et al. (2020). Pharmacological Evaluation of Araliadiol as a Novel Anti-Inflammatory Agent in LPS-Induced RAW 264.7 Cells. Molecules, 25(23), 5576. Available from: [Link]
-
MP Biomedicals. (n.d.). Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. Retrieved from [Link]
-
Zhang, Y., et al. (2015). Ophiopogonin-D suppresses MDA-MB-435 cell adhesion and invasion by inhibiting matrix metalloproteinase-9. Oncology Letters, 9(5), 2333-2337. Available from: [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine, 17(1), 273. Available from: [Link]
-
Gunathilake, K. D. P. P., et al. (2018). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmacopuncture, 21(4), 227-234. Available from: [Link]
-
Chen, K. Q., et al. (2024). This compound Review of Pharmacological Activity. Scribd. Retrieved from [Link]
-
Glamočić, A., et al. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 26(16), 4983. Available from: [Link]
-
Phadke, A., et al. (2019). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 10(5), 2213-2220. Available from: [Link]
-
Chin, S. M., et al. (2016). Dexamethasone Inhibits High Glucose–, TNF-α–, and IL-1β–Induced Secretion of Inflammatory and Angiogenic Mediators from Retinal Microvascular Pericytes. Investigative Ophthalmology & Visual Science, 57(1), 27-37. Available from: [Link]
-
Huang, C., et al. (2023). This compound ameliorates non-alcoholic fatty liver disease in high-fat diet-induced obese mice by improving lipid metabolism, oxidative stress and inflammatory response. Experimental and Therapeutic Medicine, 26(4), 481. Available from: [Link]
Sources
- 1. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mpbio.com [mpbio.com]
Ophiopogonin D & 5-FU: A Synergistic Protocol for Colorectal Cancer
Publish Comparison Guide | Technical Series: Adjuvant Therapeutics[1]
Executive Summary: The Case for Combination
5-Fluorouracil (5-FU) remains the backbone of colorectal cancer (CRC) chemotherapy, yet resistance rates exceed 40% in advanced stages, primarily driven by thymidylate synthase (TS) upregulation and evasion of apoptosis. Ophiopogonin D (OPD) , a steroidal glycoside isolated from Ophiopogon japonicus, has emerged as a high-potency sensitizer that does not merely add toxicity but mechanically dismantles resistance pathways.
Unlike broad-spectrum cytotoxic agents, OPD functions as a molecular modulator . It specifically targets the CNOT2-c-Myc axis and induces nucleolar stress , forcing cancer cells into a p53-dependent apoptotic state that 5-FU alone often fails to trigger in resistant lines.
This guide provides the technical roadmap for validating this combination, synthesizing data from recent high-impact studies to offer a self-validating experimental protocol.
Mechanistic Architecture: Why They Synergize
The failure of 5-FU often stems from the cell's ability to repair DNA damage or tolerate thymineless death. OPD removes these safety nets through two distinct, validated pathways.
A. The Ribosomal Stress Trigger (p53 Activation)
5-FU induces DNA damage, but resistant cells suppress p53. OPD bypasses standard DNA damage signaling by targeting the nucleolus. It inhibits nuclear transporters (IPO7/XPO1), causing the accumulation of ribosomal proteins RPL5 and RPL11 . These proteins bind to MDM2, preventing it from degrading p53. The result is a surge in active p53, priming the cell for apoptosis when 5-FU strikes.
B. The CNOT2/c-Myc Silencing Axis
c-Myc is a master regulator of proliferation and survival. OPD downregulates CNOT2 (CCR4-NOT transcription complex subunit 2), which is required for c-Myc stability. By depleting CNOT2, OPD causes a rapid decay of c-Myc protein levels. Without c-Myc, CRC cells lose the metabolic plasticity needed to survive 5-FU-induced stress.
Pathway Visualization
The following diagram maps the synergistic blockade of survival signals by OPD and 5-FU.
Figure 1: Mechanistic map showing how OPD sensitizes cells to 5-FU via the CNOT2/c-Myc and RPL5/11-p53 axes.[1]
Comparative Performance Metrics
The following data summarizes the performance of the combination versus monotherapy in HCT116 and HT29 colorectal cancer cell lines.
| Metric | 5-FU Monotherapy | OPD Monotherapy | Combination (OPD + 5-FU) | Improvement Factor |
| IC50 (HCT116) | 5.2 µM | 18.5 µM | 1.8 µM | ~2.8x Potency |
| Apoptosis Rate | 12% | 15% | 48% | Synergistic (>Sum) |
| c-Myc Expression | High (Unchanged) | Low | Undetectable | Complete Blockade |
| Colony Formation | Reduced Size | Reduced Number | Near Total Ablation | High Efficacy |
Data synthesized from Ko et al. (2022) and related pharmacological reviews.
Experimental Protocol: Self-Validating Workflow
Objective: To validate the synergistic index (Combination Index, CI) of OPD and 5-FU in vitro.
Phase 1: Reagent Preparation & Stability
-
This compound Stock: Dissolve 10 mg OPD (purity >98%) in DMSO to create a 20 mM stock. Aliquot and store at -20°C. Critical: Avoid repeated freeze-thaw cycles.
-
5-FU Stock: Dissolve in PBS or saline (100 mM). Fresh preparation recommended.
Phase 2: The "Checkerboard" Viability Assay
This protocol ensures you generate data suitable for CompuSyn analysis (Chou-Talalay method).
-
Seeding: Plate HCT116 or HT29 cells (5 x 10³ cells/well) in 96-well plates. Incubate 24h for attachment.
-
Treatment Matrix:
-
Row A: Control (0.1% DMSO).
-
Row B: OPD Dose Curve (5, 10, 20, 40, 80 µM).
-
Row C: 5-FU Dose Curve (1, 5, 10, 50, 100 µM).
-
Row D-H: Constant Ratio Combinations (e.g., OPD:5-FU at 1:1, 1:2, 2:1 ratios).
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Readout: Add CCK-8 reagent (10 µL/well). Incubate 2 hours. Measure absorbance at 450 nm.
-
Validation Check: The Z-factor for the assay must be >0.5. If Control vs. Blank variance is high, discard plate.
Phase 3: Mechanistic Confirmation (Western Blot)
To prove the mechanism described above, you must blot for these specific markers:
-
Positive Controls: p53 (should increase), Cleaved Caspase-3 (should increase).
-
Negative Targets: c-Myc (should decrease), CNOT2 (should decrease).
-
Loading Control:
-actin or GAPDH.
Workflow Visualization
Figure 2: Experimental workflow for validating the synergistic efficacy and mechanism.
References
-
Ko, H. M., et al. (2022). this compound increases apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2. Journal of Ginseng Research.
-
Chen, K., et al. (2024). this compound: Review of pharmacological activity and underlying mechanisms.[1][2][3][4][5][6][7][8][9][10] Frontiers in Pharmacology.
-
Lee, S. J., et al. (2018). this compound, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity in Lung Carcinoma.[7][9] Cancers.
-
Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research.
Sources
- 1. This compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic antitumor effect of 5-fluorouracil with the novel LSD1 inhibitor ZY0511 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting REV7 effectively reverses 5-FU and oxaliplatin resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic Effects of 5-Fluorouracil in Combination with Diosmetin in Colorectal Cancer Cells [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pharmrxiv.de [pharmrxiv.de]
A Senior Application Scientist's Guide to Cross-Validating Ophiopogonin D's Targets Using CRISPR
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on leveraging CRISPR-Cas9 technology to identify and validate the molecular targets of Ophiopogonin D (OP-D). We will delve into the technical intricacies of genome-wide CRISPR screens, offer a comparative analysis with alternative target deconvolution methods, and provide actionable, field-proven insights to ensure the scientific integrity of your findings.
Introduction to this compound: A Multi-Target Natural Product
This compound, a steroidal glycoside extracted from the tuber of Ophiopogon japonicus, has garnered significant attention for its broad spectrum of pharmacological activities.[1][2] Emerging evidence suggests its potential in the treatment of various diseases, including cancer, cardiovascular conditions, and inflammatory disorders.[1][2] Mechanistic studies have implicated OP-D in the modulation of several key signaling pathways, such as p38-MAPK, NF-κB, PI3K/AKT, and STAT3.[1][3] For instance, in human laryngocarcinoma cells, OP-D has been shown to inhibit cell proliferation and induce apoptosis by downregulating cyclin B1 and MMP-9, while upregulating the p38-MAPK signaling pathway.[3][4] Furthermore, it has been reported to induce apoptosis in colon cancer cells by activating p53 and inhibiting c-Myc expression.[5][6]
Despite these advances, a comprehensive, unbiased identification of OP-D's direct molecular targets remains a critical step in its development as a therapeutic agent. Understanding the full spectrum of its interactions is paramount for elucidating its precise mechanism of action, predicting potential off-target effects, and identifying patient populations who would most benefit from treatment. This is where the power of CRISPR-Cas9-based functional genomics comes to the forefront.
The Rationale for CRISPR-Based Target Validation
CRISPR-Cas9 technology has revolutionized drug discovery by providing a robust and precise tool for dissecting the genetic underpinnings of drug response.[7][8] Unlike traditional methods that may have off-target effects or incomplete target inhibition, CRISPR-mediated gene knockout results in a complete loss of function, providing a clear genetic link to a phenotypic change.[9][10][11] For a compound like this compound with multiple putative targets and pathway interactions, a genome-wide CRISPR screen offers an unbiased approach to identify genes that are essential for its cytotoxic or cytostatic effects.
The fundamental principle of a drug-sensitization CRISPR screen is to identify genes whose knockout confers resistance to the drug. In this context, we would treat a population of cells, each with a single gene knocked out, with a lethal or sub-lethal dose of this compound. Cells that have a gene knocked out that is essential for OP-D's activity will survive and proliferate, while the rest of the cell population will be eliminated. By sequencing the guide RNAs (gRNAs) present in the surviving cell population, we can identify the genes that, when absent, lead to OP-D resistance, thus pointing to the drug's direct targets or critical pathway components.
Experimental Workflow: Genome-Wide CRISPR-Cas9 Knockout Screen for this compound Target Identification
This section provides a detailed, step-by-step protocol for a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that sensitize cancer cells to this compound.
Pre-Screen Preparations
-
Cell Line Selection and Culture: Choose a cancer cell line known to be sensitive to this compound. Ensure the cell line is well-characterized, has a stable genome, and is amenable to lentiviral transduction. Culture the cells under optimal conditions and ensure they are free from contamination.
-
Cas9-Expressing Cell Line Generation: Generate a stable cell line constitutively expressing the Cas9 nuclease. This is typically achieved by lentiviral transduction followed by antibiotic selection. It is crucial to validate Cas9 activity in the generated cell line.
-
sgRNA Library Selection: Choose a genome-wide sgRNA library. Several validated libraries are commercially available (e.g., GeCKO, Brunello). These libraries typically contain multiple sgRNAs targeting each gene to ensure robust knockout and minimize off-target effects.
-
Lentivirus Production: Package the pooled sgRNA library into lentiviral particles. This involves co-transfecting packaging and envelope plasmids with the sgRNA library plasmid into a producer cell line (e.g., HEK293T). Titer the lentiviral library to determine the optimal multiplicity of infection (MOI).
The Screening Protocol
Step 1: Lentiviral Transduction of Cas9-Expressing Cells
-
Objective: To introduce the sgRNA library into the target cells, with each cell receiving a single sgRNA on average.
-
Procedure:
-
Seed the Cas9-expressing cells at a density that will result in 30-50% confluency on the day of transduction.
-
Transduce the cells with the lentiviral sgRNA library at a low MOI (typically 0.3-0.5) to ensure that most cells receive only one sgRNA.
-
Maintain a sufficient number of cells to ensure adequate library representation (at least 300-500 cells per sgRNA in the library).[12]
-
Step 2: Antibiotic Selection
-
Objective: To select for cells that have been successfully transduced with the sgRNA-containing lentivirus.
-
Procedure:
-
Two to three days post-transduction, begin selection with an appropriate antibiotic (e.g., puromycin) at a pre-determined concentration that effectively kills non-transduced cells.
-
Continue selection for 2-3 days until a control plate of non-transduced cells shows complete cell death.
-
Step 3: this compound Treatment (The Selection Pressure)
-
Objective: To select for cells that have become resistant to this compound due to the knockout of a specific gene.
-
Procedure:
-
Split the transduced and selected cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with this compound).
-
The concentration of this compound should be empirically determined beforehand to be the IC50-IC80 for the parental Cas9-expressing cell line.
-
Culture the cells for a duration that allows for the selection of resistant clones (typically 14-21 days). Passage the cells as needed, ensuring that the cell number does not fall below the initial library representation.
-
Step 4: Genomic DNA Extraction and sgRNA Sequencing
-
Objective: To identify the sgRNAs that are enriched in the this compound-treated population compared to the control population.
-
Procedure:
-
Harvest cells from both the control and treatment groups.
-
Extract high-quality genomic DNA.
-
Amplify the integrated sgRNA sequences using PCR with primers that anneal to the lentiviral vector backbone.
-
Perform next-generation sequencing (NGS) of the PCR amplicons to determine the relative abundance of each sgRNA in both populations.
-
Data Analysis and Hit Identification
The bioinformatic analysis of CRISPR screen data is a critical step to identify statistically significant "hits".[2][13]
-
Read Alignment and Counting: Align the NGS reads to a reference file containing all the sgRNA sequences in the library and count the number of reads for each sgRNA.
-
Normalization: Normalize the read counts to account for differences in sequencing depth between samples.
-
Hit Identification: Use statistical methods like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) or RIGER to identify genes whose corresponding sgRNAs are significantly enriched in the this compound-treated sample compared to the control.[13] These algorithms typically provide a ranked list of genes based on a statistical score (e.g., a p-value or false discovery rate).
Caption: Workflow for a pooled CRISPR knockout screen.
Comparative Analysis of Target Validation Methodologies
While CRISPR screens are incredibly powerful, a multi-pronged approach to target validation provides the highest level of confidence. Below is a comparison of CRISPR-based methods and other common target deconvolution techniques.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| CRISPR Knockout (KO) | Permanent gene disruption at the DNA level via Cas9-mediated double-strand breaks. | - Complete loss-of-function.[14] - Low off-target effects.[9] - Suitable for genome-wide screens.[15] | - Lethal for essential genes.[14] - Does not mimic pharmacological inhibition. | Unbiased, genome-wide identification of non-essential genes critical for a drug's mechanism of action. |
| CRISPR interference (CRISPRi) | Transcriptional repression of target genes using a catalytically dead Cas9 (dCas9) fused to a repressor domain.[16] | - Tunable and reversible gene knockdown.[17] - Better mimics pharmacological inhibition. - Viable for essential genes. | - Incomplete knockdown may lead to ambiguous results. - Requires stable expression of dCas9-repressor fusion. | Validating hits from a primary KO screen, especially for essential genes, and for dose-response studies. |
| CRISPR activation (CRISPRa) | Transcriptional activation of target genes using dCas9 fused to an activator domain.[16] | - Gain-of-function studies.[18] - Can identify targets that, when overexpressed, confer resistance. | - Potential for non-physiological levels of gene expression. - Off-target activation is a concern. | Identifying genes whose overexpression leads to drug resistance or sensitizes cells to a drug. |
| RNA interference (RNAi) | Post-transcriptional gene silencing by targeting mRNA for degradation. | - Established technology. - Can achieve partial knockdown, which can be useful for essential genes. | - Prone to off-target effects.[9][11] - Incomplete and variable knockdown efficiency.[11] | Orthogonal validation of hits from CRISPR screens. |
| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability upon ligand binding on a proteome-wide scale.[7][19][20] | - Does not require modification of the compound.[7] - Can be performed in live cells.[15] - Identifies direct and indirect targets. | - Low throughput.[1] - May not detect targets that do not exhibit a thermal shift upon binding.[1] - Requires specialized mass spectrometry equipment. | Identifying the direct binding partners of a compound in a physiological context. |
| Affinity Purification-Mass Spectrometry (AP-MS) | Uses an immobilized form of the drug to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.[2][3][12] | - Can identify direct binding partners.[2][3] - Can capture both stable and transient interactions. | - Requires chemical modification of the drug, which may alter its activity. - Prone to false positives from non-specific binding.[2] - May not capture weak interactions. | Identifying direct protein interactors of a drug, particularly when a functional chemical probe can be synthesized. |
The Causality Behind Experimental Choices
-
Pooled vs. Arrayed Screens: For an initial, unbiased genome-wide search, a pooled screen is generally more cost-effective and less labor-intensive.[3][6] It allows for the screening of thousands of genes in a single experiment. An arrayed screen , where each gene is knocked out in an individual well, is better suited for secondary screens to validate hits from a pooled screen or for screens with complex phenotypic readouts (e.g., imaging-based assays) that are not amenable to a pooled format.[3]
-
CRISPR KO vs. CRISPRi: A knockout screen is the gold standard for identifying genes that are absolutely essential for a drug's function. However, if a gene is essential for cell survival, its knockout will be lethal, and it will be missed in a dropout screen. In such cases, or when a more nuanced understanding of gene dosage is required, CRISPRi is the preferred method as it allows for a titratable knockdown of gene expression.[17]
-
Why Use Orthogonal Methods? Relying on a single technology can lead to false positives. Validating hits from a CRISPR screen with an orthogonal method like TPP or RNAi provides a much higher degree of confidence. For example, if the knockout of a gene confers resistance to this compound, and TPP shows that OP-D directly binds to and stabilizes the protein product of that gene, this provides strong evidence that it is a direct target.
Downstream Validation of Hits from the Primary Screen
A primary CRISPR screen will generate a list of candidate genes. It is crucial to validate these "hits" through a series of secondary assays.[2]
-
Confirmation with Individual sgRNAs: Validate the phenotype observed in the pooled screen by transducing cells with 2-3 individual sgRNAs for each hit gene. This confirms that the observed phenotype is not due to an off-target effect of a single sgRNA.
-
Orthogonal Validation: Use a different method, such as RNAi, to confirm that reducing the expression of the target gene through a different mechanism also confers resistance to this compound.[4]
-
Rescue Experiments: In the knockout cells, re-introduce the wild-type version of the gene. If this restores sensitivity to this compound, it strongly suggests that the gene is indeed responsible for the observed phenotype.
-
Biochemical and Biophysical Assays: For the top validated hits, perform in vitro assays to confirm a direct interaction between this compound and the protein product. This could include surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or the aforementioned Thermal Proteome Profiling.
-
Cellular Thermal Shift Assay (CETSA): This is a targeted version of TPP that can be used to confirm the engagement of this compound with a specific protein target in intact cells or cell lysates.
Sources
- 1. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]
- 4. Affinity Purification Mass Spectrometry (AP-MS) Service - Creative Proteomics [creative-proteomics.com]
- 5. Bioinformatics Methods for Mass Spectrometry-Based Proteomics Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target identification of natural products and bioactive compounds using affinity-based probes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. A Guided Tour of the Trans-Proteomic Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 12. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Target discovery-directed pharmacological mechanism elucidation of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 15. wp.unil.ch [wp.unil.ch]
- 16. bioconductor.org [bioconductor.org]
- 17. Thermal Proteome Profiling (TPP) Service - Creative Proteomics [iaanalysis.com]
- 18. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]
- 20. researchgate.net [researchgate.net]
Ophiopogonin D in Oncology: A Comparative Guide to its Anticancer Potential Alongside Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a growing emphasis on targeted treatments derived from natural sources. Among these, Ophiopogonin D (OP-D), a steroidal glycoside from the tuber of Ophiopogon japonicus, has emerged as a compelling candidate due to its multi-faceted anti-tumor activities. This guide provides a comprehensive comparison of this compound with other well-characterized natural compounds in cancer therapy: Resveratrol, Curcumin, and Berberine. We will delve into their divergent mechanisms of action, present comparative experimental data, and detail the methodologies for their evaluation, offering a critical resource for researchers in oncology drug discovery.
This compound: A Multi-Targeted Approach to Cancer Therapy
This compound, a natural product with a history in traditional medicine for inflammatory conditions, is now being recognized for its significant anticancer properties.[1] Its efficacy stems from its ability to modulate a wide array of cellular processes that are critical for tumor growth and survival.
A primary mechanism of OP-D is the induction of apoptosis, or programmed cell death, in cancer cells. This is achieved through the activation of both intrinsic and extrinsic apoptotic pathways. In human breast carcinoma MCF-7 cells, for instance, OP-D treatment triggers the activation of caspase-8 and caspase-9, key initiators of these respective pathways.[2][3] Furthermore, in colorectal cancer cells, OP-D has been shown to activate the tumor suppressor p53, a critical regulator of apoptosis.[4]
Beyond apoptosis, this compound exerts its anti-proliferative effects by inducing cell cycle arrest. In MCF-7 breast cancer cells, OP-D treatment leads to a G2/M phase arrest, a phenomenon linked to the downregulation of cyclin B1, a crucial protein for the G2/M transition.[2][3] This inhibitory effect on cell cycle progression has also been observed in human laryngocarcinoma cells.[5]
Comparative Analysis: this compound vs. Other Natural Compounds
To better understand the therapeutic potential of this compound, it is essential to compare its performance against other well-established natural anticancer agents.
Mechanism of Action: A Divergence in Strategy
While all four compounds exhibit potent anticancer effects, their primary modes of action differ significantly, highlighting the diverse strategies that can be employed to combat cancer.
-
This compound: As previously discussed, OP-D's strength lies in its multi-targeted approach, simultaneously inducing apoptosis and cell cycle arrest through the modulation of key regulatory proteins. It has also been shown to inhibit signaling pathways such as NF-κB, PI3K/AKT, and STAT3.[6][7]
-
Resveratrol: This polyphenol, found in grapes and other fruits, is known to affect all three stages of carcinogenesis: initiation, promotion, and progression.[8] Its anticancer effects are mediated through various signaling pathways, including the activation of the Nrf2 pathway, which is involved in antioxidant gene expression.[9]
-
Curcumin: The active component of turmeric, curcumin, has been shown to interfere with multiple signaling pathways, including the p53, Ras, Wnt-β, and MAPK pathways.[10][11] It also exhibits potent anti-inflammatory and antioxidant properties, which contribute to its anticancer effects.
-
Berberine: This isoquinoline alkaloid, found in several plants, exerts its anticancer effects by inducing apoptosis, arresting the cell cycle, and inhibiting angiogenesis and inflammation.[12][13] It is known to modulate the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways.[12]
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound and the other selected natural compounds in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, experimental conditions, and assay used.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| This compound' | MG-63 | Osteosarcoma | 3.09 | [14] |
| SNU387 | Hepatocellular Carcinoma | 3.63 | [14] | |
| PC3 | Prostate Cancer | >50 | [15][16] | |
| This compound | HCT116 (p53+/+) | Colorectal Cancer | 10-40 (dose-dependent inhibition) | [16][17] |
| Resveratrol | MCF-7 | Breast Cancer | ~70-150 | [7] |
| MDA-MB-231 | Breast Cancer | ~200-250 | [18] | |
| Curcumin | MCF-7 | Breast Cancer | 1.32 ± 0.06 | [19] |
| MDA-MB-231 | Breast Cancer | 11.32 ± 2.13 | [19] | |
| A549 | Lung Cancer | 33-52 | [14] | |
| Berberine | MCF-7 | Breast Cancer | 272.15 ± 11.06 | [20] |
| HT29 | Colon Cancer | 52.37 ± 3.45 | [20] | |
| HCC70 | Triple-Negative Breast Cancer | 0.19 | [21] | |
| BT-20 | Triple-Negative Breast Cancer | 0.23 | [21] | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.48 | [21] |
Key Signaling Pathways: A Visual Guide
The following diagrams, generated using DOT language, illustrate the key signaling pathways modulated by each of the four natural compounds. These visualizations provide a clear and concise overview of their molecular targets.
Caption: this compound's multi-targeted anticancer mechanism.
Caption: Key signaling pathways modulated by Resveratrol.
Caption: Diverse signaling pathways targeted by Curcumin.
Caption: Anticancer signaling pathways influenced by Berberine.
Experimental Protocols: A Guide to In Vitro Evaluation
The following protocols provide detailed methodologies for key in vitro assays used to evaluate the anticancer properties of natural compounds.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Resveratrol, Curcumin, or Berberine) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[22][23]
Causality: The reduction of MTT to formazan is catalyzed by mitochondrial dehydrogenases, thus the amount of formazan produced is a direct measure of the metabolic activity of the cells. A decrease in metabolic activity is indicative of either cell death or a reduction in cell proliferation.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Methodology:
-
Induce Apoptosis: Treat cells with the desired compound to induce apoptosis. Include both negative (vehicle-treated) and positive controls.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.[13][24][25]
Causality: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and will bind to these early apoptotic cells. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. This dual staining allows for the differentiation of cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
Western Blotting for Signaling Pathway Analysis
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.
Methodology:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p53, Cyclin B1, cleaved Caspase-3).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).[1][15][26]
Causality: This technique allows for the visualization and semi-quantification of specific proteins. By comparing the protein levels in treated versus untreated cells, researchers can determine how a compound affects the expression and activation of proteins within a signaling pathway.
Clinical Perspective
While the preclinical data for this compound and the other natural compounds are promising, their translation to the clinic is an ongoing process.
-
This compound: Currently, there is a lack of extensive clinical trial data for this compound in cancer therapy. Further research is needed to establish its safety and efficacy in humans.
-
Resveratrol: Numerous clinical trials have been conducted to evaluate the effects of resveratrol in various cancers.[21][27][28][29][30] While some studies have shown promise, particularly in combination with other therapies, more research is needed to determine optimal dosing and long-term efficacy.[31]
-
Curcumin: Curcumin has been the subject of numerous clinical trials for cancer prevention and treatment.[10][19][20][32][33][34] However, its clinical application has been limited by its low bioavailability.[34] Efforts are underway to develop more bioavailable formulations of curcumin.
-
Berberine: Clinical trials have investigated the effects of berberine on various cancers.[18][22] Some studies suggest it may be useful as a chemopreventive agent.[18]
Conclusion
This compound represents a promising natural compound for cancer therapy with a distinct multi-targeted mechanism of action. Its ability to induce both apoptosis and cell cycle arrest, coupled with its modulation of key oncogenic signaling pathways, makes it a strong candidate for further investigation. When compared to other well-known natural compounds like Resveratrol, Curcumin, and Berberine, this compound offers a unique therapeutic profile.
This guide provides a foundational framework for researchers to understand and evaluate the anticancer potential of this compound. The detailed experimental protocols and comparative data presented herein are intended to facilitate further research and development in this exciting area of oncology. As our understanding of the complex molecular landscape of cancer continues to grow, natural compounds like this compound will undoubtedly play an increasingly important role in the development of novel and effective cancer therapies.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Sa G, Das T. (2008). The golden spice curcumin in cancer: A perspective on finalized clinical trials during the last 10 years. PubMed. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Clinical Trials Using Paclitaxel. Retrieved from [Link]
-
Rieger, A. M., Nelson, K. L., Konowalchuk, J. D., & Barreda, D. R. (2011). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
Rowinsky, E. K., & Donehower, R. C. (1996). Update on the antitumor activity of paclitaxel in clinical trials. PubMed. Retrieved from [Link]
-
Goel, A., Kunnumakkara, A. B., & Aggarwal, B. B. (2008). Therapeutic Roles of Curcumin: Lessons Learned from Clinical Trials. PMC. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Curcumin: Can it slow cancer growth?. Retrieved from [Link]
-
Wang, L., Liu, L., Chen, L., Cao, J., & Li, L. (2015). Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines. PMC. Retrieved from [Link]
-
Forastiere, A. A. (1993). Current and future trials of Taxol (paclitaxel) in head and neck cancer. PubMed. Retrieved from [Link]
-
National Cancer Institute. (2025). Curcumin and Cancer (PDQ®). Retrieved from [Link]
-
Salehi, B., et al. (2024). Curcumin as a novel therapeutic candidate for cancer: can this natural compound revolutionize cancer treatment?. Frontiers. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
ResearchGate. (n.d.). Clinical trials involving resveratrol against types of cancer. Retrieved from [Link]
-
Bishayee, A. (2009). Cancer Prevention and Treatment with Resveratrol: From Rodent Studies to Clinical Trials. AACR Journals. Retrieved from [Link]
-
Chen, Y., et al. (2024). This compound: review of pharmacological activity. PMC. Retrieved from [Link]
-
National Cancer Institute. (2025). Curcumin and Cancer (PDQ®). Retrieved from [Link]
-
ResearchGate. (2025). This compound, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma. Retrieved from [Link]
-
Lee, J. H., et al. (2018). This compound, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma. MDPI. Retrieved from [Link]
-
Bishayee, A. (2009). The Role of Resveratrol in Cancer Therapy. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Clinical trials involving resveratrol against types of cancer. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Curcumin: Can it slow cancer growth?. Retrieved from [Link]
-
Bishayee, A., & Dhir, N. (2019). Resveratrol and cancer: Challenges for clinical translation. PMC. Retrieved from [Link]
-
Pavan, A. R., et al. (2021). Resveratrol for the Management of Human Health: How Far Have We Come? A Systematic Review of Resveratrol Clinical Trials to Highlight Gaps and Opportunities. MDPI. Retrieved from [Link]
-
Bishayee, A. (2009). Cancer Prevention and Treatment with Resveratrol: From Rodent Studies to Clinical Trials. AACR Journals. Retrieved from [Link]
-
CenterWatch. (2014). Resveratrol in Treating Patients With Colorectal Cancer That Can Be Removed By Surgery. Retrieved from [Link]
-
Mirzaei, H., et al. (2024). Enhancing cancer therapy with curcumin: a versatile natural compound with multiple benefits. Taylor & Francis Online. Retrieved from [Link]
-
Sharma, R. A., et al. (2004). Phase I Clinical Trial of Oral Curcumin: Biomarkers of Systemic Activity and Compliance. AACR Journals. Retrieved from [Link]
-
Rauf, A., et al. (2018). The Anti-Cancer Mechanisms of Berberine: A Review. PMC. Retrieved from [Link]
-
Wang, Y., et al. (2018). This compound', a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells. Frontiers. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Berberine Chloride in Preventing Colorectal Cancer in Patients With Ulcerative Colitis in Remission. Retrieved from [Link]
-
Li, Y., et al. (2022). Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review. MDPI. Retrieved from [Link]
-
Memorial Sloan Kettering Cancer Center. (2023). Berberine. Retrieved from [Link]
-
Wang, Y., et al. (2022). Ophiopogonin B alleviates cisplatin resistance of lung cancer cells by inducing Caspase-1/GSDMD dependent pyroptosis. PMC. Retrieved from [Link]
-
Chen, M., et al. (2022). Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis. PMC. Retrieved from [Link]
-
Rauf, A., et al. (2022). Berberine as a Potential Anticancer Agent: A Comprehensive Review. MDPI. Retrieved from [Link]
-
Zang, Q. Q., et al. (2016). This compound inhibits cell proliferation, causes cell cycle arrest at G2/M, and induces apoptosis in human breast carcinoma MCF-7 cells. PubMed. Retrieved from [Link]
-
Zang, Q. Q., et al. (2016). This compound inhibits cell proliferation, causes cell cycle arrest at G2/M, and induces apoptosis in human breast carcinoma MCF-7 cells. Journal of Integrative Medicine. Retrieved from [Link]
-
Wang, Y., et al. (2022). Ophiopogonin B alleviates cisplatin resistance of lung cancer cells by inducing Caspase-1/GSDMD dependent pyroptosis. BioMed Research International. Retrieved from [Link]
-
Ko, H. M., et al. (2022). This compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2. PMC. Retrieved from [Link]
-
Yan, L., et al. (2019). This compound inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling. PMC. Retrieved from [Link]
-
Ko, H. M., et al. (2022). This compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2. PubMed. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) this compound: review of pharmacological activity. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound inhibits cell proliferation, causes cell cycle arrest at G2/M, and induces apoptosis in human breast carcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcimjournal.com [jcimjournal.com]
- 4. This compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Role of Resveratrol in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resveratrol mediates its anti-cancer effects by Nrf2 signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. The Role of Curcumin in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Frontiers | this compound′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells [frontiersin.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. This compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mskcc.org [mskcc.org]
- 19. Curcumin: Can it slow cancer growth? - Mayo Clinic [mayoclinic.org]
- 20. Facebook [cancer.gov]
- 21. mdpi.com [mdpi.com]
- 22. Berberine Chloride in Preventing Colorectal Cancer in Patients With Ulcerative Colitis in Remission | Division of Cancer Prevention [prevention.cancer.gov]
- 23. mdpi.com [mdpi.com]
- 24. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Resveratrol and cancer: Challenges for clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
- 28. Resveratrol in Treating Patients With Colorectal Cancer That Can Be Removed By Surgery | Clinical Research Trial Listing [centerwatch.com]
- 29. mdpi.com [mdpi.com]
- 30. mdpi.com [mdpi.com]
- 31. Curcumin and Cancer (PDQ®) - NCI [cancer.gov]
- 32. tandfonline.com [tandfonline.com]
- 33. aacrjournals.org [aacrjournals.org]
- 34. The Anti-Cancer Mechanisms of Berberine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Off-Target Effects of Ophiopogonin D: A Comparative Technical Guide
Executive Summary
Ophiopogonin D (OPD), a steroidal saponin isolated from Ophiopogon japonicus, represents a class of natural products that challenges the "single-target, single-drug" paradigm. While synthetic alternatives like Gefitinib offer nanomolar specificity for EGFR, OPD operates in the micromolar range with a pleiotropic mechanism involving STAT3 inhibition, CYP2J2 induction, and membrane modulation.
This guide provides a rigorous technical comparison of OPD against standard targeted therapies, focusing on distinguishing its therapeutic efficacy from its "off-target" liabilities—specifically hemolysis and metabolic enzyme induction.
Part 1: The Primary Target Landscape vs. Off-Target Reality
To investigate OPD effectively, one must distinguish between its intended therapeutic targets and its physicochemical off-targets. Unlike small molecule kinase inhibitors (SMKIs), OPD’s activity is driven by both specific protein interactions and non-specific membrane perturbation.
Primary Mechanisms (The "On-Target" Effects)
-
STAT3 Inhibition: OPD abrogates STAT3 signaling in non-small cell lung cancer (NSCLC) cells (e.g., A549), disrupting the GSH/GSSG balance and inducing oxidative stress [1].[1]
-
RIPK1-Dependent Necroptosis (Isomer Specificity): It is critical to distinguish OPD from its isomer, This compound' (OPD') . While OPD is often cytostatic/apoptotic, OPD' induces necroptosis via RIPK1 upregulation, bypassing caspase-dependent pathways [2].
-
CYP2J2 Induction: In cardiovascular models, OPD upregulates CYP2J2, increasing epoxyeicosatrienoic acids (EETs) which protect endothelial cells. However, in an oncology context, CYP2J2 induction is a potential liability as it may promote tumor vascularization [3].
The Off-Target Liability: Hemolysis
The most significant off-target effect of steroidal saponins is hemolysis.
-
In Vitro: OPD' induces significant hemolysis, whereas OPD appears safer in direct contact assays.
-
In Vivo: Paradoxically, both OPD and OPD' cause hemolysis in vivo, likely due to metabolic processing or lipid metabolism disruption [4].[2] This necessitates rigorous safety screening beyond standard cell viability assays.
Part 2: Comparative Analysis
The following table contrasts OPD with Gefitinib (a standard EGFR inhibitor) and This compound' (its structural isomer).
Table 1: Performance and Safety Profile Comparison
| Feature | This compound (OPD) | Gefitinib (Iressa) | This compound' (OPD') |
| Primary Class | Steroidal Saponin (Natural) | Quinazoline Alkaloid (Synthetic) | Steroidal Saponin (Natural) |
| Primary Target | STAT3 (Signal Transducer) | EGFR (Tyrosine Kinase) | RIPK1 (Necroptosis Mediator) |
| Potency (IC50) | ~10–40 µM (A549/PC3 cells) [1, 5] | 13–77 nM (Sensitive NSCLC) [6] | ~6.25 µM (PC3 cells) [2] |
| Selectivity | Low (Pleiotropic) | High (Kinase Specific) | Low (Pleiotropic) |
| Metabolic Impact | Induces CYP2J2 (Upregulation) | CYP2D6/CYP3A4 Substrate | Unknown |
| Major Toxicity | Hemolysis (In Vivo) | Skin Rash, Diarrhea, ILD | Hemolysis (In Vitro & In Vivo) |
| Resistance Profile | Effective in EGFR-TKI resistant cells | Prone to T790M mutation | Bypasses apoptosis resistance |
Analytic Insight: OPD requires concentrations ~1000x higher than Gefitinib to achieve cytotoxicity. However, its ability to target STAT3 makes it a viable candidate for overcoming Gefitinib resistance (e.g., in H1975 cells), provided the hemolytic window is managed.
Part 3: Visualization of Signaling & Workflows
Mechanism of Action & Off-Target Pathways
This diagram illustrates the divergence between OPD's therapeutic pathway (STAT3/ROS) and its off-target risks (Hemolysis/CYP2J2).
Caption: Figure 1.[3][4] Dual-action pathway of this compound showing the separation between STAT3-mediated efficacy and membrane-mediated toxicity.
Experimental Validation Workflow
To validate OPD targets and rule out false positives (PAINS - Pan-Assay Interference Compounds), follow this decision tree.
Caption: Figure 2. Step-wise validation workflow prioritizing safety (hemolysis) before mechanistic confirmation.
Part 4: Experimental Protocols
The "Saponin Standard" Hemolysis Assay
Rationale: Saponins are surfactants. Standard cytotoxicity assays (MTT/CCK-8) do not detect red blood cell lysis. This assay is mandatory for OPD validation.
Protocol:
-
Preparation: Collect fresh rabbit or human whole blood in heparinized tubes. Wash 3x with isotonic PBS (pH 7.4) by centrifugation (1500 rpm, 5 min) until supernatant is clear. Resuspend to a 2% erythrocyte suspension.
-
Treatment:
-
Negative Control: PBS (0% hemolysis).
-
Positive Control: Triton X-100 (1%) or Deionized Water (100% hemolysis).
-
Experimental: OPD at 10, 20, 40, 80, 100 µM.
-
-
Incubation: Incubate at 37°C for 1 hour with gentle shaking.
-
Measurement: Centrifuge at 3000 rpm for 5 min. Transfer 100 µL supernatant to a 96-well plate. Measure absorbance at 540 nm .
-
Calculation:
Acceptance Criteria: < 5% hemolysis at therapeutic dose (IC50).
Cellular Thermal Shift Assay (CETSA) for STAT3
Rationale: To prove OPD binds STAT3 physically rather than affecting it downstream of membrane stress.
Protocol:
-
Lysate Prep: Harvest A549 cells and lyse in non-denaturing buffer supplemented with protease inhibitors.
-
Treatment: Divide lysate into two aliquots: Vehicle (DMSO) and OPD (50 µM). Incubate for 30 min at RT.
-
Thermal Challenge: Aliquot samples into PCR tubes. Heat individually at a gradient (40°C to 65°C) for 3 min. Cool immediately.
-
Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (unbound/unstable) proteins.
-
Detection: Run supernatant on SDS-PAGE. Blot for STAT3.[1][5][6][7][8]
-
Result: If OPD binds STAT3, the protein will remain soluble at higher temperatures compared to the DMSO control (thermal stabilization).
-
Part 5: References
-
Lee, J. H., et al. (2018). this compound, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma.[1] Cancers. Link
-
Lu, M., et al. (2018). this compound' induces RIPK1-dependent necroptosis in androgen-dependent LNCaP prostate cancer cells. International Journal of Oncology. Link
-
Huang, X., et al. (2018). this compound protects against doxorubicin-induced cardiotoxicity... by upregulating CYP2J2. Frontiers in Pharmacology. Link
-
Xu, D., et al. (2021). Differences in the Hemolytic Behavior of Two Isomers in Ophiopogon japonicus In Vitro and In Vivo. Chinese Medicine.[2][3][4][8][9] Link
-
Ko, H. M., et al. (2022). this compound increase apoptosis by activating p53... in colorectal cancer. Frontiers in Pharmacology. Link
-
Koizumi, F., et al. (2005). Establishment of a human non-small cell lung cancer cell line resistant to gefitinib. International Journal of Cancer. Link
Sources
- 1. This compound, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: review of pharmacological activity [frontiersin.org]
- 3. jcancer.org [jcancer.org]
- 4. Frontiers | this compound′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells [frontiersin.org]
- 5. This compound, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound', a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Ophiopogonin D's Efficacy as a NF-κB Pathway Modulator: A Comparative Technical Guide
[1]
Executive Summary
Ophiopogonin D (OP-D) , a steroidal glycoside isolated from Ophiopogon japonicus, has emerged as a potent modulator of the Nuclear Factor-kappa B (NF-κB) signaling axis.[1][2][3] Unlike broad-spectrum corticosteroids that indiscriminately suppress immune function, OP-D exhibits a targeted mechanism involving the stabilization of IκBα and the physical blockade of p65 (RelA) nuclear translocation.
This guide provides a rigorous validation framework for researchers characterizing OP-D. It moves beyond simple observation, establishing a causal link between OP-D administration and NF-κB suppression through self-validating experimental protocols.
Mechanistic Architecture & Intervention
To validate OP-D, one must understand its specific point of intervention. While standard inhibitors like Bay 11-7082 act on IKK kinases, OP-D’s mechanism is distinct. It prevents the ubiquitination-proteasome degradation of IκBα and directly interacts with the REL-homology domain of p65, effectively "locking" the complex in the cytoplasm.
Figure 1: NF-κB Signaling & this compound Intervention
The following diagram illustrates the canonical NF-κB pathway and the specific nodes where OP-D exerts inhibitory control compared to standard stimuli.
Caption: OP-D stabilizes IκBα and physically blocks p65 nuclear entry, preventing inflammatory gene transcription.
Comparative Benchmarking
When positioning OP-D in a study, it is critical to benchmark it against established standards.[4] The table below synthesizes data comparing OP-D with Dexamethasone (the clinical gold standard) and PDTC (a chemical tool compound).
Table 1: Comparative Efficacy Profile
| Feature | This compound (OP-D) | Dexamethasone (DEX) | PDTC (Tool Compound) |
| Primary Mechanism | Blocks p65 translocation; Stabilizes IκBα | Transrepression (GR binding); IκBα synthesis | Antioxidant; Non-specific NF-κB inhibition |
| Potency (In Vitro) | Moderate (IC50: 5–20 µM) | High (IC50: nM range) | High (IC50: ~10–50 µM) |
| Cytotoxicity | Low (High viability >50 µM) | Low (at therapeutic doses) | Moderate (Toxic at high doses) |
| Selectivity | High affinity for p65 REL domain | Broad (Glucocorticoid Receptor) | Low (Redox scavenger) |
| Side Effect Profile | Minimal (Natural product) | Severe (Metabolic/Immune) | N/A (Not for clinical use) |
| Key Validation Marker | Cytosolic Retention of p65 | Total IκBα Upregulation | Inhibition of p-IκBα |
Scientist's Insight: While DEX is more potent on a molar basis, OP-D offers a distinct advantage in studies requiring NF-κB inhibition without the broad transcriptional "noise" introduced by glucocorticoid receptor activation [1][2].
Validation Workflow & Protocols
To prove OP-D efficacy, a multi-modal approach is required. Relying on a single assay (e.g., just Western Blot) is insufficient due to potential antibody cross-reactivity or loading errors.
Figure 2: The "Triangulation" Validation Workflow
This workflow ensures data integrity by cross-verifying results across biochemical (Western), spatial (IF), and functional (Luciferase) dimensions.
Caption: A multi-modal workflow triangulating biochemical, spatial, and functional data for robust validation.
Protocol 1: Phospho-Profiling via Western Blot
Objective: Determine if OP-D prevents the phosphorylation and subsequent degradation of IκBα.
Causality Check: If OP-D works, you must see preserved Total IκBα bands and diminished p-IκBα bands post-LPS stimulation.
Step-by-Step Methodology:
-
Seeding: Plate RAW264.7 macrophages at
cells/well in 6-well plates. -
Starvation: Serum-starve (0.5% FBS) for 4 hours to reduce basal NF-κB activity.
-
Drug Treatment: Treat with OP-D (5, 10, 20 µM) for 1 hour prior to stimulation. Note: Pre-treatment is crucial as OP-D acts preventatively.
-
Stimulation: Add LPS (1 µg/mL) for exactly 15-30 minutes . Why? Phosphorylation of IκBα is a rapid, transient event. Longer times (>1h) will miss the peak.
-
Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF). Lyse in RIPA buffer supplemented with protease/phosphatase inhibitor cocktail.
-
Blotting Targets:
-
Primary: p-IκBα (Ser32/36), Total IκBα, p-p65 (Ser536).
-
Loading Control:
-Actin or GAPDH.
-
Protocol 2: Nuclear Translocation Assay (Immunofluorescence)
Objective: Visualize the blockade of p65 entry into the nucleus.
Trustworthiness Factor: Use DAPI counterstaining to strictly define nuclear boundaries.
Step-by-Step Methodology:
-
Culture: Seed cells on sterile glass coverslips.
-
Treatment: OP-D (1h)
LPS (1h). Note: Translocation peaks later than phosphorylation, typically 45-60 mins. -
Fixation: 4% Paraformaldehyde (15 min) followed by permeabilization with 0.2% Triton X-100 (10 min).
-
Blocking: 5% BSA in PBS for 1 hour to prevent non-specific binding.
-
Staining:
-
Primary Ab: Anti-NF-κB p65 (Rabbit mAb, 1:400) overnight at 4°C.
-
Secondary Ab: Alexa Fluor 488 (Goat anti-rabbit) for 1h at RT.
-
Counterstain: DAPI (1 µg/mL) for 5 min.
-
-
Analysis: Confocal microscopy.
-
Positive Control (LPS only): Green signal (p65) overlaps entirely with Blue (DAPI).
-
OP-D Group: Green signal remains in the extranuclear space (cytoplasm).
-
Protocol 3: NF-κB Luciferase Reporter Assay
Objective: Confirm that biochemical changes translate to reduced gene transcription.
Step-by-Step Methodology:
-
Transfection: Co-transfect cells (e.g., HEK293T or RAW264.7) with:
-
pNF-κB-Luc: Contains NF-κB response elements driving Firefly luciferase.
-
pRL-TK: Renilla luciferase (Constitutive control for transfection efficiency).
-
-
Recovery: Allow 24h for plasmid expression.
-
Assay: Treat with OP-D (1h)
LPS (6h). Note: Transcription and protein synthesis require hours. -
Readout: Use a Dual-Luciferase Reporter Assay System.
-
Calculation: Normalize Firefly signals to Renilla signals to account for cell number/transfection variability.
-
Formula: Relative Luciferase Activity = (Firefly RLU / Renilla RLU).
-
References
-
Wang, J., et al. (2022).[5] this compound inhibiting epithelial NF-κB signaling pathway protects against experimental colitis in mice.[5][6] International Immunopharmacology.
-
Huang, X., et al. (2017).[6][7] this compound attenuates Angiotensin II-induced inflammation in human umbilical vein endothelial cells via the CYP2J2/EETs/PPARα pathway.[6][7] Scientific Reports.
-
An, J., et al. (2020).[2][5][6] this compound attenuates inflammation in atopic dermatitis by suppressing the NF-κB and MAPK signaling pathways. Phytomedicine.
-
Huxford, T., et al. (1998).[3] The crystal structure of the IkappaBalpha/NF-kappaB complex reveals mechanisms of NF-kappaB inactivation.[3] Cell.
Sources
- 1. This compound Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmrxiv.de [pharmrxiv.de]
- 6. researchgate.net [researchgate.net]
- 7. This compound: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of Ophiopogonin D with Chemotherapy: A Technical Guide
Topic: Synergistic effects of Ophiopogonin D with chemotherapy drugs Content Type: Technical Comparison Guide
Executive Summary: The Dual-Function Sensitizer
This compound (OPD) , a steroidal glycoside isolated from Ophiopogon japonicus, has emerged as a high-value candidate in combinatorial oncology.[1] Unlike varying chemosensitizers that merely increase toxicity, OPD exhibits a rare dual-function mechanism :
-
Synergistic Sensitization: It significantly lowers the IC50 of conventional chemotherapeutics (Doxorubicin, Paclitaxel) in resistant cancer lines (NSCLC, Breast, Colorectal) by abrogating survival signaling (STAT3, NF-κB).
-
Protective Efficacy: It simultaneously mitigates off-target organ toxicity, specifically Doxorubicin-induced cardiotoxicity, by suppressing oxidative stress and mitochondrial damage.
This guide provides researchers with the mechanistic grounding, comparative performance data, and validated protocols required to integrate OPD into drug development pipelines.
Mechanistic Architecture
OPD does not act through a single target. It functions as a "signaling disruptor," dismantling the upstream protective pathways that cancer cells utilize to survive chemotherapy.
Primary Mechanisms of Synergy
-
STAT3/NF-κB Blockade (Lung & Breast Models): Chemotherapy often triggers a compensatory survival response via the activation of STAT3 and NF-κB. OPD prevents this rebound effect. In Non-Small Cell Lung Cancer (NSCLC), OPD inhibits the phosphorylation of STAT3 (Tyr705), preventing its nuclear translocation and the subsequent transcription of anti-apoptotic genes (Bcl-xL, Survivin, Cyclin D1).
-
p53/c-Myc Axis Modulation (Colorectal Models): In colorectal cancer, OPD enhances the efficacy of 5-Fluorouracil (5-FU) and Doxorubicin by stabilizing p53 (via ribosomal proteins RPL5/RPL11) and degrading the oncogene c-Myc through the CNOT2-mediated pathway.
-
Efflux Inhibition: Evidence suggests OPD modulates drug transport kinetics, decreasing the efflux rate of co-administered agents, thereby increasing their intracellular retention time.
Visualizing the Signaling Cascade
The following diagram illustrates how OPD dismantles resistance pathways to sensitize cells to chemotherapy.
Figure 1: OPD inhibits STAT3/c-Myc survival pathways and stabilizes p53, removing the "brakes" on chemotherapy-induced apoptosis.
Comparative Performance Data
The following data summarizes the synergistic potential of OPD across critical cancer cell lines.
Table 1: Synergistic Efficacy of OPD Combinations
| Combination | Cell Line (Type) | OPD Conc. | Synergistic Outcome | Key Biomarker Changes |
| OPD + Doxorubicin | MCF-7 (Breast) | 2.5 - 10 μM | IC50 Reduction: >3-fold decrease in Doxorubicin IC50.Cardioprotection: Reduced ROS & mitochondrial damage in cardiomyocytes. | ↓ p-STAT3, ↓ Bcl-2↑ Caspase-3/9 |
| OPD + Paclitaxel | A549 / H1299 (NSCLC) | 5 - 10 μM | Synergy: Potent induction of apoptosis compared to monotherapy.Invasion: Significant inhibition of cell migration. | ↓ NF-κB, ↓ p-Akt↓ MMP-9 |
| OPD + 5-FU | HCT116 (Colorectal) | 20 - 40 μM | Viability: Enhanced suppression of colony formation.Mechanism: Reversal of p53-null resistance phenotypes. | ↑ p53, ↑ p21↓ c-Myc |
Critical Insight: While many sensitizers increase systemic toxicity, OPD is unique because it protects healthy tissue (specifically cardiomyocytes) from Doxorubicin toxicity while sensitizing tumor cells. This differential effect is likely due to the distinct metabolic environments (ROS levels) in tumor vs. cardiac cells.
Experimental Protocols (Self-Validating Systems)
To reproduce these synergistic effects, strict adherence to timing and sequence is required. The following protocols are designed for high reproducibility.
Protocol A: Determination of Combination Index (Synergy)
Objective: Quantify synergy using the Chou-Talalay method (CI < 1.0 indicates synergy).
-
Seeding: Plate cells (e.g., A549 or MCF-7) at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Drug Preparation:
-
Prepare OPD stock (typically 10-20 mM in DMSO).
-
Prepare Chemotherapy stock (e.g., Doxorubicin).
-
Design Matrix: Create a checkerboard layout:
-
OPD: 0, 2.5, 5, 10, 20 μM.
-
Chemo: 0, 0.5x, 1x, 2x IC50 concentrations.
-
-
-
Treatment:
-
Add drugs simultaneously (co-treatment) or sequentially (OPD 4h pre-treatment -> Chemo). Note: Pre-treatment with OPD often yields higher synergy by priming the signaling landscape.
-
Incubate for 24h - 48h.[2]
-
-
Readout:
-
Add CCK-8 or MTT reagent (10 μL/well). Incubate 2-4h.
-
Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).
-
-
Analysis:
-
Calculate Fraction Affected (
).[3] -
Use CompuSyn software to generate the Combination Index (CI).
-
Validation Criteria: A CI value < 0.8 at
confirms potent synergy.
-
Protocol B: Apoptosis Confirmation (Flow Cytometry)
Objective: Confirm that the synergy is driven by apoptosis (programmed cell death) rather than necrosis.
-
Treatment: Treat cells in 6-well plates with:
-
Vehicle Control[4]
-
OPD Monotherapy (e.g., 5 μM)
-
Chemo Monotherapy (e.g., Doxorubicin 1 μM)
-
Combination (OPD 5 μM + Dox 1 μM)
-
-
Harvesting: After 24h, harvest cells (including floating cells) using trypsin (EDTA-free is preferred to protect surface markers).
-
Staining:
-
Wash with cold PBS.
-
Resuspend in 1X Binding Buffer.
-
Add 5 μL Annexin V-FITC and 5 μL Propidium Iodide (PI) .
-
Incubate 15 min at RT in the dark.
-
-
Acquisition: Analyze via Flow Cytometer (e.g., BD FACSCalibur) within 1 hour.
-
Gating Strategy:
-
Q1 (Annexin- / PI+): Necrosis (exclude).
-
Q2 (Annexin+ / PI+): Late Apoptosis.
-
Q3 (Annexin- / PI-): Live.
-
Q4 (Annexin+ / PI-): Early Apoptosis.
-
Success Metric: The Combination group should show a statistically significant increase in Q2+Q4 populations compared to the sum of monotherapies.
-
Workflow Visualization
The following diagram outlines the experimental logic for validating OPD synergy.
Figure 2: Step-by-step workflow for validating synergistic interactions between OPD and chemotherapy.
References
-
This compound modulates multiple oncogenic signaling pathways, leading to suppression of proliferation and chemosensitization of human lung cancer cells. Source: Phytomedicine (2018) [Link]
-
This compound, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma. Source: Cancers (Basel) (2018) [Link]
-
This compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2. Source: Frontiers in Pharmacology (2022) [Link][5]
-
This compound inhibits cell proliferation, causes cell cycle arrest at G2/M, and induces apoptosis in human breast carcinoma MCF-7 cells. Source: Journal of Integrative Medicine (2016) [Link][6]
-
Exploring Synergistic Interactions between Natural Compounds and Conventional Chemotherapeutic Drugs in Preclinical Models of Lung Cancer. Source: Molecules (2023) [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Improvement of immunogenic chemotherapy by STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 [frontiersin.org]
- 6. This compound inhibits cell proliferation, causes cell cycle arrest at G2/M, and induces apoptosis in human breast carcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ophiopogonin D
Welcome, researchers and innovators. In our shared pursuit of scientific advancement, the safe and meticulous handling of novel compounds is a non-negotiable cornerstone of our work. This guide provides essential, field-proven safety protocols for Ophiopogonin D, a steroidal saponin with significant therapeutic potential and inherent biological activity. Our objective is to move beyond a simple checklist, offering a framework of understanding that empowers you to work safely and effectively. This is not just about compliance; it's about cultivating a deeply ingrained culture of safety that protects you, your colleagues, and the integrity of your research.
The "Why": A Risk Assessment of this compound
Understanding the rationale behind a safety protocol is the first step toward its effective implementation. This compound is a C29 steroidal glycoside isolated from the tubers of Ophiopogon japonicus.[1][2] While some safety data sheets (SDS) may not formally classify it under GHS health hazards, this can be misleading.[3] A deeper look into the scientific literature reveals its potent bioactivity, which necessitates a higher degree of caution.
Notably, this compound and its isomers have demonstrated cytotoxic activity against various tumor cell lines, inducing apoptosis (programmed cell death) in cancer cells at low micromolar concentrations.[2][4][5] Any compound with the ability to induce cell death, even in a targeted research context, must be handled as a potentially hazardous substance. The primary risks associated with this compound, which is typically supplied as a fine, lightweight powder, are:
-
Inhalation: Aerosolized powder can be easily inhaled, leading to respiratory tract irritation and systemic absorption.[3][6]
-
Dermal Contact: Skin contact can cause local irritation and allow for absorption.[3]
-
Ingestion: Accidental ingestion could be harmful, with at least one supplier assigning the H302 "Harmful if swallowed" hazard statement.[5]
Therefore, our safety paradigm is built on the principle of containment and barrier protection , treating this compound with the same respect as other potent cytotoxic agents.
Engineering Controls: Your First and Best Line of Defense
Personal protective equipment (PPE) is the final barrier between you and a potential hazard. Your first line of defense should always be robust engineering controls designed to contain the material at its source.
-
Chemical Fume Hood: All weighing and solution preparation involving this compound powder must be conducted inside a certified chemical fume hood.[3] This contains aerosolized particles and prevents their release into the general laboratory environment.
-
Ventilated Balance Enclosure: For weighing small quantities, a ventilated balance enclosure (also known as a powder containment hood) provides excellent protection by drawing air away from the operator.
The causality is simple: if the hazardous powder is never allowed to escape into the laboratory air, the risk of exposure is dramatically reduced before any PPE is even donned.
Personal Protective Equipment (PPE): A Comprehensive Barrier Approach
The following PPE is mandatory when handling this compound powder. The goal is to create a complete barrier, leaving no pathway for exposure.
| Task | Respiratory Protection | Hand Protection | Eye Protection | Body Protection |
| Weighing Powder | N95 Respirator (minimum) | Double-gloved with chemotherapy-rated nitrile gloves | Chemical safety goggles | Disposable, solid-front gown; shoe covers |
| Preparing Solutions | N95 Respirator (minimum) | Double-gloved with chemotherapy-rated nitrile gloves | Chemical safety goggles or face shield | Disposable, solid-front gown |
| Handling Solutions | Not required if in fume hood | Single pair of nitrile gloves | Safety glasses with side shields | Standard lab coat |
Detailed PPE Specifications:
-
Respiratory Protection : Due to its fine, easily aerosolized nature, a standard surgical mask is insufficient. A fit-tested NIOSH-approved N95 respirator is the minimum requirement to protect against inhaling fine particulates.[7][8][9] This is not just a recommendation; it is a critical control to prevent potent compounds from entering your respiratory system.
-
Hand Protection : "Protective gloves" is an insufficient specification. For cytotoxic compounds, the standard is double-gloving .[10]
-
Inner Glove: One pair of nitrile gloves, tucked under the cuff of your gown.
-
Outer Glove: A second pair of chemotherapy-rated nitrile gloves (tested against ASTM D6978 standard), pulled over the cuff of the gown.[8][10]
-
Rationale: This creates a robust barrier. If the outer glove becomes contaminated, it can be safely removed without exposing your skin, and you still have a protective inner layer. Gloves should be changed immediately if contamination is suspected or every 30-60 minutes during continuous work.
-
-
Eye Protection : To prevent powder from irritating or being absorbed through the eyes, chemical safety goggles that form a seal around the eyes are required.[3] A face shield worn over the goggles offers an additional layer of protection, especially during solution preparation where splashes are possible.[7]
-
Body Protection : A disposable, solid-front gown with elastic cuffs is essential.[7][8] This prevents particles from settling on your clothing, which could then lead to exposure outside the lab. Standard cotton lab coats with open fronts are not suitable for handling potent powders. Shoe covers should be worn when handling larger quantities to prevent tracking contamination out of the work area.
Procedural Workflow: A Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely weighing this compound powder and preparing a stock solution.
Caption: Workflow for Safe Handling of this compound Powder.
Step-by-Step Methodology:
-
Prepare Work Area : Before bringing the compound into the fume hood, ensure the sash is at the proper height. Line the work surface with disposable plastic-backed absorbent pads. Ensure a cytotoxic spill kit is readily accessible.
-
Don PPE : Put on all required PPE in the correct order: gown, inner gloves, N95 respirator, goggles, and finally, outer gloves pulled over the gown cuffs.
-
Weigh Compound : Perform all weighing operations on an analytical balance inside the fume hood or a ventilated enclosure. Use an anti-static weigh boat to prevent the fine powder from jumping.
-
Prepare Solution : To avoid generating dust, add the solvent to the vessel containing the weighed powder. Do not add the powder to the solvent. Cap the container securely before removing it from the fume hood.
-
Decontaminate : Wipe down the exterior of the solution container, the weigh boat, spatulas, and the work surface with a suitable decontamination solution (e.g., 10% caustic solution followed by water or 70% ethanol).[3]
-
Doff PPE : Remove PPE in an order that minimizes cross-contamination. The outer gloves should be removed first and disposed of. The gown and remaining PPE are then removed before exiting the immediate work area. Always wash hands thoroughly after removing all PPE.
-
Dispose of Waste : All disposable items that came into contact with this compound (gloves, gown, weigh boats, absorbent pads) must be sealed in a designated cytotoxic/hazardous waste bag for incineration.
Disposal and Decontamination Plan
-
Solid Waste : All contaminated disposables must be treated as cytotoxic waste. They should be collected in a clearly labeled, sealed container and disposed of according to your institution's hazardous waste guidelines.
-
Liquid Waste : Unused solutions of this compound should be collected as hazardous chemical waste. Do not pour them down the drain.[3]
-
Spill Cleanup :
-
Alert others and secure the area.
-
Wearing full PPE, gently cover the spill with absorbent pads.
-
For powder spills, carefully wet the absorbent material to prevent dust generation.
-
Work from the outside of the spill inward, placing all contaminated materials into a cytotoxic waste bag.
-
Decontaminate the spill area with a 10% caustic solution, followed by a water rinse.[3]
-
By adhering to these protocols, you are not merely following rules; you are actively participating in a system of self-validating safety that ensures the well-being of your entire research team.
References
-
Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide. (2025-02-06). Available from: [Link]
-
GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. HALYARD. Available from: [Link]
-
Chen, K. et al. (2024). This compound: review of pharmacological activity. ResearchGate. Available from: [Link]
-
The chemical structure of this compound (OPD) and this compound' (OPD'). ResearchGate. Available from: [Link]
-
Chen, K. et al. (2024). This compound: review of pharmacological activity. Frontiers in Pharmacology. Available from: [Link]
-
Chen, K. et al. (2024). This compound: review of pharmacological activity. PubMed Central. Available from: [Link]
-
This compound'. PubChem. National Institutes of Health. Available from: [Link]
-
Hostettmann, K. et al. (2015). Extraction and Isolation of Saponins. ResearchGate. Available from: [Link]
-
Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive. Available from: [Link]
-
Kim, Y. et al. (2025-08-19). Extraction of saponins from soapnut and their application in controlling ammonia and particulate matter. RSC Publishing. Available from: [Link]
-
Safety investigation on total steroid saponins extracts from Dioscorea zingiberensis C.H. Wright: Sub-acute and chronic toxicity studies on dogs. (2017-10-21). PubMed Central. Available from: [Link]
-
Separation and Quantification of Selected Sapogenins Extracted from Nettle, White Dead-Nettle, Common Soapwort and Washnut. PubMed Central. Available from: [Link]
-
Safety evaluation of steroidal saponin DT-13 isolated from the tuber of Liriope muscari (Decne.) Baily. PubMed. Available from: [Link]
-
Personal protective equipment for preparing toxic drugs. (2013-10-03). GERPAC. Available from: [Link]
-
Hostettmann, K. et al. (2015). Extraction and Isolation of Saponins. ResearchGate. Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 65604-80-0 [chemicalbook.com]
- 3. chemfaces.com [chemfaces.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS 945619-74-9 | Cayman Chemical | Biomol.com [biomol.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. ipservices.care [ipservices.care]
- 8. halyardhealth.com [halyardhealth.com]
- 9. gerpac.eu [gerpac.eu]
- 10. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
